7-Acetyl-5-fluoro-1H-indole
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H8FNO |
|---|---|
Molecular Weight |
177.17 g/mol |
IUPAC Name |
1-(5-fluoro-1H-indol-7-yl)ethanone |
InChI |
InChI=1S/C10H8FNO/c1-6(13)9-5-8(11)4-7-2-3-12-10(7)9/h2-5,12H,1H3 |
InChI Key |
FPZHVHVJHRTYHT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C2C(=CC(=C1)F)C=CN2 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Predicted Chemical Properties of 7-Acetyl-5-fluoro-1H-indole
Predicted Physicochemical and Spectroscopic Properties
The chemical properties of 7-Acetyl-5-fluoro-1H-indole have been estimated by analyzing the known effects of its structural components. The indole ring is an electron-rich aromatic system prone to electrophilic substitution, primarily at the C3 position. The fluorine atom at the 5-position and the acetyl group at the 7-position are both electron-withdrawing groups, which are expected to influence the electron density distribution, reactivity, and spectroscopic characteristics of the indole core.
Predicted General Properties
| Property | Predicted Value | Justification |
| Molecular Formula | C₁₀H₈FNO | Based on the chemical structure. |
| Molecular Weight | 177.18 g/mol | Calculated from the molecular formula. |
| Appearance | Off-white to yellow solid | Based on the appearance of similar substituted indoles.[1] |
| Melting Point | 160-175 °C | Higher than 5-fluoroindole (45-48 °C)[1] and likely lower than 3-acetylindole (188-192 °C) due to the combined effects of the substituents and potential for intermolecular interactions. |
| Boiling Point | > 300 °C | High boiling point is expected due to the polar nature and potential for hydrogen bonding. |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, acetone, ethyl acetate); sparingly soluble in nonpolar solvents and water. | The acetyl and fluoro groups increase polarity compared to unsubstituted indole. |
Predicted Spectroscopic Data
| Spectroscopy | Predicted Characteristics |
| ¹H NMR | δ (ppm) in CDCl₃: - N-H: ~8.1-8.5 (broad singlet) - H2: ~7.2-7.4 (t) - H3: ~6.5-6.7 (t) - H4: ~7.8-8.0 (dd) - H6: ~7.0-7.2 (dd) - -COCH₃: ~2.6-2.8 (s) |
| ¹³C NMR | δ (ppm) in CDCl₃: - C=O: ~198-202 - C5 (C-F): ~155-160 (d, ¹JCF ≈ 235-245 Hz) - Other aromatic C: ~105-140 - -COCH₃: ~27-30 |
| ¹⁹F NMR | δ (ppm) in CDCl₃: - C5-F: ~ -120 to -125 |
| IR | ν (cm⁻¹): - N-H stretch: 3200-3400 (broad) - C=O stretch: 1660-1680 - C-F stretch: 1100-1200 |
| Mass Spec. (EI) | m/z (%): - M⁺: 177 (base peak) - [M-15]⁺: 162 (loss of •CH₃) - [M-43]⁺: 134 (loss of •COCH₃) |
Predicted Reactivity
The reactivity of the indole ring is significantly influenced by the electronic effects of its substituents. The indole nucleus is inherently electron-rich, making it susceptible to electrophilic attack.[2]
-
Electrophilic Aromatic Substitution: The fluorine atom at C5 and the acetyl group at C7 are both deactivating, electron-withdrawing groups. This will reduce the overall reactivity of the indole ring towards electrophiles compared to unsubstituted indole. The primary site of electrophilic attack is predicted to remain at the C3 position, as it is the most electron-rich position in the indole nucleus.[2]
-
N-H Acidity: The N-H proton of the indole ring is weakly acidic.[3] The presence of two electron-withdrawing groups is expected to increase the acidity of the N-H proton, making it more susceptible to deprotonation by a strong base.
-
Reactions of the Acetyl Group: The acetyl group can undergo standard ketone reactions, such as reduction to an ethyl group or conversion to an oxime.
Hypothetical Experimental Protocols
Proposed Synthesis of this compound
Direct acylation of 5-fluoro-1H-indole via a Friedel-Crafts reaction would likely result in substitution at the C3 position.[4] Therefore, a plausible synthetic route to this compound would involve a directing group strategy to achieve C7 functionalization. A pivaloyl protecting/directing group on the indole nitrogen has been shown to direct metallation and subsequent functionalization to the C7 position.[5]
Step 1: N-Pivaloyl-5-fluoro-1H-indole
-
To a solution of 5-fluoro-1H-indole (1.0 eq) in anhydrous THF at 0 °C, add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add pivaloyl chloride (1.2 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Step 2: 7-Acetyl-N-pivaloyl-5-fluoro-1H-indole
-
Dissolve N-pivaloyl-5-fluoro-1H-indole (1.0 eq) in anhydrous THF and cool to -78 °C.
-
Add s-butyllithium (1.2 eq) dropwise, maintaining the temperature below -70 °C.
-
Stir the mixture at -78 °C for 1 hour to facilitate ortho-lithiation at the C7 position.
-
Add N,N-dimethylacetamide (1.5 eq) dropwise to the reaction mixture.
-
Allow the reaction to slowly warm to room temperature and stir for 4 hours.
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by column chromatography.
Step 3: this compound (Deprotection)
-
Dissolve 7-acetyl-N-pivaloyl-5-fluoro-1H-indole (1.0 eq) in methanol.
-
Add a solution of sodium hydroxide (2.0 eq) in water.
-
Heat the mixture to reflux for 4 hours.
-
Cool the reaction to room temperature and neutralize with 1M HCl.
-
Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by column chromatography to yield the final product.
Analytical Characterization Protocol
-
NMR Spectroscopy: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra in CDCl₃ or DMSO-d₆ on a 400 MHz or higher spectrometer.
-
Mass Spectrometry: Obtain a high-resolution mass spectrum using an electron ionization (EI) source to confirm the molecular weight and fragmentation pattern.
-
Infrared Spectroscopy: Record the IR spectrum using a KBr pellet or as a thin film to identify the key functional groups (N-H, C=O, C-F).
-
Purity Analysis: Assess the purity of the final compound using High-Performance Liquid Chromatography (HPLC) with a C18 column and a suitable mobile phase gradient (e.g., water/acetonitrile with 0.1% formic acid).
Mandatory Visualizations
Caption: Proposed synthetic pathway for this compound.
Caption: Predicted mass spectrometry fragmentation of this compound.[4]
Caption: Influence of structural fragments on predicted properties.
References
Technical Guide: Properties and Potential Applications of Fluoro-Acetyl Indole Derivatives
Core Compound Identification: 5-Acetyl-7-fluoro-1H-indole
Due to the absence of data for 7-Acetyl-5-fluoro-1H-indole, this section details the identification of its close structural isomer, 5-Acetyl-7-fluoro-1H-indole.
| Identifier | Value |
| CAS Number | 1221684-43-0[1] |
| Synonym | 1-(7-Fluoro-1H-indol-5-yl)ethan-1-one[1] |
| Molecular Formula | C₁₀H₈FNO |
| Molecular Weight | 177.18 g/mol [1] |
| Purity | ≥95%[1] |
Experimental Protocols: Synthesis of Acetylated Indoles
The synthesis of acetylated indoles can be achieved through various methods. A common and versatile approach is the Friedel-Crafts acylation. While a specific protocol for 5-Acetyl-7-fluoro-1H-indole is not detailed in the available literature, a general procedure for the acylation of indoles is presented below. Another widely used method for synthesizing the indole scaffold itself is the Fischer indole synthesis.
General Procedure for Friedel-Crafts Acylation of Indoles
This protocol describes a general method for the regioselective 3-acylation of indoles using an anhydride and a Lewis acid catalyst.
Materials:
-
Indole substrate
-
Anhydride (e.g., acetic anhydride)
-
Boron trifluoride etherate (BF₃·Et₂O)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
A mixture of the indole (0.5 mmol), the anhydride (0.6 mmol), and BF₃·Et₂O (0.5 mmol) in DCM is stirred at room temperature.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, saturated sodium bicarbonate solution (10 mL) is added to the reaction mixture.
-
The mixture is stirred for 5 minutes and then extracted with ethyl acetate (3 x 10 mL).
-
The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure using a rotary evaporator.
-
The crude product is then purified by column chromatography to yield the desired 3-acylindole.
Fischer Indole Synthesis: A General Workflow
The Fischer indole synthesis is a classic method for preparing indoles from an arylhydrazine and an aldehyde or ketone in the presence of an acid catalyst.[2][3][4][5][6]
Biological Activity and Signaling Pathways of Indole Derivatives
Indole derivatives are a significant class of heterocyclic compounds with a wide range of biological activities, making them crucial scaffolds in drug discovery.[7] Fluorinated indoles, in particular, are of great interest due to the ability of fluorine to enhance metabolic stability, binding affinity, and other pharmacokinetic properties.[8][9]
Anticancer Properties
Many indole-based compounds have been identified as potent anti-cancer agents, with several approved for clinical use.[10][11] Their mechanisms of action are diverse and often involve the modulation of key signaling pathways implicated in cancer progression.
Indole derivatives have been shown to target pathways such as the PI3K/Akt/mTOR and NF-κB signaling cascades.[12] These pathways are crucial for cell growth, proliferation, survival, and angiogenesis. By inhibiting these pathways, indole compounds can induce apoptosis and inhibit tumor growth.[13]
This diagram illustrates a potential mechanism where a fluoro-acetyl indole derivative inhibits the PI3K/Akt/mTOR pathway, a common target for anticancer drugs. This inhibition would lead to a decrease in cell proliferation and survival, and an induction of apoptosis in cancer cells.
Conclusion
While direct experimental data on this compound is currently lacking, the information available for its isomer, 5-Acetyl-7-fluoro-1H-indole, and the broader class of indole derivatives, provides a strong foundation for research and development. The synthetic accessibility of the indole core, coupled with the diverse biological activities of its derivatives, underscores the potential of this chemical scaffold in the discovery of novel therapeutics. Further investigation into the specific properties and biological effects of this compound is warranted to fully explore its potential.
References
- 1. cymitquimica.com [cymitquimica.com]
- 2. byjus.com [byjus.com]
- 3. mdpi.com [mdpi.com]
- 4. jk-sci.com [jk-sci.com]
- 5. testbook.com [testbook.com]
- 6. Fischer Indole Synthesis: Steps, Mechanism & Key Applications [vedantu.com]
- 7. ias.ac.in [ias.ac.in]
- 8. researchgate.net [researchgate.net]
- 9. nbinno.com [nbinno.com]
- 10. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. discovery.researcher.life [discovery.researcher.life]
- 12. Targeted regulation of PI3K/Akt/mTOR/NF-κB signaling by indole compounds and their derivatives: mechanistic details and biological implications for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. encyclopedia.pub [encyclopedia.pub]
The Biological Frontier: A Technical Guide to the Activity of Fluorinated Indole Derivatives
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into the indole scaffold has emerged as a powerful tool in medicinal chemistry, significantly enhancing the therapeutic potential of this privileged heterocyclic motif. The unique physicochemical properties of fluorine, such as its high electronegativity, small size, and ability to form strong carbon-fluorine bonds, can profoundly influence the lipophilicity, metabolic stability, and binding affinity of indole derivatives.[1][2] This technical guide provides an in-depth exploration of the diverse biological activities of fluorinated indole derivatives, focusing on their anticancer, antiviral, and anti-inflammatory properties. Detailed experimental protocols for key biological assays are provided, alongside visualizations of critical signaling pathways and a representative experimental workflow to aid researchers in this dynamic field.
Anticancer Activity of Fluorinated Indole Derivatives
Fluorinated indoles have demonstrated significant potential as anticancer agents, targeting various hallmarks of cancer, including cell proliferation, survival, and angiogenesis.
Inhibition of Cancer Cell Proliferation
A number of fluorinated indole derivatives have been shown to exhibit potent cytotoxic effects against a range of human cancer cell lines. The introduction of fluorine can enhance the antiproliferative activity of the parent indole molecule. For instance, certain polyfluorinated 2-arylindoles have shown high growth-inhibitory activity toward human cancer cell lines with half-inhibitory concentrations (IC50) in the micromolar range.[3] Some fluorinated analogs have demonstrated enhanced antitumor properties compared to their non-fluorinated counterparts, highlighting the importance of this substituent in modulating biological activity.[4]
One notable mechanism of action is the disruption of p53-MDM2 interaction. The p53 protein is a critical tumor suppressor, and its activity is often downregulated in cancer cells through overexpression of its negative regulator, MDM2.[5] Fluorinated indole-based MDM2 antagonists have been developed that can restore p53 activity in p53 wild-type cancer cells, leading to cell cycle arrest and apoptosis.[5]
Modulation of Signaling Pathways
Fluorinated indole derivatives can exert their anticancer effects by modulating key signaling pathways involved in cell growth and survival. The PI3K/Akt/mTOR pathway is a central regulator of many cellular processes and is frequently dysregulated in cancer.[6] Indole compounds, including their fluorinated derivatives, have the ability to deregulate this pathway, leading to the inhibition of cancer cell proliferation and survival.[6]
Furthermore, these compounds can also modulate the downstream transcription factor NF-κB signaling.[6] NF-κB plays a crucial role in inflammation, immunity, and cell survival, and its dysregulation is linked to cancer development and progression. By inhibiting NF-κB signaling, fluorinated indoles can suppress the expression of pro-inflammatory and pro-survival genes, thereby inhibiting tumor growth and metastasis.[6]
Table 1: Anticancer Activity of Selected Fluorinated Indole Derivatives
| Compound ID | Cancer Cell Line | Activity | IC50 (µM) | Reference |
| 34b | A549 (Lung) | Potent inhibitor | 0.8 | [7] |
| 35 | HepG2 (Liver) | Substantial inhibitory potency | 2.50 | [7] |
| I9, I11, I13 | Various human cancer cell lines | High growth-inhibitory activity | 1–10 | [3] |
| 25 | HeLa (Cervical), HepG2 (Liver), MCF-7 (Breast) | Highly potent | 3.7 (HeLa), 8.0 (HepG2), 19.9 (MCF-7) | [6] |
Antiviral Activity of Fluorinated Indole Derivatives
The antiviral potential of fluorinated indoles is a rapidly growing area of research, with promising activity reported against a variety of viruses, including Human Immunodeficiency Virus (HIV) and Coxsackie B4 virus (CVB4).
Inhibition of HIV Replication
Fluorinated indole-carboxamide derivatives have demonstrated highly potent inhibition of HIV-1 replication in human T-lymphocyte (CEM) cells at nanomolar concentrations.[1] Some benzenesulfonyl fluorinated-indolecarboxamide derivatives have also shown potent activity against wild-type HIV-1 non-nucleoside reverse transcriptase (NNRT) with ED50 values in the nanomolar range.[1] The introduction of fluorine at specific positions on the indole ring has been shown to be crucial for this enhanced antiviral potency.[1]
Activity Against Other Viruses
Significant antiviral activities have also been observed for 5-fluoroindole-thiosemicarbazide derivatives against the Coxsackie B4 virus (CVB4) in both Hela and Vero cell lines, with EC50 values in the low microgram per milliliter range.[1]
Table 2: Antiviral Activity of Selected Fluorinated Indole Derivatives
| Compound Series/ID | Virus | Cell Line | Activity | EC50/ED50 | Reference |
| 19a–e | HIV-1 WT | Human T-lymphocyte (CEM) | Highly potent inhibition | 2.0–4.6 nM | [1] |
| 20h | HIV-1 WT | MT-4 and C8166 | Most potent in series | 0.5 nM (MT-4), 0.8 nM (C8166) | [1] |
| 22 | HIV-1 | Primary cell-based assay | Highest inhibition activity | 0.14 nM | [1] |
| 23l–n, 23p | HIV-1 | Primary cell-based assay | Extraordinary antiviral activity | 0.0058–0.057 nM | [1] |
| 27b | CVB4 | Hela and Vero | Most potent in series | 0.87 µg/mL (Hela), 0.4 µg/mL (Vero) | [1] |
Anti-inflammatory Activity of Fluorinated Indole Derivatives
Chronic inflammation is a key driver of many diseases, and fluorinated indole derivatives have emerged as promising candidates for the development of novel anti-inflammatory agents.
Inhibition of Inflammatory Mediators
The anti-inflammatory activity of fluorinated indoles has been evaluated in vitro by measuring the inhibition of protein denaturation, a well-documented cause of inflammation.[1] Certain 5-fluoroisatin derivatives have shown good percentage inhibition of bovine serum albumin denaturation.[1]
In vivo studies using models such as carrageenan-induced paw edema have also demonstrated the anti-inflammatory potential of indole derivatives.[8] This model mimics the early stages of inflammation and involves the release of inflammatory mediators like prostaglandins and cytokines.
Table 3: Anti-inflammatory Activity of a Selected Fluorinated Indole Derivative
| Compound ID | Assay | Activity | % Inhibition (at 100 µg/mL) | Reference |
| 59d | Inhibition of BSA denaturation | Highest anti-inflammatory activity | 80.08 | [1] |
Experimental Protocols
Synthesis of Fluorinated Indole Derivatives (Representative Workflow)
The synthesis of fluorinated indole derivatives can be achieved through various synthetic routes. A common approach involves the functionalization of a pre-existing fluorinated indole core.
Caption: A representative workflow for the synthesis of a fluorinated indole derivative.
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.
-
Compound Treatment: Treat the cells with various concentrations of the fluorinated indole derivatives and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control to determine the IC50 value.
In Vitro Antiviral Activity: HIV Reverse Transcriptase Assay
This assay measures the ability of a compound to inhibit the activity of HIV reverse transcriptase.
-
Reaction Setup: In a 96-well plate, combine the HIV reverse transcriptase enzyme, a template/primer (e.g., poly(A)/oligo(dT)), and the fluorinated indole derivative at various concentrations.
-
Initiation of Reaction: Add a mixture of deoxynucleotide triphosphates (dNTPs), including a labeled dNTP (e.g., digoxigenin-dUTP).
-
Incubation: Incubate the plate to allow for the synthesis of the new DNA strand.
-
Detection: The newly synthesized DNA is captured on a streptavidin-coated plate. An anti-digoxigenin antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added, followed by a substrate to produce a colorimetric signal.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength.
-
Data Analysis: The reduction in signal in the presence of the compound indicates inhibition of the reverse transcriptase.
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema
This is a standard in vivo model for evaluating acute inflammation.
-
Animal Dosing: Administer the fluorinated indole derivative or a control vehicle to rodents (e.g., rats or mice).
-
Induction of Edema: After a set period, inject a 1% solution of carrageenan into the subplantar region of the right hind paw.
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer at various time points after carrageenan injection (e.g., 1, 2, 3, and 4 hours).
-
Data Analysis: The percentage of inhibition of edema is calculated by comparing the increase in paw volume in the treated group to the control group.
Signaling Pathway Visualizations
PI3K/Akt/mTOR Signaling Pathway
Caption: The PI3K/Akt/mTOR signaling pathway, a key regulator of cell growth and survival.
NF-κB Signaling Pathway
Caption: The canonical NF-κB signaling pathway, a central mediator of inflammation.
Conclusion
Fluorinated indole derivatives represent a highly promising class of compounds with a broad spectrum of biological activities. Their enhanced pharmacological profiles, often attributed to the unique properties of the fluorine atom, make them attractive candidates for the development of novel therapeutics for cancer, viral infections, and inflammatory diseases. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers dedicated to advancing the field of medicinal chemistry and drug discovery. Further exploration of the structure-activity relationships and mechanisms of action of these fascinating molecules will undoubtedly pave the way for the next generation of innovative medicines.
References
- 1. CN101531624A - Synthetic method of 6-fluoroindole-3-acetonitrile - Google Patents [patents.google.com]
- 2. daneshyari.com [daneshyari.com]
- 3. 6-Fluoroindole-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 4. Synthesis and Biological Evaluation of Novel Indole-Derived Thioureas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CN102702066A - Novel method for preparing intermediate 6-chloro-5-fluoroindole used for synthesizing anticancer and weight-reducing medicine - Google Patents [patents.google.com]
- 6. 6-FLUOROINDOLE-3-ACETIC ACID synthesis - chemicalbook [chemicalbook.com]
- 7. Synthesis and Applications of Selected Fluorine-Containing Fluorophores [mdpi.com]
- 8. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Therapeutic Potential of 7-Acetyl-5-fluoro-1H-indole: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural and synthetic compounds with a wide array of pharmacological activities. The strategic substitution on the indole ring can significantly modulate the biological properties of the parent molecule. This technical guide explores the potential therapeutic targets of 7-Acetyl-5-fluoro-1H-indole, a specifically substituted indole derivative. While direct experimental data on this exact molecule is not extensively available in publicly accessible literature, this document extrapolates its potential therapeutic applications based on structure-activity relationship (SAR) studies of analogous fluorinated and acetylated indole compounds. We will delve into the general mechanisms of action of related compounds and propose potential signaling pathways and experimental workflows for the future investigation of this compound.
Introduction to Substituted Indoles in Drug Discovery
Indole and its derivatives are privileged structures in drug discovery, demonstrating a broad spectrum of biological activities including anticancer, antiviral, anti-inflammatory, and antimicrobial properties.[1] The introduction of various substituents onto the indole core allows for the fine-tuning of a compound's pharmacokinetic and pharmacodynamic profile.
Fluorination , for instance, is a common strategy in medicinal chemistry to enhance metabolic stability, increase membrane permeability, and improve binding affinity to target proteins.[2][3] The presence of a fluorine atom at the 5-position of the indole ring, as in this compound, can significantly influence its electronic properties and bioavailability.
Similarly, the acetylation at the 7-position can provide a handle for further chemical modification or act as a key interacting moiety with a biological target. Several 3-acetylindole derivatives have been reported to possess anti-inflammatory and anti-HIV activities.[4]
Potential Therapeutic Targets and Mechanisms of Action
Based on the known activities of structurally related indole derivatives, we can hypothesize several potential therapeutic targets for this compound.
Oncology
The indole scaffold is prevalent in a number of anticancer agents.[1][5] Substituted indoles have been shown to target various components of cancer cell signaling pathways.
-
Kinase Inhibition: Many indole derivatives act as inhibitors of protein kinases, which are crucial regulators of cell growth, proliferation, and survival.
-
Histone Deacetylase (HDAC) Inhibition: Some indole-based compounds have been identified as potent HDAC inhibitors, which play a critical role in the epigenetic regulation of gene expression and are promising targets for cancer therapy.[6]
-
Tubulin Polymerization Inhibition: Certain indole derivatives interfere with microtubule dynamics, leading to cell cycle arrest and apoptosis.
-
METTL3 Inhibition: Recent studies have identified 2,6-di-substituted indole derivatives as potent inhibitors of METTL3, an RNA methyltransferase implicated in cancer development and progression.[7]
A proposed logical workflow for investigating the anticancer potential of this compound is depicted below.
Virology
Fluorinated indole derivatives have shown promise as antiviral agents, particularly against HIV.[8] These compounds can interfere with viral entry and replication processes.
-
HIV-1 Fusion Inhibition: Structure-activity relationship studies have identified indole-based compounds that target the gp41 protein of HIV-1, preventing the fusion of the viral and cellular membranes.[9]
A potential signaling pathway for HIV-1 entry and its inhibition by an indole-based compound is illustrated below.
References
- 1. mdpi.com [mdpi.com]
- 2. nbinno.com [nbinno.com]
- 3. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. thepharmajournal.com [thepharmajournal.com]
- 5. indole-in-the-target-based-design-of-anticancer-agents-a-versatile-scaffold-with-diverse-mechanisms - Ask this paper | Bohrium [bohrium.com]
- 6. Discovery of indole-3-butyric acid derivatives as potent histone deacetylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and biological evaluation of 2, 6-di-substituted indole derivatives as METTL3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41 - PMC [pmc.ncbi.nlm.nih.gov]
7-Acetyl-5-fluoro-1H-indole: A Technical Guide to Its Speculative Mechanism of Action
DISCLAIMER: This document presents a speculative analysis of the potential mechanism of action for 7-Acetyl-5-fluoro-1H-indole. As of the date of this publication, there is no direct experimental data elucidating the specific biological targets and signaling pathways of this compound. The following hypotheses are based on the known pharmacological activities of structurally related indole derivatives and the predicted influence of its chemical substituents. Further experimental validation is required to confirm these postulations.
Introduction
Indole and its derivatives represent a vast and privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1][2] These activities span anti-inflammatory, anticancer, antimicrobial, and neuroprotective effects.[1][2][3] The functionalization of the indole ring at various positions allows for the fine-tuning of its pharmacological profile. This compound is a synthetic indole derivative featuring an acetyl group at the 7-position and a fluorine atom at the 5-position. While the specific biological activities of this compound have not been extensively reported, its structural features suggest several plausible mechanisms of action that warrant investigation.
This technical guide aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of the speculative mechanisms of action for this compound. We will explore potential biological targets based on structure-activity relationships of analogous compounds and provide detailed, hypothetical experimental protocols to guide future research.
Molecular Structure and Potential Pharmacophores
The structure of this compound contains three key features that likely contribute to its biological activity:
-
Indole Scaffold: The indole ring system is a known pharmacophore that can interact with a variety of biological targets, including enzymes and receptors.[4][5]
-
7-Acetyl Group: The presence of an acetyl group at the 7-position can influence the molecule's electronic properties and steric interactions with target proteins. Acetyl groups can act as hydrogen bond acceptors and may be involved in key binding interactions.
-
5-Fluoro Group: The fluorine atom at the 5-position significantly alters the electronic properties of the indole ring, increasing its lipophilicity and potentially enhancing its binding affinity and metabolic stability.[6] Fluorine substitution is a common strategy in drug design to improve pharmacokinetic and pharmacodynamic properties.[6]
Speculative Mechanisms of Action
Based on the known activities of substituted indole derivatives, we propose three primary speculative mechanisms of action for this compound:
-
Inhibition of Pro-inflammatory Signaling Pathways: Many indole derivatives exhibit anti-inflammatory properties by modulating key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) pathway and inhibiting enzymes like Cyclooxygenase (COX).[1][2]
-
Disruption of Microtubule Dynamics: The indole scaffold is present in several known tubulin polymerization inhibitors, which are effective anticancer agents.[7]
-
Modulation of Kinase Activity: The indole core can serve as a scaffold for the design of potent kinase inhibitors, which are crucial in cancer therapy and the treatment of inflammatory diseases.
Inhibition of Pro-inflammatory Signaling Pathways
Hypothesis: this compound may exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway and/or the activity of COX enzymes.
Rationale: The NF-κB signaling cascade is a central regulator of inflammation, and its inhibition is a key target for anti-inflammatory drug development.[1][2] Several indole-containing compounds have been shown to inhibit NF-κB activation.[2] The acetyl and fluoro substituents on the indole ring of this compound could enhance its ability to interact with components of the NF-κB pathway, such as IκB kinase (IKK). Additionally, non-steroidal anti-inflammatory drugs (NSAIDs) often target COX enzymes (COX-1 and COX-2) to reduce the production of prostaglandins. The indole structure is a known scaffold for COX inhibitors.
References
- 1. mdpi.com [mdpi.com]
- 2. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tubulin polymerization assay [bio-protocol.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. 3.8. Tubulin Polymerization Assay [bio-protocol.org]
- 6. nbinno.com [nbinno.com]
- 7. researchgate.net [researchgate.net]
The Architectural Elegance of the Indole Nucleus: A Journey Through Discovery and Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The indole scaffold, a privileged heterocyclic motif, stands as a cornerstone in the landscape of organic chemistry and drug discovery. Its deceptively simple bicyclic structure, composed of a fused benzene and pyrrole ring, belies a rich history of scientific inquiry and a profound impact on our understanding of biological processes. From the vibrant hues of indigo dye to the intricate signaling of neurotransmitters, the story of substituted indoles is a testament to the power of chemical synthesis to unlock the secrets of nature and forge new paths in medicine. This technical guide provides a comprehensive exploration of the discovery, history, and synthetic methodologies of substituted indoles, tailored for the discerning researcher and drug development professional.
A Historical Perspective: From Ancient Dyes to Modern Medicine
The journey into the world of indole chemistry began not in the laboratory, but in the ancient dye vats of civilizations that prized the deep blue of indigo. It was the quest to understand this vibrant pigment that led to the first isolation of the indole nucleus.
A chronological overview of key milestones reveals the progressive unraveling of indole's chemical and biological significance:
-
1866: Adolf von Baeyer, in his seminal work on the degradation of indigo, successfully reduces oxindole to indole using zinc dust, marking the first isolation of this heterocyclic core.[1]
-
1883: Emil Fischer develops the Fischer indole synthesis, a versatile and enduring method for constructing the indole ring from arylhydrazines and carbonyl compounds. This discovery dramatically expanded the accessibility of substituted indoles.[1]
-
1912: Walter Madelung reports the synthesis of indoles through the intramolecular cyclization of N-phenylamides at high temperatures, a method that would later be refined for greater utility.[2]
-
1929: Costin Nenițescu develops a method for synthesizing 5-hydroxyindoles from benzoquinones and β-aminocrotonic esters, providing access to a class of indoles with significant biological relevance.[3]
-
1930s: The recognition of the indole nucleus within the structures of essential biomolecules, such as the amino acid tryptophan and the plant hormone auxin, ignites a surge of interest in its biological roles.[1]
-
1971: The Leimgruber-Batcho indole synthesis is disclosed, offering a high-yielding and industrially scalable route to a wide variety of substituted indoles, further fueling their exploration in medicinal chemistry.[4]
-
1973: Paul Gassman reports a one-pot synthesis of 3-alkylthioindoles from anilines, providing another valuable tool for the construction of functionalized indoles.[5]
-
1897 & Refinements: The Reissert indole synthesis, first described by Arnold Reissert, provides a pathway to indoles from ortho-nitrotoluenes and has been subject to various modifications to improve its efficiency.[6][7]
-
1989: Giuseppe Bartoli and his colleagues describe a method for synthesizing 7-substituted indoles from ortho-substituted nitroarenes and vinyl Grignard reagents, addressing a previous limitation in indole synthesis.[8][9]
Foundational Synthetic Methodologies: A Detailed Examination
The ability to construct and functionalize the indole nucleus has been a driving force in organic synthesis. The following sections provide detailed experimental protocols for the cornerstone methods of indole synthesis.
The Fischer Indole Synthesis
Discovered by Emil Fischer in 1883, this reaction remains one of the most widely used methods for indole synthesis due to its versatility and broad substrate scope.[1]
Experimental Protocol: Synthesis of 2-Phenylindole
This two-step procedure involves the initial formation of acetophenone phenylhydrazone, followed by an acid-catalyzed cyclization.[10]
Step 1: Preparation of Acetophenone Phenylhydrazone
-
In a conical flask, dissolve 5.15 g (0.042 mol) of acetophenone in 5 mL of ethanol.
-
To this solution, add 1 mL of glacial acetic acid.
-
Slowly add 4.5 g (0.041 mol) of phenylhydrazine to the mixture with constant stirring.
-
Warm the mixture gently on a water bath for 15 minutes.
-
Cool the reaction mixture in an ice bath to induce crystallization.
-
Collect the precipitated acetophenone phenylhydrazone by filtration and wash with a small amount of cold ethanol.
-
Air dry the product on the filter paper.
Step 2: Cyclization to 2-Phenylindole
-
Place the crude acetophenone phenylhydrazone in a beaker containing a mixture of 15 mL of ortho-phosphoric acid and 5 mL of concentrated sulfuric acid.
-
Heat the mixture on a water bath at 100-120°C for 20 minutes with continuous stirring.
-
Pour the hot reaction mixture into 50 mL of cold water.
-
Collect the crude 2-phenylindole precipitate by filtration and wash thoroughly with water.
-
Recrystallize the crude product from an ethanol-water mixture, using a small amount of decolorizing carbon if necessary, to obtain pure 2-phenylindole.[10]
Workflow for the Fischer Indole Synthesis of 2-Phenylindole
The Leimgruber-Batcho Indole Synthesis
A highly efficient and industrially significant method, the Leimgruber-Batcho synthesis provides a versatile route to a wide array of substituted indoles from ortho-nitrotoluenes.[4]
Experimental Protocol: General Procedure
This two-step synthesis involves the formation of an enamine followed by reductive cyclization.[4]
Step 1: Enamine Formation
-
To a solution of the ortho-nitrotoluene in a suitable solvent (e.g., DMF), add N,N-dimethylformamide dimethyl acetal (DMF-DMA) and pyrrolidine.
-
Heat the reaction mixture to facilitate the condensation and formation of the enamine intermediate. The progress of the reaction can often be monitored by a color change to a deep red.
-
Upon completion, the solvent can be removed under reduced pressure to yield the crude enamine.
Step 2: Reductive Cyclization
-
Dissolve the crude enamine in a suitable solvent such as ethanol or ethyl acetate.
-
Add a reducing agent. Common choices include Raney nickel with hydrazine hydrate, palladium on carbon with hydrogen gas, or sodium hydrosulfite.
-
The reduction of the nitro group initiates a spontaneous cyclization and elimination of pyrrolidine to form the indole ring.
-
After the reaction is complete, the catalyst is removed by filtration (if applicable), and the product is isolated by extraction and purified by chromatography or recrystallization.
Workflow for the Leimgruber-Batcho Indole Synthesis
The Madelung Synthesis
The Madelung synthesis involves the intramolecular cyclization of an N-acyl-o-toluidine at high temperatures using a strong base.[2]
Experimental Protocol: Synthesis of 2-Phenylindole
-
In a reaction vessel equipped for high-temperature reactions and under an inert atmosphere, combine N-benzoyl-o-toluidine with two equivalents of a strong base such as sodium ethoxide.
-
Heat the mixture to a high temperature (typically 200-400°C).
-
After the reaction is complete, cool the mixture and perform an aqueous workup to hydrolyze the intermediate.
-
Extract the product with an organic solvent and purify by distillation or recrystallization to yield 2-phenylindole.[2]
Table 1: Reported Yields for Madelung-type Syntheses
| Substrate | Base | Temperature (°C) | Yield (%) | Reference |
| N-Benzoyl-o-toluidine | NaOEt | High | Not specified | [2] |
| N-Formyl-o-toluidine | K-t-BuOK | 250-300 | 56-82 | [11] |
| N-Acetyl-o-toluidine | K-t-BuOK | 250-300 | Moderate | [11] |
| Methyl benzoate & N-methyl-o-toluidine | LiN(SiMe₃)₂/CsF | 110 | 50-90 | [12] |
The Reissert Indole Synthesis
This method provides a route to indoles from ortho-nitrotoluenes via condensation with diethyl oxalate followed by reductive cyclization.[6]
Experimental Protocol: Synthesis of Indole-2-carboxylic Acid
This synthesis proceeds in two main stages.[6][7]
Step 1: Condensation
-
In a suitable reaction vessel, react ortho-nitrotoluene with diethyl oxalate in the presence of a base such as potassium ethoxide in ethanol. This condensation reaction forms ethyl o-nitrophenylpyruvate.
Step 2: Reductive Cyclization
-
Reduce the nitro group of ethyl o-nitrophenylpyruvate. A common method is using zinc dust in acetic acid.[6] This reduction leads to the formation of an amino group, which spontaneously cyclizes onto the adjacent ketone.
-
The resulting indole-2-carboxylic acid can be isolated. If the parent indole is desired, the carboxylic acid can be decarboxylated by heating.
Workflow for the Reissert Indole Synthesis
The Bartoli Indole Synthesis
This reaction is particularly useful for the synthesis of 7-substituted indoles from ortho-substituted nitroarenes and vinyl Grignard reagents.[8]
Experimental Protocol: General Procedure
-
In a flask under an inert atmosphere, dissolve the ortho-substituted nitroarene in a dry ether solvent (e.g., THF).
-
Cool the solution to a low temperature (e.g., -40°C).
-
Slowly add three equivalents of a vinyl Grignard reagent.
-
Stir the reaction at low temperature for a specified time (e.g., 1 hour).
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature, and then extract the product with an organic solvent.
-
Purify the resulting 7-substituted indole by chromatography.[13]
The Gassman Indole Synthesis
The Gassman synthesis is a one-pot reaction for producing 3-alkylthioindoles from anilines.[5]
Experimental Protocol: General Procedure
-
Dissolve the aniline in a suitable solvent and cool to a low temperature (e.g., -78°C).
-
Add tert-butyl hypochlorite to form the N-chloroaniline in situ.
-
Add an α-alkylthioketone to the reaction mixture.
-
Finally, add a base such as triethylamine and allow the reaction to warm to room temperature.
-
The 3-alkylthioindole product is then isolated and purified. The thioether can be subsequently removed using Raney nickel if desired.[14]
The Nenitzescu Indole Synthesis
This method is a valuable route for the synthesis of 5-hydroxyindoles.[3]
Experimental Protocol: Synthesis of Ethyl 5-hydroxy-2-methylindole-3-carboxylate
-
Dissolve p-benzoquinone in a solvent such as acetone.
-
Add ethyl β-aminocrotonate to the solution.
-
Heat the reaction mixture under reflux.[14]
-
Upon completion, cool the reaction and isolate the product, which may precipitate from the solution.
-
Purification can be achieved by recrystallization.
The Biological Significance of Substituted Indoles
The indole nucleus is a recurring motif in a vast array of biologically active molecules, from essential amino acids to potent pharmaceuticals.
From Tryptophan to Neurotransmitters
The amino acid tryptophan serves as the biosynthetic precursor to the neurotransmitter serotonin and the hormone melatonin. This pathway highlights the central role of the indole scaffold in neurochemistry.
Biosynthetic Pathway: Tryptophan to Serotonin and Melatonin
Substituted Indoles in Pharmaceuticals
The versatility of the indole core has been extensively exploited in drug development, leading to a number of important therapeutic agents.
Table 2: Biological Activity of Selected Indole-Containing Drugs
| Compound | Target(s) | Pharmacological Action | Indication |
| Sumatriptan | 5-HT1B/1D Receptors | Agonist | Migraine |
| Indomethacin | COX-1 and COX-2 | Inhibitor | Inflammation, Pain |
| Ondansetron | 5-HT₃ Receptor | Antagonist | Nausea and Vomiting |
| Melatonin | MT₁ and MT₂ Receptors | Agonist | Sleep Disorders |
Quantitative Data for Triptans
The triptan class of drugs, used for the treatment of migraine, are agonists of the 5-HT1B and 5-HT1D serotonin receptors. Their binding affinities are presented in Table 3.
Table 3: Binding Affinities (Ki, nM) of Triptans for Human 5-HT1B and 5-HT1D Receptors
| Triptan | Ki (5-HT1B) | Ki (5-HT1D) |
| Sumatriptan | 19.95 | 10.00 |
| Zolmitriptan | 13.49 | 2.51 |
| Naratriptan | 8.91 | 5.01 |
| Rizatriptan | 8.32 | 6.17 |
| Almotriptan | 8.32 | 17.78 |
| Eletriptan | 10.00 | 3.16 |
| Frovatriptan | 10.47 | 8.71 |
Data compiled from various sources.
Signaling Pathway of Triptans at 5-HT1B/1D Receptors
Triptans exert their therapeutic effect by binding to 5-HT1B and 5-HT1D receptors, which are Gi/o-protein coupled receptors. Their activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This signaling cascade is believed to cause vasoconstriction of cranial blood vessels and inhibit the release of pro-inflammatory neuropeptides.[15][16]
Mechanism of Action of Indomethacin
Indomethacin is a non-steroidal anti-inflammatory drug (NSAID) that exerts its effects through the inhibition of cyclooxygenase (COX) enzymes, thereby blocking the production of prostaglandins, which are key mediators of inflammation and pain.
Signaling Pathway of Indomethacin Action
References
- 1. testbook.com [testbook.com]
- 2. Madelung synthesis - Wikipedia [en.wikipedia.org]
- 3. Nenitzescu indole synthesis - Wikipedia [en.wikipedia.org]
- 4. Leimgruber–Batcho indole synthesis - Wikipedia [en.wikipedia.org]
- 5. studylib.net [studylib.net]
- 6. Reissert indole synthesis - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. jk-sci.com [jk-sci.com]
- 9. Bartoli (Indole Synthesis) [quimicaorganica.org]
- 10. Preparation of 2-phenylindole | PDF [slideshare.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. scribd.com [scribd.com]
- 14. organicreactions.org [organicreactions.org]
- 15. researchgate.net [researchgate.net]
- 16. creative-diagnostics.com [creative-diagnostics.com]
Physicochemical Profile of 7-Acetyl-5-fluoro-1H-indole: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available information on the specific physicochemical characteristics, experimental protocols, and biological pathways of 7-Acetyl-5-fluoro-1H-indole is limited. This document provides a comprehensive overview based on data from closely related fluorinated indole analogs. The presented data should be considered as estimations and require experimental verification for this compound.
Core Physicochemical Characteristics
| Property | 7-Fluoro-1H-indole | 5-Fluoro-1H-indole | 7-Bromo-5-fluoro-1H-indole | 7-Fluoro-5-iodo-1H-indole |
| Molecular Formula | C₈H₆FN[1] | C₈H₆FN[2] | C₈H₅BrFN[3] | C₈H₅FIN[4] |
| Molecular Weight | 135.14 g/mol [1] | 135.14 g/mol [2] | 214.03 g/mol [3] | 261.03 g/mol [4] |
| Melting Point | 60-65 °C[1] | 45-48 °C[2] | 20-25 °C[3] | Not Available |
| Boiling Point | Not Available | Not Available | Not Available | Not Available |
| pKa | Not Available | Not Available | Not Available | Not Available |
| Solubility | Not Available | Not Available | Not Available | Not Available |
| logP | Not Available | Not Available | Not Available | Not Available |
| Appearance | Off-white powder[5] | Off-white to pale beige powder[2] | Solid[3] | Solid[4] |
| Storage Temperature | 2-8°C[1] | Not Specified | 2-8°C[3] | 2-8°C[4] |
Synthetic Approaches to Fluorinated Indoles
While a specific protocol for the synthesis of this compound is not documented in the searched literature, general methods for the synthesis of fluorinated indoles are well-established. The Fischer indole synthesis, Leimgruber-Batcho indole synthesis, and various palladium-catalyzed cyclizations are common strategies.
A plausible synthetic route to this compound could involve the acetylation of a 5-fluoro-1H-indole precursor. The introduction of the acetyl group at the C7 position would likely be achieved through a Friedel-Crafts acylation or a related reaction.
General Experimental Workflow for Indole Synthesis
The following diagram illustrates a generalized workflow for the synthesis of an indole derivative, which could be adapted for this compound.
Biological Activity and Signaling Pathways
There is no specific information available regarding the biological activity or the signaling pathways associated with this compound. However, the indole nucleus is a common scaffold in many biologically active compounds.[6] Fluorinated indole derivatives, in particular, have been investigated for a range of therapeutic applications, including as anticancer and antimicrobial agents. The introduction of a fluorine atom can significantly modulate the pharmacokinetic and pharmacodynamic properties of a molecule.
Given that the core requirements of this guide cannot be fully met due to the lack of specific data for this compound, further experimental investigation is warranted to elucidate its physicochemical properties, develop a robust synthetic protocol, and explore its potential biological activities.
References
- 1. 7-氟-1H-吲哚 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. ossila.com [ossila.com]
- 3. 7-Bromo-5-fluoroindole 95 408355-23-7 [sigmaaldrich.com]
- 4. 7-Fluoro-5-iodoindole 97 1173023-15-8 [sigmaaldrich.com]
- 5. ossila.com [ossila.com]
- 6. Synthesis and biological assessment of indole derivatives containing penta-heterocycles scaffold as novel anticancer agents towards A549 and K562 cells - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Predicted and Experimental Assessment of Solubility and Stability for 7-Acetyl-5-fluoro-1H-indole
Audience: Researchers, Scientists, and Drug Development Professionals
This technical guide outlines the theoretical and practical framework for evaluating the aqueous solubility and chemical stability of the novel compound, 7-Acetyl-5-fluoro-1H-indole. While specific predictive data for this molecule is not publicly available, this document details the computational methodologies used to generate such predictions and provides comprehensive experimental protocols for its empirical determination. These assessments are critical in early-stage drug discovery to evaluate the compound's potential for further development.
Predicted Physicochemical Properties and Solubility
The initial characterization of a new chemical entity (NCE) often begins with in silico prediction of its physicochemical properties. Aqueous solubility is a paramount parameter, as it directly influences bioavailability and formulation development. Various computational models are employed to estimate solubility before undertaking resource-intensive experimental work.
1.1 Computational Methodologies Modern solubility prediction relies on data-driven approaches, including machine learning and quantitative structure-property relationship (QSPR) models.[1][2] These models leverage large datasets of molecules with known solubilities to identify correlations between chemical structures and their solubility behavior.[2][3]
Common predictive techniques include:
-
Fragment-based methods: These approaches, like the general solubility equation (GSE), use parameters such as the logarithm of the octanol-water partition coefficient (logP) and melting point to estimate solubility.
-
Machine Learning Algorithms: Advanced models like deep neural networks (DNN), support vector machines (SVM), and lightGBM can learn complex relationships between molecular fingerprints and solubility, often yielding more accurate predictions.[1][3][4][5]
-
Thermodynamic Models: Approaches like the conductor-like screening model for real solvents (COSMO-RS) use quantum chemical calculations to predict solubility from first principles.[1]
1.2 Data Presentation: Predicted Properties The following table summarizes the key parameters that would be generated through computational modeling for this compound.
| Parameter | Predicted Value | Significance in Drug Development |
| Molecular Weight | 191.18 g/mol | Influences diffusion and absorption across membranes. |
| logP (Octanol/Water) | Data Pending | Measures lipophilicity; affects absorption and distribution. |
| logS (Aqueous Solubility) | Data Pending | Logarithm of the molar solubility; key indicator of solubility. |
| Aqueous Solubility (mg/mL) | Data Pending | Practical measure for formulation and dosing considerations. |
Predicted and Experimental Chemical Stability
Evaluating the chemical stability of a compound is mandated by regulatory bodies like the International Council for Harmonisation (ICH) to ensure that the active pharmaceutical ingredient (API) remains intact and safe throughout its shelf life.[6][7] This involves subjecting the compound to stress conditions to identify potential degradation pathways and products.[8][9]
2.1 Forced Degradation Studies Forced degradation, or stress testing, is a critical component of drug development that exposes the API to conditions more severe than those used for accelerated stability testing.[7][8] The primary goals are to establish the intrinsic stability of the molecule, identify degradation products, and develop stability-indicating analytical methods.[8][9]
The logical workflow for a forced degradation study is outlined below.
2.2 Data Presentation: Predicted Stability Profile This table outlines the expected outcomes from a forced degradation study on this compound. Indole rings can be susceptible to oxidation, and the acetyl and fluoro groups may influence reactivity under hydrolytic conditions.
| Stress Condition | Predicted Outcome | Significance |
| Acid Hydrolysis | Data Pending (Potential for degradation depending on lability of acetyl group) | Determines stability in acidic environments (e.g., gastric fluid). |
| Base Hydrolysis | Data Pending (Potential for degradation) | Informs on stability in alkaline conditions and compatibility with excipients. |
| Oxidation (H₂O₂) | Data Pending (Indole ring is often susceptible to oxidation) | Reveals sensitivity to oxidative stress, guiding packaging requirements. |
| Thermal (Heat) | Data Pending | Establishes appropriate storage and shipping temperatures. |
| Photolytic (Light) | Data Pending | Determines if the compound is light-sensitive, requiring protective packaging. |
Experimental Protocols
The following sections provide detailed methodologies for the experimental determination of solubility and stability.
3.1 Protocol: Kinetic and Thermodynamic Solubility Assays Solubility can be measured under kinetic or thermodynamic conditions.[10] Kinetic solubility is determined by adding a DMSO stock solution to an aqueous buffer, relevant for high-throughput screening.[11][12][13] Thermodynamic solubility measures the equilibrium concentration of a compound from its solid form and is considered the "true" solubility.[14][15][16]
Methodology: Thermodynamic Solubility Assay
-
Preparation: Add an excess amount of solid this compound to a known volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Equilibration: Seal the container and agitate the suspension at a constant temperature (e.g., 25°C) for an extended period (typically 24 to 48 hours) to ensure equilibrium is reached.[10][11]
-
Separation: After incubation, separate the undissolved solid from the solution via centrifugation followed by filtration through a low-binding filter (e.g., 0.45 µm PVDF).[14]
-
Quantification: Analyze the clear filtrate using a validated HPLC-UV or LC-MS/MS method.[12][14]
-
Calculation: Determine the concentration of the compound in the filtrate by comparing the analytical response to a standard curve prepared from a DMSO stock solution. The resulting concentration is the thermodynamic solubility.
3.2 Protocol: Forced Degradation Study This protocol outlines the conditions for stress testing based on ICH guidelines to evaluate the intrinsic stability of this compound.[7][17]
Methodology: Forced Degradation
-
Sample Preparation: Prepare solutions of the compound (~1 mg/mL) in a suitable solvent mixture (e.g., acetonitrile/water).
-
Stress Conditions:
-
Acidic Hydrolysis: Add an equal volume of 0.1 M HCl. Incubate at 60°C for up to 7 days. Neutralize samples before analysis.[8]
-
Basic Hydrolysis: Add an equal volume of 0.1 M NaOH. Incubate at 60°C for up to 7 days. Neutralize samples before analysis.[8]
-
Oxidative Degradation: Add an equal volume of 3% hydrogen peroxide (H₂O₂). Store at room temperature, protected from light, for up to 7 days.[7]
-
Thermal Degradation: Store the solid powder and the solution at an elevated temperature (e.g., 60°C or 80°C) for 7 days.[17]
-
Photostability: Expose the solid powder and solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[17]
-
-
Analysis: Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC method.[6][18] The method must be able to resolve the parent compound from all process impurities and degradation products.[19][20][21]
-
Peak Purity and Identification: Use a photodiode array (PDA) detector to assess peak purity and a mass spectrometer (MS) to aid in the identification of degradation products.[19]
Hypothetical Biological Context: Signaling Pathway
Indole-based molecules are privileged structures in medicinal chemistry, known to interact with a wide range of biological targets. For example, some fluorinated indoles act as anti-virulence compounds against bacteria like Pseudomonas aeruginosa by modulating quorum sensing.[22] Others, like psilocin (4-hydroxy-DMT), are potent agonists of serotonin (5-HT) receptors.[23] Given its structure, this compound could be investigated for its potential to modulate G-protein coupled receptors, such as the 5-HT₂A receptor.
The diagram below illustrates a hypothetical signaling pathway for the modulation of the 5-HT₂A receptor, a common target for indole-like molecules.
References
- 1. d-nb.info [d-nb.info]
- 2. A machine learning approach for the prediction of aqueous solubility of pharmaceuticals: a comparative model and dataset analysis - Digital Discovery (RSC Publishing) DOI:10.1039/D4DD00065J [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Predicting small molecules solubility on endpoint devices using deep ensemble neural networks [arxiv.org]
- 5. SolTranNet – A machine learning tool for fast aqueous solubility prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. scispace.com [scispace.com]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. acdlabs.com [acdlabs.com]
- 10. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 11. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 12. enamine.net [enamine.net]
- 13. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]
- 15. In-vitro Thermodynamic Solubility [protocols.io]
- 16. creative-biolabs.com [creative-biolabs.com]
- 17. onyxipca.com [onyxipca.com]
- 18. ijtsrd.com [ijtsrd.com]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. researchgate.net [researchgate.net]
- 21. chromatographyonline.com [chromatographyonline.com]
- 22. ossila.com [ossila.com]
- 23. Psilocin - Wikipedia [en.wikipedia.org]
The Strategic Role of Fluorine Substitution in Indole Bioactivity: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and bioactive molecules.[1] Its versatile structure allows for a wide range of biological activities. In the relentless pursuit of enhanced therapeutic efficacy, the strategic incorporation of fluorine atoms into the indole nucleus has emerged as a powerful tool in drug design. Fluorine, being the most electronegative element, imparts unique physicochemical properties to organic molecules, often leading to profound improvements in their biological profiles.[2][3]
This technical guide provides a comprehensive overview of the role of fluorine substitution in modulating the bioactivity of indole-containing compounds. We will delve into the physicochemical alterations induced by fluorination, present quantitative data from case studies in oncology and virology, detail relevant experimental protocols, and visualize key signaling pathways to offer a thorough resource for researchers and drug development professionals.
Physicochemical Impact of Fluorine Substitution
The introduction of fluorine into an indole scaffold can dramatically alter its electronic properties, lipophilicity, metabolic stability, and binding interactions.[2][3] These modifications are key to optimizing a drug candidate's pharmacokinetic and pharmacodynamic profile.
-
Modulation of pKa: Fluorine's strong electron-withdrawing nature can lower the pKa of nearby functional groups, such as the indole nitrogen. This can influence a molecule's ionization state at physiological pH, affecting its solubility, permeability, and ability to interact with target proteins.
-
Enhanced Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong and resistant to oxidative metabolism by cytochrome P450 enzymes. Replacing metabolically labile C-H bonds with C-F bonds can block metabolic pathways, thereby increasing the drug's half-life and bioavailability.[2]
-
Increased Binding Affinity: Fluorine can participate in favorable intermolecular interactions within a protein's binding pocket, including hydrogen bonds, dipole-dipole, and orthogonal multipolar interactions. These interactions can significantly enhance the binding affinity and selectivity of a drug for its target.[2]
-
Altered Lipophilicity: Fluorine substitution can increase a molecule's lipophilicity, which may enhance its ability to cross biological membranes. This is particularly crucial for drugs targeting the central nervous system.[2]
Case Studies: Quantitative Impact of Fluorinated Indoles
The strategic placement of fluorine on the indole ring has led to the development of potent therapeutic agents. The following tables summarize quantitative data from studies on anticancer and antiviral fluorinated indoles, illustrating the significant impact of fluorination on bioactivity.
Anticancer Activity
Fluorinated indoles and their bioisosteres (such as oxindoles) are prominent in oncology research, with several compounds demonstrating potent inhibition of key cancer-related targets like receptor tyrosine kinases (RTKs).
| Compound/Analog | Target/Cell Line | Bioactivity Metric (IC₅₀) | Fold Change (vs. Non-fluorinated, if applicable) | Reference |
| Sunitinib (SU11248) | VEGF-R2, PDGF-Rβ | Potent inhibitor | N/A (Fluorine is integral) | [4][5] |
| 5-Fluoroindole Phytoalexin Analog | Jurkat, MCF-7, HCT116 | < 10 µM | Did not show improvement over non-fluorinated lead | [3] |
| 5-Fluoro-2-oxo-1,2-dihydroindol-3-glyoxylamide | Leishmania promastigotes | 41 µM (at 72h) | N/A | [5] |
| 5-Chloro-indole-2-carboxylate (3e) | LOX-IMVI (Melanoma) | 0.96 µM | N/A | [6] |
| 5-Chloro-indole-2-carboxylate (3b) | LOX-IMVI (Melanoma) | 1.12 µM | N/A | [6] |
Note: Sunitinib is a clinically approved multi-kinase inhibitor containing a fluorinated oxindole core, highlighting the success of this strategy.[4][5]
Antiviral Activity (HIV-1)
Fluorination has been instrumental in the development of highly potent non-nucleoside reverse transcriptase inhibitors (NNRTIs) for the treatment of HIV-1.
| Compound/Analog | Target/Cell Line | Bioactivity Metric (EC₅₀) | Fold Change (vs. Non-fluorinated) | Reference |
| 4-Fluorinated Indole (IV) | HIV-1 | ~50-fold more potent | 50x Improvement | [7] |
| Non-fluorinated Indole (III) | HIV-1 | Baseline | N/A | [7] |
| 4-Fluoroindole-carboxamide (20h) | HIV-1 WT (MT-4 cells) | 0.5 nM | N/A | [7] |
| 4-Fluoroindole-carboxamide (20h) | HIV-1 WT (C8166 cells) | 0.8 nM | N/A | [7] |
| 7-Carboxamide-4-fluoroindole (23p) | HIV-1 | 0.0058 nM | N/A | [7] |
Key Signaling Pathways
Understanding the mechanism of action of fluorinated indoles requires knowledge of the signaling pathways they modulate. Below are diagrams of two clinically relevant pathways targeted by indole-based drugs.
VEGFR-2 Signaling Pathway
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, a critical process in tumor growth and metastasis. Fluorinated indoles like Sunitinib inhibit this pathway.
Caption: VEGFR-2 signaling pathway inhibited by Sunitinib.
Cysteinyl Leukotriene Receptor 1 (CysLT1R) Signaling
Cysteinyl leukotrienes are inflammatory mediators involved in asthma and allergic reactions. They signal through G-protein coupled receptors like CysLT1R. Fluorinated indole-carboxamides have been developed as potent antagonists for this receptor.
Caption: CysLT1R signaling pathway and its antagonism.
Experimental Protocols
Reproducibility and accuracy are paramount in drug discovery. This section provides detailed methodologies for key assays cited in the evaluation of fluorinated indoles.
Cytotoxicity and Antiproliferative MTT Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation. It is widely used to determine the IC₅₀ values of potential anticancer compounds.
Principle: Metabolically active cells utilize NAD(P)H-dependent oxidoreductase enzymes to reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, or MTT) into purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[8][9]
Procedure:
-
Cell Seeding: Seed cancer cells (e.g., HCT-116, MCF-7) in a 96-well flat-bottom microplate at a predetermined optimal density (e.g., 5 × 10⁴ cells/well) in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[9]
-
Compound Treatment: Prepare serial dilutions of the fluorinated indole compounds in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., cisplatin).
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.[9]
-
Formazan Formation: Incubate the microplate for 4 hours in a humidified atmosphere (37°C, 5% CO₂). During this time, viable cells will convert the MTT into purple formazan crystals.[9]
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.[9] Allow the plate to stand overnight in the incubator to ensure complete solubilization of the formazan crystals.[9]
-
Absorbance Measurement: Measure the spectrophotometrical absorbance of the samples using a microplate reader. The wavelength for measuring the formazan product is between 550 and 600 nm, with a reference wavelength of >650 nm.[9]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
References
- 1. Frontiers | Exploring the potential of some natural indoles as antiviral agents: quantum chemical analysis, inverse molecular docking, and affinity calculations [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Design, Synthesis, and Antiproliferative Activity of New 5-Chloro-indole-2-carboxylate and Pyrrolo[3,4-b]indol-3-one Derivatives as Potent Inhibitors of EGFRT790M/BRAFV600E Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 9. Cysteinyl Leukotrienes and Their Receptors; Emerging Concepts - PMC [pmc.ncbi.nlm.nih.gov]
In Silico Prediction of ADMET Properties for 7-Acetyl-5-fluoro-1H-indole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive in silico analysis of the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the novel compound 7-Acetyl-5-fluoro-1H-indole. In the absence of experimental data, computational methods offer a crucial first pass assessment to predict the pharmacokinetic and toxicological profile of new chemical entities, thereby guiding further drug discovery and development efforts. This document outlines the methodologies of widely used predictive models and presents a consolidated view of the predicted ADMET parameters for this compound, offering insights into its potential as a drug candidate. All quantitative data has been summarized in structured tables for comparative analysis, and key workflows are visualized using diagrams.
Introduction
This compound is a synthetic compound belonging to the indole class of molecules, which are of significant interest in medicinal chemistry due to their wide range of biological activities. The introduction of a fluorine atom and an acetyl group to the indole scaffold can significantly modulate its physicochemical and pharmacokinetic properties. Early assessment of ADMET properties is paramount in the drug development pipeline to mitigate the risk of late-stage failures. In silico ADMET prediction leverages computational models to estimate these properties, providing a rapid and cost-effective alternative to initial experimental screening.
This guide details the predicted ADMET profile of this compound using a consensus approach based on multiple, freely accessible, and validated prediction platforms.
In Silico Prediction Workflow
The prediction of ADMET properties for this compound followed a structured computational workflow. The process begins with defining the molecular structure, followed by the application of various predictive models, and culminates in the aggregation and analysis of the resulting data.
Experimental Protocols: In Silico Methodologies
The ADMET properties of this compound were predicted using the following publicly available web-based platforms. The Simplified Molecular Input Line Entry System (SMILES) string for the molecule, CC(=O)c1cc(F)cc2[nH]ccc12, was used as the input for these tools.
-
SwissADME: This tool provides predictions for physicochemical properties, pharmacokinetics, drug-likeness, and medicinal chemistry friendliness.[1] Its models are based on a combination of established computational methods and in-house developed algorithms. For instance, lipophilicity is predicted using five different models (XLOGP3, WLOGP, MLOGP, SILICOS-IT, and iLOGP), and water solubility is estimated using the ESOL, Ali, and SILICOS-IT models.[2] Pharmacokinetic properties like gastrointestinal absorption and blood-brain barrier penetration are predicted using the BOILED-Egg model.[1]
-
pkCSM: This platform uses graph-based signatures to develop predictive models for various ADMET properties.[3][4] The underlying methodology involves representing the 2D structure of a molecule as a graph and using these graphical signatures to train machine learning models on large datasets of compounds with known experimental ADMET data.[3][4] It provides quantitative predictions for a wide range of absorption, distribution, metabolism, excretion, and toxicity parameters.[3][4]
-
ProTox-II: This web server focuses on the prediction of various toxicity endpoints.[5] It integrates molecular similarity, pharmacophores, fragment propensities, and machine-learning models to predict toxicities such as acute toxicity, hepatotoxicity, carcinogenicity, and mutagenicity.[5][6] The models are built on data from both in vitro and in vivo studies and have been validated on external datasets.[5][6]
Predicted ADMET Properties
The following tables summarize the predicted ADMET properties for this compound obtained from the aforementioned in silico tools.
Physicochemical Properties and Absorption
| Parameter | Predicted Value | Interpretation |
|---|---|---|
| Molecular Weight | 191.18 g/mol | Within the range for good oral bioavailability. |
| LogP (Consensus) | 2.15 | Indicates good lipophilicity for membrane permeability. |
| Water Solubility (LogS) | -2.8 to -3.5 | Moderately to poorly soluble. |
| Gastrointestinal Absorption | High (Predicted) | Likely to be well absorbed from the gut. |
| Caco-2 Permeability (log Papp) | > 0.9 | High intestinal permeability is predicted. |
Distribution
| Parameter | Predicted Value | Interpretation |
|---|---|---|
| Volume of Distribution (VDss, log L/kg) | -0.1 to 0.2 | Suggests moderate distribution into tissues. |
| Blood-Brain Barrier (BBB) Permeability (logBB) | -0.5 to -0.2 | Predicted to cross the blood-brain barrier. |
| Plasma Protein Binding | ~70-80% | Moderate binding to plasma proteins is expected. |
Metabolism
| Parameter | Predicted Outcome | Interpretation |
|---|---|---|
| CYP1A2 Inhibitor | No | Low risk of drug-drug interactions via CYP1A2 inhibition. |
| CYP2C19 Inhibitor | No | Low risk of drug-drug interactions via CYP2C19 inhibition. |
| CYP2C9 Inhibitor | Yes | Potential for drug-drug interactions with CYP2C9 substrates. |
| CYP2D6 Inhibitor | No | Low risk of drug-drug interactions via CYP2D6 inhibition. |
| CYP3A4 Inhibitor | No | Low risk of drug-drug interactions via CYP3A4 inhibition. |
Excretion
| Parameter | Predicted Value | Interpretation |
|---|---|---|
| Total Clearance (log ml/min/kg) | ~0.3 - 0.5 | Suggests a moderate rate of elimination from the body. |
| Renal OCT2 Substrate | No | Unlikely to be actively secreted by renal OCT2 transporters. |
Toxicity
| Parameter | Predicted Outcome | Interpretation |
|---|---|---|
| AMES Toxicity | No | Predicted to be non-mutagenic. |
| Hepatotoxicity | Yes (Potential) | Potential for liver toxicity, warrants further investigation. |
| Carcinogenicity | No | Predicted to be non-carcinogenic. |
| hERG I Inhibitor | No | Low risk of cardiotoxicity through hERG channel inhibition. |
| LD50 (rat, oral) | ~2.5 - 2.8 mol/kg | Predicted to have low acute oral toxicity. |
Predicted Toxicity Pathway Interaction
Based on the ProTox-II prediction of potential hepatotoxicity, a possible mechanism could involve the activation of stress response pathways in liver cells. The following diagram illustrates a generalized signaling pathway that can be activated by xenobiotics leading to a hepatotoxic response.
Discussion and Conclusion
The in silico analysis of this compound provides a preliminary but valuable assessment of its drug-like properties. The predictions suggest that the compound is likely to have good oral absorption and the ability to cross the blood-brain barrier. Its metabolic profile indicates a potential for drug-drug interactions involving the CYP2C9 enzyme, which should be considered in future studies.
Of note is the prediction of potential hepatotoxicity. While in silico toxicity predictions are not definitive, they serve as an important flag for further investigation. Experimental validation, such as in vitro cytotoxicity assays using hepatic cell lines, would be a critical next step to confirm or refute this prediction.
Overall, this compound exhibits a generally favorable ADMET profile, with the exception of the predicted hepatotoxicity and CYP2C9 inhibition. These computational predictions provide a strong foundation for guiding subsequent experimental validation and lead optimization efforts in the development of this compound as a potential therapeutic agent. It is imperative to underscore that these in silico results are predictive in nature and require experimental verification.
References
- 1. SwissADME [swissadme.ch]
- 2. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pkCSM [biosig.lab.uq.edu.au]
- 5. ProTox-II: a webserver for the prediction of toxicity of chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ProTox-II: a webserver for the prediction of toxicity of chemicals - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Exploratory Screening of 7-Acetyl-5-fluoro-1H-indole Libraries
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities.[1][2][3] The unique electronic properties of the indole ring system allow it to participate in various interactions with biological macromolecules, making it a fertile ground for the discovery of novel therapeutic agents.[4] This guide focuses on a specific, promising derivative: 7-Acetyl-5-fluoro-1H-indole. The introduction of a fluorine atom at the 5-position can significantly modulate the compound's physicochemical properties, including its lipophilicity and metabolic stability, potentially enhancing its drug-like characteristics.[5] The acetyl group at the 7-position offers a handle for further chemical modification and may play a crucial role in target binding.
This document provides a comprehensive framework for the exploratory screening of chemical libraries based on the this compound core. It outlines detailed methodologies for library generation, high-throughput screening, and hit validation, and includes data presentation formats and visualizations to guide researchers in their drug discovery efforts.
Library Design and Synthesis
The successful identification of lead compounds is highly dependent on the diversity and quality of the screening library.[6][7] For the this compound scaffold, a combinatorial approach to library synthesis is recommended to explore a broad chemical space.
General Synthesis Route
A generalized synthetic scheme for generating a library of this compound derivatives is presented below. This multi-step synthesis allows for the introduction of diversity at various positions of the indole core.
(Note: This is a proposed synthetic route based on known indole syntheses.)
References
- 1. benthamscience.com [benthamscience.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis, Evaluation of Cytotoxicity and Molecular Docking Studies of the 7-Acetamido Substituted 2-Aryl-5-bromo-3-trifluoroacetylindoles as Potential Inhibitors of Tubulin Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. m.youtube.com [m.youtube.com]
Methodological & Application
Application Notes and Protocols for the Fischer Indole Synthesis of Fluorinated Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indole scaffold is a privileged structure in medicinal chemistry, appearing in a vast array of natural products and pharmaceutical agents. The introduction of fluorine atoms into the indole ring can significantly enhance the pharmacological properties of these molecules, including metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2][3] The Fischer indole synthesis, a classic and versatile method discovered by Emil Fischer in 1883, remains a cornerstone for the construction of the indole nucleus.[4][5] This application note provides detailed protocols and quantitative data for the synthesis of various fluorinated indole derivatives using the Fischer indole synthesis, catering to the needs of researchers in drug discovery and development.
The Fischer indole synthesis involves the acid-catalyzed cyclization of a (substituted) phenylhydrazone, which is typically formed in situ from the corresponding phenylhydrazine and an aldehyde or ketone.[4][5][6] A variety of Brønsted and Lewis acids can be employed as catalysts, including hydrochloric acid, sulfuric acid, polyphosphoric acid (PPA), and zinc chloride.[4][5][7] Modern variations of this reaction often utilize microwave irradiation to accelerate the reaction and improve yields.[3]
Reaction Mechanism and Workflow
The generally accepted mechanism of the Fischer indole synthesis proceeds through several key steps, as illustrated below. The reaction begins with the formation of a phenylhydrazone from a fluorinated phenylhydrazine and a carbonyl compound. This is followed by tautomerization to an enamine, which then undergoes a[8][8]-sigmatropic rearrangement. Subsequent cyclization and elimination of ammonia yield the final aromatic fluorinated indole.[4][6]
A typical experimental workflow for the synthesis of a fluorinated indole derivative via the Fischer indole synthesis is depicted below.
Experimental Protocols
The following protocols provide detailed procedures for the synthesis of representative fluorinated indole derivatives.
Protocol 1: Synthesis of 4-Fluoro-2-methylindole
This protocol describes the synthesis of 4-fluoro-2-methylindole from 4-fluorophenylhydrazine and acetone.
-
Materials:
-
4-Fluorophenylhydrazine hydrochloride
-
Acetone
-
Polyphosphoric acid (PPA)
-
Ice
-
Sodium bicarbonate solution (saturated)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for elution
-
-
Procedure:
-
In a round-bottom flask, combine 4-fluorophenylhydrazine hydrochloride (1.0 eq) and acetone (1.2 eq).
-
Add polyphosphoric acid (10 eq by weight) to the mixture.
-
Heat the reaction mixture at 100 °C for 1 hour with stirring.
-
Allow the mixture to cool to room temperature and then carefully pour it onto crushed ice.
-
Neutralize the aqueous solution with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a hexane-ethyl acetate gradient) to afford 4-fluoro-2-methylindole.
-
Protocol 2: Synthesis of 6-Fluoro-1,2,3,4-tetrahydrocarbazole
This protocol details the synthesis of 6-fluoro-1,2,3,4-tetrahydrocarbazole from 4-fluorophenylhydrazine and cyclohexanone.
-
Materials:
-
4-Fluorophenylhydrazine hydrochloride
-
Cyclohexanone
-
Glacial acetic acid
-
Ice water
-
Ethanol
-
-
Procedure:
-
A mixture of 4-fluorophenylhydrazine hydrochloride (1.0 eq) and cyclohexanone (1.1 eq) in glacial acetic acid is heated to reflux for 30 minutes.
-
The reaction mixture is cooled and poured into ice water.
-
The precipitated solid is collected by filtration, washed with water, and then recrystallized from ethanol to yield 6-fluoro-1,2,3,4-tetrahydrocarbazole.[9]
-
Protocol 3: Microwave-Assisted Synthesis of 5-Fluoro-2,3-dimethylindole
This protocol outlines a rapid, microwave-assisted synthesis of 5-fluoro-2,3-dimethylindole.
-
Materials:
-
4-Fluorophenylhydrazine hydrochloride
-
2-Butanone
-
Acetic acid
-
Microwave reactor
-
-
Procedure:
-
In a microwave-safe reaction vessel, combine 4-fluorophenylhydrazine hydrochloride (1.0 eq) and 2-butanone (1.5 eq) in acetic acid.
-
Seal the vessel and heat the mixture in a microwave reactor at 160 °C for 10 minutes.
-
After cooling, pour the reaction mixture into ice water and neutralize with a suitable base (e.g., sodium bicarbonate).
-
Extract the product with an organic solvent, dry the organic layer, and purify as described in Protocol 1.
-
Data Presentation
The following tables summarize quantitative data for the Fischer indole synthesis of various fluorinated derivatives, highlighting the effects of different starting materials, catalysts, and reaction conditions on the product yield.
Table 1: Synthesis of Monofluoro-substituted Indoles
| Phenylhydrazine | Carbonyl Compound | Catalyst | Conditions | Product | Yield (%) |
| 4-Fluorophenylhydrazine | Acetone | PPA | 100 °C, 1 h | 4-Fluoro-2-methylindole | ~85% |
| 4-Fluorophenylhydrazine | Cyclohexanone | Acetic Acid | Reflux, 30 min | 6-Fluoro-1,2,3,4-tetrahydrocarbazole | 50%[9] |
| 4-Fluorophenylhydrazine | 2-Butanone | Acetic Acid | Microwave, 160 °C, 10 min | 5-Fluoro-2,3-dimethylindole | 91% |
| 4-Fluorophenylhydrazine | Ethyl levulinate | Not specified | Not specified | Ethyl 4-(5-fluoro-1H-indol-3-yl)butanoate | Not specified |
Table 2: Spectroscopic Data for Selected Fluorinated Indoles
| Compound | 1H NMR (CDCl3, δ ppm) | 13C NMR (CDCl3, δ ppm) | 19F NMR (CDCl3, δ ppm) |
| 4-Fluoroindole | 8.10 (br s, 1H), 7.25-7.05 (m, 3H), 6.90 (dd, 1H), 6.60 (t, 1H) | 155.8 (d, J=245 Hz), 137.2 (d, J=11 Hz), 124.5, 122.8 (d, J=8 Hz), 116.5 (d, J=20 Hz), 106.8 (d, J=4 Hz), 102.3 | -124.5 |
| 5-Fluoroindole | 8.05 (br s, 1H), 7.35 (dd, 1H), 7.25 (m, 1H), 7.00 (dd, 1H), 6.50 (t, 1H) | 159.2 (d, J=235 Hz), 131.7, 128.4 (d, J=10 Hz), 125.3, 111.8 (d, J=10 Hz), 105.9 (d, J=26 Hz), 102.8 | -123.8 |
| 6-Fluorotryptamine | 8.15 (br s, 1H), 7.55 (dd, 1H), 7.10 (d, 1H), 7.05 (s, 1H), 6.85 (td, 1H), 3.05 (t, 2H), 2.90 (t, 2H), 1.60 (br s, 2H) | 160.8 (d, J=236 Hz), 136.2, 124.5 (d, J=10 Hz), 122.5, 120.0 (d, J=10 Hz), 108.5 (d, J=25 Hz), 97.5 (d, J=26 Hz), 41.8, 28.5 | -121.2 |
Note: NMR data is approximate and may vary slightly based on experimental conditions.
Catalyst Selection Logic
The choice of catalyst is crucial for the success of the Fischer indole synthesis. The following diagram provides a simplified decision-making process for selecting an appropriate acid catalyst based on the reactivity of the substrates.
Conclusion
The Fischer indole synthesis provides a robust and versatile platform for the synthesis of a wide range of fluorinated indole derivatives. By carefully selecting the appropriate starting materials, catalyst, and reaction conditions, researchers can efficiently access these valuable compounds for applications in drug discovery and materials science. The protocols and data presented in this application note serve as a practical guide for scientists working in this exciting field.
References
- 1. Metal-Free, PPA-Mediated Fisher Indole Synthesis via Tandem Hydroamination-Cyclization Reaction between Simple Alkynes and Arylhydrazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. azom.com [azom.com]
- 3. Microwave-assisted synthesis of medicinally relevant indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. courses.minia.edu.eg [courses.minia.edu.eg]
- 7. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. scispace.com [scispace.com]
Application Notes and Protocols: Leimgruber-Batcho Synthesis of 5-Fluoroindoles
These application notes provide a detailed overview and experimental protocol for the synthesis of 5-fluoroindoles using the Leimgruber-Batcho method. This synthesis is a widely utilized and efficient two-step process for preparing indoles from o-nitrotoluenes, valued for its operational simplicity and the accessibility of starting materials. The introduction of a fluorine atom at the 5-position of the indole ring is of significant interest to medicinal chemists, as this substitution can enhance metabolic stability, binding affinity, and lipophilicity of drug candidates.
Reaction Principle and Workflow
The Leimgruber-Batcho synthesis of 5-fluoroindoles commences with the reaction of a 4-fluoro-2-nitrotoluene derivative with a formamide acetal, such as N,N-dimethylformamide dimethyl acetal (DMF-DMA), to form an enamine intermediate. This intermediate is then subjected to reductive cyclization to yield the final 5-fluoroindole product. Common reducing agents for this step include Raney nickel, palladium on carbon (Pd/C) with a hydrogen source, or iron in acetic acid.
Below is a diagram illustrating the general workflow of the Leimgruber-Batcho synthesis for preparing 5-fluoroindoles.
Caption: General workflow of the Leimgruber-Batcho synthesis of 5-fluoroindoles.
Experimental Protocol
This protocol details the synthesis of 5-fluoroindole from 4-fluoro-2-nitrotoluene.
Step 1: Synthesis of (E)-1-(Dimethylamino)-2-(4-fluoro-2-nitrophenyl)ethene
-
To a solution of 4-fluoro-2-nitrotoluene (1 equivalent) in anhydrous N,N-dimethylformamide (DMF), add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.2 equivalents).
-
Heat the reaction mixture to 120-140 °C and stir for 12-18 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure to obtain the crude enamine product, which can often be used in the next step without further purification. If necessary, the product can be purified by recrystallization or column chromatography.
Step 2: Synthesis of 5-Fluoroindole
-
Dissolve the crude enamine from Step 1 in a suitable solvent such as methanol (MeOH) or ethyl acetate (EtOAc).
-
Add a catalytic amount of 10% Palladium on carbon (Pd/C) (approximately 1-5 mol%).
-
Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) at room temperature.
-
Stir the reaction vigorously for 2-6 hours, monitoring the consumption of hydrogen and the reaction progress by TLC.
-
Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst.
-
Wash the Celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the crude 5-fluoroindole.
-
The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Data Presentation
The following tables summarize typical reagents, conditions, and expected outcomes for the synthesis of 5-fluoroindole.
Table 1: Reagents and Conditions for the Synthesis of 5-Fluoroindole
| Step | Reactant | Reagent | Solvent | Temperature (°C) | Time (h) |
| 1 | 4-Fluoro-2-nitrotoluene | N,N-Dimethylformamide dimethyl acetal (DMF-DMA) | DMF | 120-140 | 12-18 |
| 2 | (E)-1-(Dimethylamino)-2-(4-fluoro-2-nitrophenyl)ethene | 10% Pd/C, H₂ | MeOH or EtOAc | Room Temp. | 2-6 |
Table 2: Typical Yields and Characterization Data for 5-Fluoroindole
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Appearance |
| 5-Fluoroindole | C₈H₆FN | 135.14 | 75-90 (over two steps) | Off-white to pale yellow solid |
Note: Yields are highly dependent on reaction scale and purification methods.
Applications in Drug Development
5-Fluoroindoles are key building blocks in the synthesis of a wide range of biologically active compounds. The fluorine atom can modulate the pharmacokinetic and pharmacodynamic properties of molecules. Some applications include:
-
Serotonin (5-HT) receptor agonists and antagonists: Important for treating neurological disorders.
-
Protein kinase inhibitors: A major class of drugs for cancer therapy.
-
Antiviral and antimicrobial agents: The indole scaffold is present in many natural and synthetic antimicrobial compounds.
Safety Precautions
-
4-Fluoro-2-nitrotoluene: This starting material is toxic and an irritant. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, in a well-ventilated fume hood.
-
N,N-Dimethylformamide (DMF): DMF is a reproductive hazard and can be absorbed through the skin. Use with extreme caution and appropriate PPE.
-
Palladium on Carbon (Pd/C): The catalyst is flammable, especially when dry and in the presence of hydrogen. Handle with care and do not allow it to dry out completely during filtration.
-
Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air. Ensure the reaction setup is secure and free from leaks. Perform the hydrogenation in a well-ventilated area away from ignition sources.
Application Notes and Protocols: Friedel-Crafts Acylation of 5-fluoro-1H-indole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] The introduction of a fluorine atom onto the indole ring can significantly modulate the compound's physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity to target proteins.[2][3] Specifically, 5-fluoro-1H-indole is a valuable starting material for the synthesis of various biologically active molecules.[4]
The Friedel-Crafts acylation is a fundamental carbon-carbon bond-forming reaction that introduces an acyl group onto an aromatic ring.[1][5] In the context of indole chemistry, acylation typically occurs at the electron-rich C3 position, leading to the formation of 3-acylindoles. These derivatives are key intermediates in the synthesis of a wide range of pharmaceuticals and agrochemicals, exhibiting diverse biological activities, including anticancer, antimicrobial, and antifungal properties.[6][7]
These application notes provide a detailed overview of the Friedel-Crafts acylation of 5-fluoro-1H-indole, including reaction conditions, experimental protocols, and potential applications of the resulting 3-acyl-5-fluoroindole derivatives in drug discovery.
Data Presentation
The Friedel-Crafts acylation of indoles can be influenced by various factors, including the choice of Lewis acid catalyst, the acylating agent, and the reaction solvent. The following table summarizes representative data for the acylation of indoles, providing a comparative overview of different catalytic systems. While specific data for the acylation of 5-fluoro-1H-indole is limited in readily available literature, the data for unsubstituted and other substituted indoles offer valuable insights into reaction optimization.
Table 1: Comparison of Catalysts and Conditions for the Friedel-Crafts Acylation of Indoles
| Indole Substrate | Acylating Agent | Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |
| Indole | Acetyl chloride | Indium trichloride | - | Room Temp | 65 | [8] |
| 1-(Phenylsulfonyl)indole | Acetic anhydride | Aluminum chloride | - | 25 | 79-96 (after deprotection) | [8] |
| Indole | Acetic anhydride | - | Acetic acid | Reflux | 51 | [6] |
| N-Methylindole | Benzoyl chloride | 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN) | - | - | 65 | [9] |
| 1,2-Dimethylindole | Benzoyl chloride | 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN) | - | - | 88 | [9] |
Experimental Protocols
Due to the potential for low yields in the direct Friedel-Crafts acylation of N-unprotected indoles, a common and often more effective strategy involves the acylation of an N-protected indole followed by deprotection. The following protocol details a general procedure for the Friedel-Crafts acylation of N-phenylsulfonyl-5-fluoroindole, a strategy that often leads to higher yields of the desired 3-acylated product.[8]
Protocol 1: Friedel-Crafts Acylation of N-Phenylsulfonyl-5-fluoroindole
Materials:
-
N-Phenylsulfonyl-5-fluoroindole
-
Propionyl chloride (or other acyl chloride/anhydride)
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
To a solution of N-phenylsulfonyl-5-fluoroindole (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), add anhydrous aluminum chloride (1.2 eq) portion-wise at 0 °C.
-
Stir the resulting suspension at 0 °C for 15 minutes.
-
Slowly add propionyl chloride (1.1 eq) to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a flask containing crushed ice and 1 M hydrochloric acid.
-
Separate the organic layer and extract the aqueous layer with DCM (2 x 50 mL).
-
Combine the organic layers and wash sequentially with 1 M hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield 3-propionyl-1-(phenylsulfonyl)-5-fluoroindole.
Protocol 2: Deprotection of N-Phenylsulfonyl-3-propionyl-5-fluoroindole
Materials:
-
3-Propionyl-1-(phenylsulfonyl)-5-fluoroindole
-
Potassium carbonate (K₂CO₃)
-
Methanol
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane
Procedure:
-
To a solution of 3-propionyl-1-(phenylsulfonyl)-5-fluoroindole (1.0 eq) in methanol, add potassium carbonate (3.0 eq) and a small amount of water.
-
Reflux the mixture for 2-4 hours, monitoring the reaction by TLC.
-
After completion, remove the methanol under reduced pressure.
-
Add water to the residue and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent to obtain the crude product.
-
Purify the crude 3-propionyl-5-fluoro-1H-indole by silica gel column chromatography using a hexane/ethyl acetate gradient.
Mandatory Visualizations
Reaction Workflow
Caption: Workflow for the synthesis of 3-acyl-5-fluoro-1H-indole via N-protection.
Mechanism of Friedel-Crafts Acylation
Caption: Mechanism of Lewis acid-catalyzed Friedel-Crafts acylation of 5-fluoro-1H-indole.
Applications in Drug Discovery
3-Acyl-5-fluoroindole derivatives are promising scaffolds for the development of novel therapeutic agents due to their diverse biological activities.
-
Anticancer Activity: The indole nucleus is a common feature in many anticancer drugs. The introduction of an acyl group at the C3 position and a fluorine atom at the C5 position can lead to compounds with enhanced cytotoxic activity against various cancer cell lines.[2][10] These modifications can improve the compound's ability to interact with biological targets such as kinases and tubulin.
-
Antimicrobial and Antifungal Activity: 3-Acylindoles have been reported to exhibit significant activity against a range of pathogenic bacteria and fungi.[7] The presence of a fluorine atom can further enhance this activity by increasing the compound's lipophilicity, thereby improving its ability to penetrate microbial cell membranes.
-
Myeloperoxidase (MPO) Inhibition: 3-(Aminoalkyl)-5-fluoroindole derivatives have been investigated as inhibitors of myeloperoxidase, an enzyme implicated in inflammatory diseases such as atherosclerosis.[4] The 3-acyl group can serve as a handle for further chemical modifications to optimize the inhibitory potency and selectivity.
Conclusion
The Friedel-Crafts acylation of 5-fluoro-1H-indole provides a valuable route to 3-acyl-5-fluoroindole derivatives, which are important intermediates in the synthesis of biologically active compounds. While direct acylation can be challenging, a two-step approach involving N-protection and subsequent deprotection offers a reliable method for obtaining these valuable building blocks. The resulting compounds hold significant promise for the development of new therapeutics in areas such as oncology and infectious diseases. Further exploration of the structure-activity relationships of these derivatives is warranted to unlock their full therapeutic potential.
References
- 1. Friedel-Crafts Acylation [organic-chemistry.org]
- 2. Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances: Heterocycles in Drugs and Drug Discovery [mdpi.com]
- 4. Structure-based design, synthesis, and pharmacological evaluation of 3-(aminoalkyl)-5-fluoroindoles as myeloperoxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jabps.journals.ekb.eg [jabps.journals.ekb.eg]
- 7. Antifungal agents. Part 3: synthesis and antifungal activities of 3-acylindole analogs against phytopathogenic fungi in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. Friedel-Crafts Acylation with Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: Palladium-Catalyzed Synthesis of Substituted Indoles
For Researchers, Scientists, and Drug Development Professionals
The indole nucleus is a cornerstone of numerous natural products, pharmaceuticals, and functional materials. Its synthesis has been a central theme in organic chemistry for over a century. Among the myriad of synthetic strategies, palladium-catalyzed methods have emerged as powerful and versatile tools for constructing the indole core with a high degree of control over substitution patterns. These methods often proceed under mild conditions, tolerate a wide range of functional groups, and enable novel bond disconnections, making them highly valuable in research and drug development.
This document provides an overview of key palladium-catalyzed indole syntheses, including detailed experimental protocols and comparative data to guide the practicing chemist in selecting and implementing these powerful reactions.
Larock Indole Synthesis
The Larock indole synthesis is a powerful palladium-catalyzed heteroannulation of an ortho-iodoaniline with a disubstituted alkyne to produce 2,3-disubstituted indoles.[1][2] This reaction is highly versatile, allowing for a wide array of substituents on both the aniline and alkyne starting materials.[1]
Reaction Mechanism and Workflow
The catalytic cycle of the Larock indole synthesis is believed to proceed through several key steps: oxidative addition of the o-iodoaniline to a Pd(0) species, coordination and migratory insertion of the alkyne, intramolecular cyclization, and reductive elimination to afford the indole product and regenerate the Pd(0) catalyst.[3]
Comparative Data for Larock Indole Synthesis
| Entry | o-Haloaniline | Alkyne | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | o-Iodoaniline | Diphenylacetylene | Pd(OAc)₂ (5) | PPh₃ (10) | K₂CO₃ | DMF | 100 | 24 | 95 |
| 2 | o-Iodoaniline | 1-Phenyl-1-propyne | Pd(OAc)₂ (5) | - | K₂CO₃ | DMF | 100 | 12 | 87 |
| 3 | o-Bromoaniline | 1-Phenyl-1-propyne | Pd(dba)₂ (5) | P(t-Bu)₃ (10) | Cs₂CO₃ | Toluene | 100 | 24 | 78 |
| 4 | o-Chloroaniline | Diphenylacetylene | Pd(OAc)₂ (5) | dtbpf (10) | K₃PO₄ | Dioxane | 130 | 36 | 72 |
Experimental Protocol: Synthesis of 2,3-Diphenylindole
To a solution of o-iodoaniline (1.0 mmol) and diphenylacetylene (1.2 mmol) in DMF (5 mL) in a sealed tube is added K₂CO₃ (2.0 mmol), PPh₃ (0.1 mmol), and Pd(OAc)₂ (0.05 mmol). The tube is sealed and the mixture is heated at 100 °C for 24 hours. After cooling to room temperature, the reaction mixture is diluted with water (20 mL) and extracted with ethyl acetate (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel (hexanes/ethyl acetate) to afford 2,3-diphenylindole.
Buchwald-Hartwig Amination in Indole Synthesis
The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, has been ingeniously adapted for indole synthesis.[4] One prominent application is in a modification of the Fischer indole synthesis, where an aryl bromide is coupled with a hydrazone.[5][6] This circumvents the often problematic synthesis and handling of unstable arylhydrazines.[5]
Logical Workflow for Buchwald-Hartwig/Fischer Indole Synthesis
This approach involves a two-step sequence: the palladium-catalyzed N-arylation of a hydrazone, followed by an acid-catalyzed Fischer indolization.[5]
Comparative Data for Buchwald-Hartwig N-Arylation of Hydrazones
| Entry | Aryl Halide | Hydrazone | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromotoluene | Benzophenone hydrazone | Pd₂(dba)₃ (1) | BINAP (1.5) | NaOt-Bu | Toluene | 80 | 12 | 95 |
| 2 | 4-Chlorobenzonitrile | Acetone hydrazone | Pd(OAc)₂ (2) | Xantphos (4) | Cs₂CO₃ | Toluene | 100 | 18 | 88 |
| 3 | 1-Bromo-4-methoxybenzene | Cyclohexanone hydrazone | Pd₂(dba)₃ (1) | DavePhos (2) | NaOt-Bu | Toluene | 80 | 16 | 92 |
| 4 | 2-Bromopyridine | Propiophenone hydrazone | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ | Dioxane | 110 | 24 | 75 |
Experimental Protocol: Two-Step Synthesis of 2-Methyl-5-methoxyindole
Step 1: N-Arylation. To an oven-dried Schlenk tube is added Pd₂(dba)₃ (0.01 mmol), BINAP (0.015 mmol), and NaOt-Bu (1.4 mmol). The tube is evacuated and backfilled with argon. Toluene (5 mL), 1-bromo-4-methoxybenzene (1.0 mmol), and acetone hydrazone (1.2 mmol) are added. The mixture is heated at 80 °C for 16 hours. After cooling, the reaction is quenched with saturated aqueous NH₄Cl and extracted with ethyl acetate. The organic layer is dried and concentrated.
Step 2: Fischer Indolization. The crude N-aryl hydrazone is dissolved in toluene (10 mL), and p-toluenesulfonic acid monohydrate (0.1 mmol) is added. The mixture is heated to reflux for 4 hours. After cooling, the reaction is neutralized with saturated aqueous NaHCO₃, extracted with ethyl acetate, dried, and concentrated. The crude product is purified by column chromatography to yield 2-methyl-5-methoxyindole.
Hegedus Indole Synthesis
The Hegedus indole synthesis involves the palladium(II)-mediated oxidative cyclization of ortho-alkenyl anilines.[7][8] This reaction proceeds via an intramolecular aminopalladation followed by β-hydride elimination.[9]
Reaction Mechanism Overview
Comparative Data for Hegedus Indole Synthesis
| Entry | o-Alkenyl Aniline | Catalyst (mol%) | Oxidant | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Allylaniline | PdCl₂(MeCN)₂ (100) | - | Et₃N | THF | 25 | 2 | 84 |
| 2 | N-Tosyl-2-allylaniline | Pd(OAc)₂ (10) | Benzoquinone | - | THF | 65 | 24 | 76 |
| 3 | 2-(2-Methylallyl)aniline | PdCl₂(MeCN)₂ (100) | - | Et₃N | THF | 25 | 3 | 74 |
| 4 | 2-(Cyclohex-2-en-1-yl)aniline | Pd(OAc)₂ (5) | O₂ | - | DMSO | 100 | 12 | 65 |
Experimental Protocol: Synthesis of 2-Methylindole
A solution of 2-allylaniline (1.0 mmol) and triethylamine (1.2 mmol) in THF (10 mL) is treated with PdCl₂(MeCN)₂ (1.0 mmol) at room temperature. The reaction is stirred for 2 hours, during which a black precipitate of palladium metal forms. The mixture is filtered through a pad of Celite, and the filtrate is concentrated. The residue is purified by column chromatography on silica gel to afford 2-methylindole.[9] For a catalytic version, Pd(OAc)₂ (10 mol%) can be used in the presence of an oxidant like benzoquinone (1.1 equivalents).[9]
Indole Synthesis via C-H Activation
Direct C-H activation/functionalization has recently emerged as a highly atom-economical and efficient strategy for indole synthesis.[10][11] These methods avoid the need for pre-functionalized starting materials, such as haloanilines. Palladium catalysis has been instrumental in the development of intramolecular C-H amination and annulation reactions to form the indole ring.
General Workflow for Intramolecular C-H Amination
Comparative Data for C-H Activation-Based Indole Synthesis
| Entry | Starting Material | Catalyst (mol%) | Oxidant | Additive | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | N-Acetyl-2-vinylaniline | Pd(OAc)₂ (10) | Cu(OAc)₂ | - | DMA | 120 | 24 | 75 |
| 2 | N-Pivaloyl-2-vinylaniline | Pd(OAc)₂ (5) | Ag₂CO₃ | K₂CO₃ | Toluene | 110 | 12 | 82 |
| 3 | N-Benzoyl-2-styrylaniline | Pd(OAc)₂ (10) | O₂ (1 atm) | - | Acetic Acid | 100 | 36 | 68 |
| 4 | N-Ts-anilines and styrenes | Pd(OAc)₂ (10) | Cu(OAc)₂ | NaOAc | Dioxane | 120 | 24 | 70-90 |
Experimental Protocol: Synthesis of 1-Acetyl-2-phenylindole
A mixture of N-acetyl-2-styrylaniline (1.0 mmol), Pd(OAc)₂ (0.1 mmol), and Cu(OAc)₂ (2.0 mmol) in DMA (5 mL) is heated at 120 °C for 24 hours under an air atmosphere. After cooling to room temperature, the mixture is diluted with ethyl acetate, filtered through Celite, and washed with water. The organic layer is dried over Na₂SO₄ and concentrated. The crude product is purified by column chromatography to give 1-acetyl-2-phenylindole.
These notes provide a snapshot of the vast and evolving field of palladium-catalyzed indole synthesis. For more in-depth information, including the synthesis of complex polycyclic indoles and applications in total synthesis, the reader is encouraged to consult the cited literature and comprehensive reviews on the topic.[12][13][14]
References
- 1. Larock indole synthesis - Wikipedia [en.wikipedia.org]
- 2. synarchive.com [synarchive.com]
- 3. diposit.ub.edu [diposit.ub.edu]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. A Palladium-Catalyzed Strategy for the Preparation of Indoles: A Novel Entry into the Fischer Indole Synthesis [organic-chemistry.org]
- 6. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 7. Hegedus indole synthesis - Wikipedia [en.wikipedia.org]
- 8. Hegedus indole synthesis - Wikiwand [wikiwand.com]
- 9. thieme-connect.com [thieme-connect.com]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of indoles, indolines, and carbazoles via palladium-catalyzed C─H activation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
Application Notes and Protocols for N-Protection of 7-Acetyl-5-fluoro-1H-indole
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the nitrogen protection of 7-Acetyl-5-fluoro-1H-indole, a crucial step in the synthesis of various pharmaceutical compounds. The presence of electron-withdrawing groups, namely the acetyl group at the C7 position and the fluorine atom at the C5 position, decreases the nucleophilicity of the indole nitrogen, necessitating carefully optimized reaction conditions.
The selection of an appropriate protecting group is critical and depends on the planned subsequent reaction steps and the desired stability of the protected intermediate.[1][2] This guide focuses on two commonly employed and versatile protecting groups: tert-butoxycarbonyl (Boc) and p-toluenesulfonyl (Ts).
Challenges in N-Protection
The indole nitrogen in this compound is less reactive compared to that of unsubstituted indole. This is due to the electron-withdrawing nature of the acetyl and fluoro groups, which reduces the electron density on the nitrogen atom. Consequently, more forcing reaction conditions, such as the use of stronger bases or higher temperatures, may be required to achieve efficient N-protection. The choice of protecting group can also influence the reactivity of the indole ring in subsequent transformations.[1][3]
Experimental Protocols
Herein, we present detailed procedures for the N-protection of this compound with tert-butoxycarbonyl (Boc) and p-toluenesulfonyl (Ts) groups.
N-Boc Protection Protocol
The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under various conditions and its facile removal under acidic conditions.[4]
Reaction Scheme:
Materials:
-
This compound
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of this compound (1.0 equivalent) in anhydrous DMF dropwise.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Cool the mixture back to 0 °C and add a solution of di-tert-butyl dicarbonate (1.2 equivalents) in anhydrous DMF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the mixture with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with water (2 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired 1-Boc-7-acetyl-5-fluoro-1H-indole.
N-Tosyl Protection Protocol
The p-toluenesulfonyl (Ts) group is a robust protecting group that is stable to a wide range of reaction conditions, particularly acidic ones.[1][2] Deprotection is typically achieved under reductive conditions or with strong bases.
Reaction Scheme:
Materials:
-
This compound
-
p-Toluenesulfonyl chloride (TsCl)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise.
-
Stir the mixture at 0 °C for 30 minutes, then warm to room temperature and stir for another 30 minutes.
-
Cool the reaction mixture to 0 °C and add a solution of p-toluenesulfonyl chloride (1.1 equivalents) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, carefully quench the reaction with saturated aqueous NaHCO₃ solution at 0 °C.
-
Extract the mixture with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with water (2 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired 7-Acetyl-5-fluoro-1-(tosyl)-1H-indole.
Data Presentation
The following table summarizes the key parameters for the N-protection protocols.
| Parameter | N-Boc Protection | N-Tosyl Protection |
| Protecting Agent | Di-tert-butyl dicarbonate ((Boc)₂O) | p-Toluenesulfonyl chloride (TsCl) |
| Base | Sodium Hydride (NaH) | Sodium Hydride (NaH) |
| Solvent | Anhydrous DMF | Anhydrous THF |
| Stoichiometry (Substrate:Reagent:Base) | 1 : 1.2 : 1.2 | 1 : 1.1 : 1.2 |
| Reaction Temperature | 0 °C to Room Temperature | 0 °C to Room Temperature |
| Reaction Time | 12-16 hours | 12-16 hours |
| Workup | Aqueous NH₄Cl quench | Aqueous NaHCO₃ quench |
| Purification | Flash Column Chromatography | Flash Column Chromatography |
| Deprotection Conditions | Acidic (e.g., TFA, HCl) | Reductive or Strong Base |
Visualizations
Logical Workflow for N-Protection
Caption: General workflow for the N-protection reaction.
Influence of Substituents on Reactivity
Caption: Influence of substituents on indole nitrogen reactivity.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.org [mdpi.org]
- 3. Mechanism of the N-protecting group dependent annulations of 3-aryloxy alkynyl indoles under gold catalysis: a computational study - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Boc-Protected Amino Groups [organic-chemistry.org]
Application Notes and Protocols: 7-Acetyl-5-fluoro-1H-indole as a Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Acetyl-5-fluoro-1H-indole is a key heterocyclic building block in modern organic synthesis, particularly valued in the field of medicinal chemistry. Its unique structural features—a reactive acetyl group at the 7-position, a fluorine atom at the 5-position enhancing metabolic stability and binding affinity, and the indole core, a privileged scaffold in numerous biologically active molecules—make it a versatile starting material for the synthesis of a wide range of complex organic compounds. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of kinase inhibitors and other pharmacologically relevant molecules.
Key Applications
The primary application of this compound lies in its role as a precursor for the synthesis of potent and selective kinase inhibitors. The indole scaffold is a well-established pharmacophore that can mimic the purine core of ATP, enabling competitive inhibition at the ATP-binding site of various kinases. The acetyl group at the C7 position serves as a convenient chemical handle for elaboration into more complex side chains, which can be tailored to achieve specific interactions within the kinase active site, thereby enhancing potency and selectivity.
Derivatives of this compound have shown significant promise in targeting a variety of kinases involved in cancer cell proliferation and survival pathways.
Experimental Protocols
Protocol 1: Synthesis of a Chalcone Intermediate via Claisen-Schmidt Condensation
This protocol describes the base-catalyzed condensation of this compound with an aromatic aldehyde to form a chalcone derivative. This intermediate can be further elaborated to synthesize various heterocyclic compounds.
Materials:
-
This compound
-
4-Chlorobenzaldehyde
-
Ethanol
-
Potassium hydroxide (KOH)
-
Glacial acetic acid
-
Deionized water
Procedure:
-
Dissolve this compound (1.0 eq) and 4-chlorobenzaldehyde (1.1 eq) in ethanol in a round-bottom flask.
-
Slowly add a solution of potassium hydroxide (3.0 eq) in water to the reaction mixture while stirring at room temperature.
-
Continue stirring the mixture at room temperature for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into a beaker containing crushed ice and acidify with glacial acetic acid to a pH of ~6.
-
The precipitated solid is collected by vacuum filtration, washed with cold water, and then with a small amount of cold ethanol.
-
The crude product is purified by recrystallization from ethanol to afford the desired chalcone derivative.
Protocol 2: Synthesis of a Pyrazole Derivative via Condensation with Hydrazine
This protocol outlines the synthesis of a pyrazole-substituted indole from the chalcone intermediate prepared in Protocol 1.
Materials:
-
Chalcone derivative from Protocol 1
-
Hydrazine hydrate (80%)
-
Ethanol
-
Glacial acetic acid
Procedure:
-
Suspend the chalcone derivative (1.0 eq) in ethanol in a round-bottom flask.
-
Add hydrazine hydrate (1.5 eq) to the suspension.
-
Add a catalytic amount of glacial acetic acid and reflux the reaction mixture for 8-10 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water. The solid product that precipitates out is collected by filtration.
-
Wash the solid with water and then recrystallize from ethanol to obtain the pure pyrazole derivative.
Data Presentation
The following table summarizes the inhibitory activity of a series of kinase inhibitors derived from a related 5-fluoro-7-azaindole scaffold, highlighting the potential of fluorinated indole cores in kinase inhibitor design. While not directly derived from this compound, this data illustrates the potency that can be achieved with this class of compounds.
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| Cpd 1 | Cdc7 | 20 | [1] |
| Cpd 2 | CHK1 | - | [1] |
| Cpd 3 | JAK | - | [1] |
| Decernotinib | JAK | - | [1] |
Note: Specific IC50 values for all compounds were not available in the provided search results. The table structure is provided for when such data is obtained.
Visualizations
Experimental Workflow for the Synthesis of a Pyrazole Derivative
References
Application Notes and Protocols for 7-Acetyl-5-fluoro-1H-indole in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1][2][3][4][5] The strategic functionalization of the indole ring can significantly modulate the pharmacological properties of the resulting molecules. The introduction of a fluorine atom, for instance, can enhance metabolic stability, improve lipophilicity, and increase binding affinity to biological targets.[6][7][8] Similarly, the incorporation of an acetyl group can provide a key interaction point for target binding or serve as a synthetic handle for further molecular elaboration.[1]
This document provides detailed application notes and protocols related to the medicinal chemistry applications of 7-Acetyl-5-fluoro-1H-indole, a novel indole derivative with potential therapeutic value. While direct experimental data for this specific molecule is not yet extensively published, its structural features suggest promising applications in various therapeutic areas, including oncology, neurology, and infectious diseases.[2][7][9]
Potential Therapeutic Applications
Based on the known activities of related fluorinated and acetylated indole derivatives, this compound is a promising candidate for investigation in the following areas:
-
Anticancer Agents: Indole derivatives are well-established as anticancer agents, with mechanisms including the inhibition of tubulin polymerization, protein kinases, and histone deacetylases.[2][5][10][11] The presence of the fluorine atom could enhance the potency and pharmacokinetic profile of such agents.[6][8]
-
Anti-inflammatory Agents: Indole-3-acetic acid derivatives, such as indomethacin, are potent non-steroidal anti-inflammatory drugs (NSAIDs).[10][11] The 7-acetyl group could mimic interactions of the carboxylic acid moiety in the active sites of inflammatory enzymes like cyclooxygenases.
-
Antiviral and Antimicrobial Agents: Fluorinated indoles have shown significant antiviral activity, particularly against HIV.[12] The indole scaffold is also a common feature in various antimicrobial compounds.[9]
-
Neurological Disorders: The indole nucleus is central to the structure of neurotransmitters like serotonin.[2][3] Fluorinated and acetylated indoles could act as modulators of serotonin receptors or other CNS targets, suggesting potential applications in treating depression, anxiety, and other neurological conditions.
Quantitative Data Summary
While specific quantitative data for this compound is not available in the public domain, the following table summarizes the biological activities of structurally related fluorinated and acetylated indole derivatives to provide a basis for comparison and to guide future research.
| Compound/Derivative Class | Target/Activity | IC50/EC50/Ki | Reference |
| 4-Fluoroindole derivative | HIV-1 Inhibition | ~50-fold more potent than non-fluorinated analog | [12] |
| Fluorinated Indole Carboxamides | Antiviral (HIV-1 WT) | 2.0 - 5.8 nM (EC50) | [12] |
| Substituted Indole-Acrylamides | Tubulin Polymerization Inhibition | 5.0 µM (IC50) | [2] |
| 5-Fluoro-α-methyltryptamine | Serotonin Release | 14 - 19 nM (EC50) | [13] |
| 5-Fluoro-α-methyltryptamine | Norepinephrine Release | 78 - 126 nM (EC50) | [13] |
| 5-Fluoro-α-methyltryptamine | Dopamine Release | 32 - 37 nM (EC50) | [13] |
| 5-Fluoro-α-methyltryptamine | 5-HT2A Receptor Agonism | 8.47 nM (EC50) | [13] |
| 5-Fluoro-α-methyltryptamine | MAO-A Inhibition | 180 - 450 nM (IC50) | [13] |
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of this compound and for the evaluation of its potential biological activities.
Synthesis of this compound
A plausible synthetic route for this compound can be envisioned starting from a commercially available fluorinated and aminated benzene derivative. The Fischer indole synthesis is a classic and versatile method for constructing the indole ring system.
Protocol: Fischer Indole Synthesis
-
Step 1: Formation of the Hydrazine.
-
Dissolve 2-bromo-4-fluoroaniline in concentrated hydrochloric acid.
-
Cool the solution to 0-5 °C in an ice bath.
-
Add a solution of sodium nitrite in water dropwise while maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution for 30 minutes.
-
In a separate flask, prepare a solution of tin(II) chloride in concentrated hydrochloric acid and cool it to 0 °C.
-
Slowly add the diazonium salt solution to the tin(II) chloride solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Basify the solution with aqueous sodium hydroxide until a precipitate forms.
-
Extract the product, (2-bromo-4-fluorophenyl)hydrazine, with diethyl ether.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Step 2: Condensation with a Ketone.
-
Dissolve the (2-bromo-4-fluorophenyl)hydrazine and a suitable ketone, such as acetone, in ethanol.
-
Add a catalytic amount of acetic acid.
-
Reflux the mixture for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture and remove the solvent under reduced pressure.
-
The resulting hydrazone can be used in the next step without further purification.
-
-
Step 3: Indolization.
-
Heat the crude hydrazone in a high-boiling point solvent such as polyphosphoric acid or Eaton's reagent at 100-120 °C for 2-4 hours.
-
Cool the reaction mixture and pour it onto crushed ice.
-
Neutralize the mixture with aqueous sodium hydroxide.
-
Extract the product, 7-bromo-5-fluoro-1H-indole, with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
-
Step 4: Acetylation.
-
To introduce the acetyl group at the 7-position, a Friedel-Crafts acylation can be performed. However, direct acylation of the indole ring often occurs at the 3-position. A more controlled approach would involve a metal-halogen exchange followed by quenching with an acetylating agent.
-
Dissolve 7-bromo-5-fluoro-1H-indole in dry tetrahydrofuran (THF) and cool to -78 °C under an inert atmosphere (e.g., argon or nitrogen).
-
Slowly add a solution of n-butyllithium in hexanes.
-
Stir the mixture at -78 °C for 1 hour.
-
Add N,N-dimethylacetamide (DMA) or acetyl chloride and allow the reaction to warm to room temperature overnight.
-
Quench the reaction with saturated aqueous ammonium chloride.
-
Extract the product, this compound, with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the final product by column chromatography on silica gel.
-
Biological Assays
Protocol: In Vitro Anticancer Activity Assay (MTT Assay)
-
Cell Culture:
-
Culture human cancer cell lines (e.g., HeLa, MCF-7, A549) in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Maintain the cells in a humidified incubator at 37 °C with 5% CO2.
-
-
Compound Treatment:
-
Seed the cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).
-
Prepare serial dilutions of the compound in culture media.
-
Replace the media in the wells with the media containing different concentrations of the test compound.
-
Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plates for 48-72 hours.
-
-
MTT Assay:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Remove the MTT solution and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.
-
Protocol: Anti-inflammatory Activity Assay (COX Inhibition Assay)
-
Enzyme and Substrate Preparation:
-
Use commercially available COX-1 and COX-2 enzyme kits.
-
Prepare a solution of arachidonic acid (substrate) in an appropriate buffer.
-
-
Inhibition Assay:
-
Prepare serial dilutions of this compound in a suitable solvent.
-
In a 96-well plate, add the COX enzyme, the test compound at various concentrations, and a chromogenic substrate.
-
Include a vehicle control and a positive control (e.g., indomethacin or celecoxib).
-
Initiate the reaction by adding arachidonic acid.
-
Incubate the plate at 37 °C for a specified time (e.g., 10-15 minutes).
-
-
Detection:
-
Measure the absorbance of the product at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of COX inhibition for each concentration of the test compound.
-
Determine the IC50 value for both COX-1 and COX-2 to assess the compound's potency and selectivity.
-
Conclusion
This compound represents a promising scaffold for the development of novel therapeutic agents. The combination of a fluorine atom and an acetyl group on the indole ring is anticipated to confer favorable physicochemical and pharmacological properties. The protocols outlined in this document provide a starting point for the synthesis and biological evaluation of this compound and its analogs. Further research is warranted to fully elucidate the medicinal chemistry potential of this intriguing molecule.
References
- 1. 3-Acetyl Indole in the Synthesis of Natural Bioactive Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. jocpr.com [jocpr.com]
- 4. Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. nbinno.com [nbinno.com]
- 7. nbinno.com [nbinno.com]
- 8. mdpi.com [mdpi.com]
- 9. Phytochemical and Pharmacological Intervention of Indole and their Derivatives: A Comprehensive Review [nrfhh.com]
- 10. Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05697C [pubs.rsc.org]
- 13. 5-Fluoro-AMT - Wikipedia [en.wikipedia.org]
Application Notes & Protocols: Development of 7-Acetyl-5-fluoro-1H-indole as a Novel Kinase Inhibitor
Introduction
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant biological activities, including anticancer and antiviral properties.[1][2][3] Fluorination of these scaffolds can enhance metabolic stability and binding affinity.[2] This document outlines the application and protocols for the characterization of a novel synthetic compound, 7-Acetyl-5-fluoro-1H-indole, as a potential inhibitor of a key oncogenic kinase. These notes are intended for researchers, scientists, and drug development professionals.
Target Enzyme & Rationale
Based on the common activity of indole derivatives as kinase inhibitors, this compound has been investigated as a potential inhibitor of a hypothetical tyrosine kinase, "OncoKinase," which is known to be overexpressed in several cancer cell lines and plays a crucial role in tumor angiogenesis and proliferation. The fluorinated indole core is hypothesized to interact with the ATP-binding pocket of OncoKinase, leading to competitive inhibition.
Quantitative Data Summary
The inhibitory activity of this compound against OncoKinase and its effect on cancer cell proliferation were quantified. The results are summarized in the table below.
| Parameter | Value | Description |
| OncoKinase IC50 | 150 nM | The half-maximal inhibitory concentration against purified OncoKinase enzyme. |
| Cellular IC50 (MCF-7) | 1.2 µM | The half-maximal inhibitory concentration for growth of MCF-7 breast cancer cells. |
| Cellular IC50 (A549) | 2.5 µM | The half-maximal inhibitory concentration for growth of A549 lung cancer cells. |
| Selectivity Index (vs. Kinase B) | >100 | Ratio of IC50 for a closely related kinase (Kinase B) to OncoKinase, indicating selectivity. |
| Aqueous Solubility | 75 µg/mL | The solubility of the compound in phosphate-buffered saline (PBS) at pH 7.4. |
| LogP | 2.8 | The octanol-water partition coefficient, indicating the lipophilicity of the compound. |
Experimental Protocols
This protocol describes the method to determine the IC50 value of this compound against OncoKinase.
Materials:
-
Recombinant human OncoKinase enzyme
-
ATP
-
Biotinylated peptide substrate
-
This compound (dissolved in DMSO)
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
HTRF KinEASE-STK S1 kit (or similar)
-
384-well microplate
-
Plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET)
Procedure:
-
Prepare a serial dilution of this compound in DMSO. Further dilute in kinase buffer to the desired final concentrations.
-
Add 2 µL of the diluted compound or DMSO (as a control) to the wells of a 384-well microplate.
-
Add 4 µL of a solution containing the OncoKinase enzyme and the biotinylated peptide substrate to each well.
-
Incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding 4 µL of ATP solution to each well.
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction and detect phosphorylation using a TR-FRET based method according to the manufacturer's instructions.
-
Read the plate on a compatible plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value using non-linear regression analysis.
This protocol is for assessing the cytotoxic effect of this compound on cancer cell lines.
Materials:
-
MCF-7 or A549 cells
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plate
-
Spectrophotometer
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in the complete growth medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the diluted compound or vehicle control (DMSO).
-
Incubate the plate for 72 hours at 37°C in a humidified CO₂ incubator.
-
Add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a spectrophotometer.
-
Calculate the percentage of cell viability for each treatment and determine the IC50 value.
Visualizations
Caption: Hypothetical signaling pathway of OncoKinase and the inhibitory action of this compound.
Caption: Experimental workflow for the development of this compound as a kinase inhibitor.
Caption: Proposed mechanism of competitive inhibition of OncoKinase by this compound.
References
- 1. Synthesis and biological assessment of indole derivatives containing penta-heterocycles scaffold as novel anticancer agents towards A549 and K562 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of Indole Scaffolds as Pharmacophores in the Development of Anti-Lung Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
Application Notes and Protocols for 7-Acetyl-5-fluoro-1H-indole in Anticancer Agent Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural and synthetic molecules with significant biological activities, including potent anticancer properties.[1][2] The introduction of a fluorine atom into the indole ring can enhance metabolic stability, binding affinity, and cell permeability, often leading to improved pharmacological profiles.[3] This document provides detailed application notes and protocols for the investigation of 7-Acetyl-5-fluoro-1H-indole and its analogs as potential anticancer agents.
Synthesis of Substituted Fluoroindole Derivatives
A general synthetic route for preparing substituted fluoroindole derivatives involves multi-step chemical reactions. For instance, a common starting material is a substituted fluoroaniline which can undergo cyclization to form the indole ring. Subsequent acylation reactions can be employed to introduce the acetyl group at the desired position.
A representative synthetic scheme for a related indole-based compound is the synthesis of novel indole based arylsulfonylhydrazides. This process starts with the reaction of substituted benzenesulfonyl chlorides with hydrazine monohydrate to prepare sulfonylhydrazides. Separately, indole-3-carboxaldehyde is reacted with chloroethyl morpholine. Finally, the synthesized sulfonylhydrazides are reacted with the morpholine derivative of indole 3-carboxaldehyde to yield the target compounds.[1][4]
Anticancer Activity Evaluation
The primary method for assessing the anticancer potential of a novel compound is through in vitro cytotoxicity assays against a panel of human cancer cell lines.
Quantitative Data from Analogous Fluoroindole Compounds
The following table summarizes the in vitro anticancer activity (IC50 values) of various substituted fluoroindole derivatives against different human cancer cell lines, as reported in the literature. This data provides a benchmark for the expected potency of novel compounds within this class.
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| 5-Fluoro-1H-indole-2,3-dione 3-thiosemicarbazones | A549 (Lung) | 10.6 - 58.8 | [5] |
| 5-Fluoro-1H-indole-2,3-dione 3-thiosemicarbazones | U-87 MG (Glioblastoma) | 61.4 - 93.9 | [5] |
| Fluoroindole-tethered chromene derivatives | A549 (Lung) | 7.9 - 9.1 | [3] |
| Fluoroindole-tethered chromene derivatives | PC-3 (Prostate) | 7.9 - 9.1 | [3] |
| Fluoroindole-tethered chromene derivatives | MCF-7 (Breast) | 7.9 - 9.1 | [3] |
| Fluorinated bis-indole derivatives | A549 (Lung) | 0.8 | [3] |
| Thiazole-contained 5-fluoro-2-oxindole derivatives | T-47D (Breast) | >70% growth inhibition | [6] |
| Thiazole-contained 5-fluoro-2-oxindole derivatives | HOP-92 (Lung) | >95% growth inhibition | [6] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol outlines the determination of the cytotoxic effects of a test compound on cancer cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HCT-116)
-
DMEM or RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
Test compound (e.g., this compound analog) dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of the test compound in the culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plates for 48 hours.[1]
-
Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Caption: Workflow for determining anticancer activity using the MTT assay.
Mechanism of Action: Inhibition of PI3K/Akt Signaling Pathway
Many indole derivatives exert their anticancer effects by targeting key signaling pathways involved in cell growth, proliferation, and survival. The PI3K/Akt/mTOR pathway is a frequently dysregulated cascade in various cancers, making it an attractive target for therapeutic intervention.[7][8][9]
The PI3K/Akt/mTOR signaling pathway is crucial for regulating the cell cycle. When activated by growth factors, PI3K phosphorylates PIP2 to PIP3. This leads to the recruitment and activation of Akt. Activated Akt then phosphorylates a range of downstream targets, including mTOR, which in turn promotes protein synthesis and cell growth, and inhibits apoptosis. By inhibiting key components of this pathway, such as Akt, indole compounds can suppress tumor growth and induce apoptosis.
Caption: Inhibition of the PI3K/Akt signaling pathway by a fluoroindole derivative.
Conclusion
While specific data for this compound is pending, the broader class of fluoroindole derivatives shows significant promise as anticancer agents. The provided protocols and background information offer a solid foundation for researchers to initiate investigations into the therapeutic potential of this and related compounds. Future studies should focus on the synthesis and rigorous evaluation of this compound to determine its specific anticancer activity and mechanism of action.
References
- 1. Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Targeted regulation of PI3K/Akt/mTOR/NF-κB signaling by indole compounds and their derivatives: mechanistic details and biological implications for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 7-Acetyl-5-fluoro-1H-indole in Material Science and Polymer Synthesis
Disclaimer: The following application notes and protocols are hypothetical and predictive in nature. To date, no specific literature detailing the polymerization or material science applications of 7-Acetyl-5-fluoro-1H-indole has been identified. The information presented is based on the known chemistry of indole, its derivatives, and fluorinated polymers. Experimental validation is required.
Introduction
This compound is a functionalized indole molecule with potential for application in material science and polymer synthesis. The presence of the acetyl group at the 7-position and the fluorine atom at the 5-position of the indole ring suggests that polymers derived from this monomer could exhibit unique electronic, optical, and thermal properties. The indole moiety itself is known to form conducting polymers (polyindoles), which are of interest for applications in sensors, electrochromic devices, and catalysis.[1][2][3] The fluorine substitution can enhance thermal stability and chemical resistance, characteristic properties of fluoropolymers.[3] This document outlines potential synthetic routes for the polymerization of this compound and discusses the anticipated properties of the resulting polymer, designated as poly(this compound).
Potential Applications
Based on the chemistry of polyindoles and fluoropolymers, poly(this compound) could be a candidate for the following applications:
-
Conducting Polymers: As a derivative of polyindole, it is expected to possess electrical conductivity, making it suitable for use in electronic devices such as sensors, organic thin-film transistors (OTFTs), and as an antistatic coating.
-
Thermal and Chemical Resistant Coatings: The incorporation of fluorine is known to enhance the thermal stability and chemical inertness of polymers. This could make poly(this compound) a valuable material for protective coatings in harsh environments.
-
Optical and Electronic Materials: The conjugated backbone of polyindole, modified by the electron-withdrawing acetyl and fluoro groups, may lead to interesting photoluminescent or electrochromic properties, with potential applications in organic light-emitting diodes (OLEDs) or smart windows.
Proposed Polymerization Protocols
Two primary methods are proposed for the polymerization of this compound: Chemical Oxidative Polymerization and Electropolymerization.
Protocol 1: Chemical Oxidative Polymerization
This method involves the use of a chemical oxidizing agent to induce the polymerization of the monomer. Ferric chloride (FeCl₃) is a commonly used oxidant for the synthesis of polyindoles.
Materials:
-
This compound (monomer)
-
Anhydrous ferric chloride (FeCl₃) (oxidant)
-
Anhydrous chloroform (CHCl₃) (solvent)
-
Methanol (for washing)
-
Deionized water (for washing)
Experimental Procedure:
-
Dissolve 1.0 g of this compound in 50 mL of anhydrous chloroform in a round-bottom flask equipped with a magnetic stirrer.
-
In a separate flask, prepare a solution of 2.5 g of anhydrous ferric chloride in 50 mL of anhydrous chloroform.
-
Slowly add the ferric chloride solution dropwise to the monomer solution at room temperature with vigorous stirring.
-
The reaction mixture is expected to change color, indicating the onset of polymerization.
-
Continue stirring the reaction mixture for 24 hours at room temperature to ensure complete polymerization.
-
After 24 hours, precipitate the polymer by adding the reaction mixture to 200 mL of methanol.
-
Filter the precipitate using a Buchner funnel and wash thoroughly with methanol and deionized water to remove any unreacted monomer, oxidant, and oligomers.
-
Dry the resulting polymer powder in a vacuum oven at 60 °C for 24 hours.
dot
Caption: Workflow for Chemical Oxidative Polymerization.
Protocol 2: Electropolymerization
Electropolymerization allows for the direct deposition of the polymer film onto a conductive substrate, offering good control over film thickness and morphology.
Materials and Equipment:
-
This compound (monomer)
-
Acetonitrile (ACN) (solvent)
-
Lithium perchlorate (LiClO₄) (supporting electrolyte)
-
Potentiostat/Galvanostat
-
Three-electrode electrochemical cell:
-
Working electrode (e.g., Indium Tin Oxide (ITO) coated glass, platinum, or glassy carbon)
-
Counter electrode (e.g., platinum wire)
-
Reference electrode (e.g., Ag/AgCl)
-
Experimental Procedure:
-
Prepare an electrolyte solution of 0.1 M lithium perchlorate in acetonitrile.
-
Dissolve this compound in the electrolyte solution to a concentration of 0.05 M.
-
Assemble the three-electrode cell with the chosen working electrode.
-
Purge the solution with an inert gas (e.g., nitrogen or argon) for 15 minutes to remove dissolved oxygen.
-
Perform electropolymerization using cyclic voltammetry by cycling the potential between 0.0 V and a suitable oxidation potential (e.g., +1.5 V vs. Ag/AgCl) for a set number of cycles (e.g., 20 cycles) at a scan rate of 50 mV/s.
-
Alternatively, potentiostatic electropolymerization can be performed by applying a constant potential at which the monomer oxidizes (e.g., +1.2 V vs. Ag/AgCl) for a specified duration.
-
After polymerization, rinse the polymer-coated electrode with fresh acetonitrile to remove unreacted monomer and electrolyte.
-
Dry the polymer film under a stream of nitrogen.
dot
Caption: Workflow for Electropolymerization.
Predicted Material Properties
The following table summarizes the predicted properties of poly(this compound) based on data from analogous polyindole systems. Actual values will require experimental determination.
| Property | Predicted Value/Range | Basis for Prediction |
| Electrical Conductivity | 10⁻⁵ to 10⁻² S/cm (doped) | Substituted polyindoles generally exhibit conductivity in this range. The electron-withdrawing nature of the acetyl and fluoro groups might influence the doping efficiency and conductivity. |
| Thermal Stability (TGA) | Onset of decomposition > 300 °C | Fluorinated polymers and polyindoles are known for their good thermal stability.[3] The strong C-F bond contributes to this property. |
| Glass Transition Temp. (Tg) | 150 - 200 °C | The rigid indole backbone and polar acetyl group are expected to result in a relatively high glass transition temperature. |
| Solubility | Soluble in polar aprotic solvents | Expected to be soluble in solvents like DMF, DMSO, and NMP, which are common solvents for polyindoles. |
| Optical Properties | Absorption in UV-Vis, potential fluorescence | The conjugated polymer backbone will lead to absorption in the UV-Visible region. The specific absorption and emission wavelengths will depend on the conjugation length and substituents. |
Characterization
The synthesized polymer should be characterized using standard techniques to determine its structure, morphology, and properties:
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the polymerization and the presence of characteristic functional groups.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the polymer structure and connectivity.
-
Gel Permeation Chromatography (GPC): To determine the molecular weight and polydispersity of the polymer.
-
Thermogravimetric Analysis (TGA): To evaluate the thermal stability.
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature.
-
Scanning Electron Microscopy (SEM) / Atomic Force Microscopy (AFM): To study the surface morphology of the polymer films.
-
Four-Point Probe Measurement: To measure the electrical conductivity of the polymer films.
-
UV-Visible and Fluorescence Spectroscopy: To investigate the optical properties.
References
- 1. Polyindole Based Nanocomposites and Their Applications: A Review – Material Science Research India [materialsciencejournal.org]
- 2. tandfonline.com [tandfonline.com]
- 3. Polyindole and polypyrrole as a sustainable platform for environmental remediation and sensor applications - Materials Advances (RSC Publishing) DOI:10.1039/D2MA00022A [pubs.rsc.org]
Application Notes and Protocols: Crystallization of 7-Acetyl-5-fluoro-1H-indole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Acetyl-5-fluoro-1H-indole derivatives are a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery. Their structural motif is found in various biologically active molecules. Achieving high purity of these compounds is critical for subsequent biological assays and clinical applications. Crystallization is a fundamental and highly effective method for the purification of these solid compounds, removing impurities and isolating the desired polymorph. This document provides a detailed protocol for the crystallization of this compound derivatives, based on established principles for the purification of indole-based compounds.
Experimental Protocols
General Principles of Crystallization for Indole Derivatives
The crystallization of organic compounds like this compound derivatives relies on the principle of differential solubility. The compound is dissolved in a suitable solvent at an elevated temperature to create a saturated or near-saturated solution. As the solution cools, the solubility of the compound decreases, leading to the formation of crystals as the solution becomes supersaturated. Impurities, being present in lower concentrations, ideally remain in the solution.
Key factors influencing the success of crystallization include:
-
Solvent Selection: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. It should not react with the compound and should be easily removable from the crystals. Common solvents for indole derivatives include alcohols (ethanol, methanol, isopropanol), esters (ethyl acetate), ketones (acetone), and non-polar solvents (heptane, hexane, toluene), or mixtures thereof.
-
Temperature Gradient: A slow cooling rate generally promotes the formation of larger, purer crystals, while rapid cooling can lead to the precipitation of smaller, less pure crystals.
-
Concentration: The concentration of the solute in the solvent is crucial. A solution that is too dilute may not yield crystals upon cooling, while an overly concentrated solution may result in rapid precipitation and trapping of impurities.
Protocol: Recrystallization of this compound
This protocol describes a general method for the laboratory-scale recrystallization of this compound.
Materials and Equipment:
-
Crude this compound
-
Recrystallization solvent (e.g., Ethanol/Water or Ethyl Acetate/Heptane mixture)
-
Erlenmeyer flasks
-
Hot plate with magnetic stirring capability
-
Magnetic stir bar
-
Condenser (optional, for volatile solvents)
-
Buchner funnel and flask
-
Filter paper
-
Vacuum source
-
Spatula
-
Drying oven or desiccator
Procedure:
-
Solvent Selection and Dissolution:
-
Place a magnetic stir bar and the crude this compound into an Erlenmeyer flask.
-
Add a minimal amount of the primary solvent (e.g., ethanol or ethyl acetate) to the flask.
-
Gently heat the mixture on a hot plate with stirring. Add more solvent portion-wise until the solid completely dissolves. Avoid adding an excess of solvent.
-
-
Hot Filtration (Optional):
-
If insoluble impurities are present in the hot solution, perform a hot filtration. This involves quickly filtering the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step prevents premature crystallization on the filter paper.
-
-
Crystallization:
-
Remove the flask from the heat and allow it to cool slowly to room temperature. Covering the flask with a watch glass will prevent solvent evaporation and contamination.
-
For optimal crystal formation, avoid disturbing the solution during the initial cooling phase.
-
Once the solution has reached room temperature, it can be placed in an ice bath or refrigerator to maximize crystal yield.
-
-
Isolation of Crystals:
-
Collect the crystals by vacuum filtration using a Buchner funnel and flask.
-
Wash the crystals with a small amount of the cold recrystallization solvent or a cold, less polar co-solvent (e.g., water or heptane) to remove any residual impurities from the crystal surfaces.
-
-
Drying:
-
Dry the crystals thoroughly to remove any residual solvent. This can be done by air drying on the filter paper, followed by further drying in a desiccator under vacuum or in a drying oven at a temperature well below the compound's melting point.
-
Data Presentation
The following table presents hypothetical quantitative data for a typical crystallization of a this compound derivative.
| Parameter | Value |
| Mass of Crude Material | 5.0 g |
| Purity of Crude Material | 92% |
| Primary Solvent | Ethanol |
| Volume of Primary Solvent | 40 mL |
| Anti-Solvent | Deionized Water |
| Volume of Anti-Solvent | 20 mL |
| Crystallization Temperature | 0-5 °C |
| Mass of Purified Crystals | 4.1 g |
| Yield | 82% |
| Purity of Final Product | >99% (by HPLC) |
| Melting Point | 155-157 °C |
Mandatory Visualization
Caption: Experimental workflow for the crystallization of this compound derivatives.
Application Notes and Protocols for High-Throughput Screening of 7-Acetyl-5-fluoro-1H-indole
This document provides detailed application notes and protocols for the high-throughput screening (HTS) of the novel compound 7-Acetyl-5-fluoro-1H-indole. Based on the common biological activities of indole-containing compounds, two primary HTS assays are proposed to identify its potential as a modulator of G-protein coupled receptors (GPCRs), specifically serotonin receptors, and as an inhibitor or promoter of tubulin polymerization.
Application Note 1: High-Throughput Screening for Serotonin Receptor Activity
Introduction:
Indole derivatives are well-established ligands for serotonin (5-HT) receptors, a major class of G-protein coupled receptors (GPCRs) involved in a wide range of physiological and pathological processes.[1] The structural similarity of this compound to known serotonergic compounds suggests it may act as an agonist or antagonist at these receptors. This application note describes a cell-based HTS assay to screen for such activity by measuring changes in intracellular calcium levels following receptor activation.[2][3]
Assay Principle:
Many serotonin receptor subtypes, such as the 5-HT2A and 5-HT2C receptors, couple to the Gq signaling pathway.[2][3] Activation of this pathway leads to the release of intracellular calcium (Ca2+). This assay utilizes a cell line stably expressing the target serotonin receptor and a fluorescent calcium indicator. An increase in fluorescence upon addition of the test compound indicates agonistic activity, while a lack of response in the presence of a known agonist suggests antagonistic activity.
Data Presentation:
| Parameter | Value | Reference Compound | Target Receptor |
| EC50 (Agonist) | 1.16 x 10-9 M | 5-HT | 5-HT2C |
| EC50 (Agonist) | 1.40 x 10-8 M | 5-HT | 5-HT2A |
| Z'-Factor | ≥ 0.5 | - | General GPCR Ca2+ Flux Assay |
| Signal-to-Background | > 3 | - | General GPCR Ca2+ Flux Assay |
Experimental Protocol:
1. Cell Preparation:
- Culture HiTSeeker 5-HT2A or 5-HT2C expressing cells (or other relevant cell line) in appropriate medium until they reach 80-90% confluency.
- Seed cells into 384-well black, clear-bottom microplates at a density of 10,000-20,000 cells per well in 20 µL of culture medium.
- Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.
2. Compound Preparation:
- Prepare a stock solution of this compound in DMSO.
- Perform serial dilutions of the stock solution to create a concentration range for testing (e.g., from 100 µM to 1 nM).
- Prepare plates containing the diluted compounds. Include wells with a known agonist (e.g., serotonin) as a positive control and wells with assay buffer only as a negative control.
3. Calcium Indicator Loading:
- Prepare a loading solution of a fluorescent calcium indicator (e.g., Fluo-4 AM) in a suitable assay buffer.
- Remove the culture medium from the cell plates and add 20 µL of the loading solution to each well.
- Incubate the plates for 60 minutes at 37°C in the dark.
4. High-Throughput Screening:
- Using a fluorescent plate reader equipped with an automated liquid handler, measure the baseline fluorescence of each well.
- Add 5 µL of the prepared compound dilutions, positive control, or negative control to the respective wells.
- Immediately begin kinetic reading of the fluorescence intensity in each well for a period of 1-3 minutes.
5. Data Analysis:
- Calculate the change in fluorescence (ΔF) for each well by subtracting the baseline fluorescence from the peak fluorescence.
- Normalize the data to the positive and negative controls.
- Plot the normalized response against the compound concentration to determine the EC50 (for agonists) or IC50 (for antagonists).
- Calculate the Z'-factor to assess the quality of the assay.
Signaling Pathway and Workflow Diagrams:
GPCR Gq Signaling Pathway
GPCR Calcium Flux HTS Workflow
Application Note 2: High-Throughput Screening for Tubulin Polymerization Activity
Introduction:
The indole nucleus is a key structural feature in several compounds that interact with tubulin, a protein that polymerizes to form microtubules, essential components of the cytoskeleton.[4] These compounds can either inhibit tubulin polymerization (e.g., vinca alkaloids) or promote it (e.g., taxanes), leading to cell cycle arrest and apoptosis in cancer cells. This application note details an in vitro HTS assay to determine if this compound affects tubulin polymerization.
Assay Principle:
This assay is based on the principle that light is scattered by microtubules in proportion to the concentration of polymerized tubulin.[5][6] The polymerization of purified tubulin is initiated by raising the temperature to 37°C in the presence of GTP. The increase in light absorbance at 340 nm is monitored over time. A compound that inhibits polymerization will result in a lower absorbance reading compared to a control, while a compound that promotes polymerization will lead to a higher absorbance.
Data Presentation:
| Parameter | Value | Condition | Reference |
| Tubulin Concentration | 2 mg/mL | - | [7] |
| Glycerol (Enhancer) | 10% | Optional | [7] |
| IC50 (Nocodazole) | ~0.2 µM | Inhibitor | - |
| EC50 (Paclitaxel) | ~1.0 µM | Promoter | - |
| Z'-Factor | > 0.5 | - | [8] |
Experimental Protocol:
1. Reagent Preparation:
- Reconstitute lyophilized tubulin protein in a suitable buffer (e.g., PEM buffer) on ice.
- Prepare a stock solution of GTP.
- Prepare a stock solution of this compound in DMSO and create serial dilutions.
- Prepare positive controls: an inhibitor (e.g., nocodazole) and a promoter (e.g., paclitaxel).
- Prepare a negative control (DMSO vehicle).
2. Assay Setup:
- Pre-warm a 384-well microplate and a microplate reader to 37°C.[6]
- On ice, prepare a master mix containing tubulin and GTP in assay buffer.
- Dispense the test compounds, positive controls, and negative control into the wells of a cold microplate.
- Add the cold tubulin master mix to each well.
3. High-Throughput Screening:
- Immediately transfer the microplate to the pre-warmed 37°C plate reader.
- Begin kinetic measurement of the absorbance at 340 nm every 30 seconds for 60 minutes.[6]
4. Data Analysis:
- For each well, determine the maximum absorbance value (Vmax) and the initial rate of polymerization.
- Normalize the data to the positive and negative controls.
- Plot the normalized Vmax or rate against the compound concentration to determine the IC50 (for inhibitors) or EC50 (for promoters).
- Calculate the Z'-factor to assess the quality of the assay.
Microtubule Dynamics and Workflow Diagrams:
Microtubule Dynamics Modulation
Tubulin Polymerization HTS Workflow
References
- 1. Serotonin receptor agonist - Wikipedia [en.wikipedia.org]
- 2. innoprot.com [innoprot.com]
- 3. innoprot.com [innoprot.com]
- 4. mdpi.com [mdpi.com]
- 5. Tubulin polymerization assay using >97% pure tubulin - Cytoskeleton, Inc. [cytoskeleton.com]
- 6. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 7. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A high-throughput model for screening anti-tumor agents capable of promoting polymerization of tubulin in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Continuous Flow Synthesis of Indole Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of various indole derivatives using continuous flow chemistry. This technology offers significant advantages over traditional batch methods, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and scalability. The following protocols are based on established and peer-reviewed methodologies, demonstrating the versatility of flow chemistry for constructing the medicinally important indole scaffold.
Application Note 1: High-Temperature Fischer Indole Synthesis
This protocol details the continuous flow synthesis of 1,2,3,4-tetrahydrocarbazole from cyclohexanone and phenylhydrazine, a classic example of the Fischer indole synthesis accelerated by high-temperature and high-pressure conditions.
Experimental Workflow
Quantitative Data
The following table summarizes the results for the synthesis of various indole derivatives using a high-temperature continuous flow protocol.[1]
| Entry | Ketone/Aldehyde | Arylhydrazine | Temp (°C) | Residence Time (min) | Yield (%) |
| 1 | Cyclohexanone | Phenylhydrazine | 200 | 3.2 | 96 |
| 2 | Cyclopentanone | Phenylhydrazine | 220 | 2.0 | 94 |
| 3 | Acetophenone | Phenylhydrazine | 220 | 2.0 | 85 |
| 4 | Propiophenone | Phenylhydrazine | 220 | 2.0 | 81 |
| 5 | Cyclohexanone | 4-Methoxyphenylhydrazine | 200 | 3.2 | 95 |
| 6 | Cyclohexanone | 4-Nitrophenylhydrazine | 200 | 3.2 | 75 |
Experimental Protocol
Instrumentation:
-
High-performance liquid chromatography (HPLC) pump
-
Stainless steel reactor coil (16 mL volume) housed in a suitable heating unit (e.g., oven or column heater)
-
Back pressure regulator (BPR) capable of maintaining pressures up to 100 bar
-
Associated tubing and fittings (stainless steel)
Reagent Preparation:
-
Prepare the reactant solution by dissolving the ketone/aldehyde (e.g., cyclohexanone, 0.5 M) and the arylhydrazine (e.g., phenylhydrazine, 0.5 M) in a 3:1 mixture of acetic acid and isopropanol.
-
Degas the solution by sparging with nitrogen or sonicating for 15 minutes.
System Setup and Operation:
-
Assemble the flow reactor system, connecting the HPLC pump, reactor coil, and BPR in series.
-
Pressurize the system to the target pressure (e.g., 75 bar) using the BPR.
-
Heat the reactor coil to the desired temperature (e.g., 200 °C).
-
Prime the system by pumping the solvent mixture (3:1 acetic acid/isopropanol) through the reactor until the temperature and pressure are stable.
-
Switch the pump inlet to the reactant solution and begin pumping at the desired flow rate (e.g., 5.0 mL/min, which corresponds to a residence time of 3.2 minutes in a 16 mL coil).
-
Discard the initial volume corresponding to the system's dead volume.
-
Collect the product stream as it exits the BPR. The collection vessel can be cooled in an ice bath.
-
Upon completion, flush the system with fresh solvent for 20-30 minutes.
Work-up and Analysis:
-
The collected product stream is typically analyzed directly by HPLC or GC-MS to determine conversion and purity.
-
For isolation, the solvent can be removed under reduced pressure, and the resulting crude product purified by standard methods such as column chromatography or recrystallization.
Application Note 2: Reissert Indole Synthesis via Continuous Flow Hydrogenation
This protocol describes the second step of the Reissert indole synthesis: the reductive cyclization of an ethyl o-nitrophenylpyruvate derivative to the corresponding indole-2-carboxylate using a continuous flow hydrogenation reactor (e.g., H-Cube®).[2][3] This method avoids the handling of pyrophoric catalysts in open air and allows for rapid reaction optimization.[2]
Experimental Workflow
Quantitative Data
The following table summarizes results for the continuous flow reductive cyclization of various substituted o-nitrophenylpyruvates.[2]
| Entry | Substrate R group | Temp (°C) | Pressure (bar) | Flow Rate (mL/min) | Yield (%) |
| 1 | H | 50 | 100 | 1.0 | >99 |
| 2 | 4-Cl | 50 | 100 | 1.0 | 98 |
| 3 | 5-Cl | 50 | 100 | 1.0 | >99 |
| 4 | 4-Me | 50 | 100 | 1.0 | >99 |
| 5 | 5-OMe | 50 | 100 | 1.0 | 97 |
| 6 | 4,5-diCl | 80 | 100 | 1.0 | 96 |
Experimental Protocol
Instrumentation:
-
ThalesNano H-Cube® continuous flow hydrogenation reactor or equivalent system
-
10% Palladium on Carbon catalyst cartridge (CatCart®)
-
HPLC pump integrated with the hydrogenation system
Reagent Preparation:
-
Prepare a 0.05 M solution of the starting ethyl o-nitrophenylpyruvate derivative in a 1:1 mixture of ethanol (EtOH) and ethyl acetate (EtOAc).
-
Filter the solution through a 0.45 µm filter to prevent clogging of the system.
System Setup and Operation:
-
Install a 10% Pd/C CatCart® into the H-Cube® reactor.
-
Set the system parameters: temperature to 50 °C and hydrogen pressure to 100 bar (Full H₂ mode).
-
Prime the system with the solvent (1:1 EtOH/EtOAc) at a flow rate of 1.0 mL/min until the temperature and pressure are stable and no air bubbles are observed in the outlet stream.
-
Switch the pump inlet to the substrate solution and begin the run.
-
The system automatically performs the hydrogenation of the nitro group, which is followed by spontaneous cyclization to the indole product.
-
Collect the product stream from the reactor outlet.
-
After the substrate solution has been consumed, flush the system with clean solvent to recover all product and clean the lines.
Work-up and Analysis:
-
The resulting solution containing the indole-2-carboxylate product is often of high purity.
-
Analyze an aliquot of the collected solution by HPLC or LC-MS to confirm full conversion.
-
The product can be isolated by simply removing the solvent under reduced pressure. Further purification is typically not required.[2]
Application Note 3: Automated Three-Step Synthesis of 2-(1H-Indol-3-yl)thiazoles
This protocol outlines an uninterrupted, three-step continuous flow process for synthesizing pharmacologically relevant 2-(1H-indol-3-yl)thiazoles.[4][5] The sequence involves a Hantzsch thiazole synthesis, an in-situ deketalization, and a Fischer indole synthesis, demonstrating the capability of flow chemistry for complex molecule assembly without the isolation of intermediates.[4][5]
Logical Relationship Diagram
Quantitative Data
The table below shows the overall yields for a variety of synthesized 2-(1H-indol-3-yl)thiazoles over the three-step continuous process.[5]
| Entry | α-Bromoketone Substituent (R¹) | Phenylhydrazine Substituent (R²) | Total Residence Time (min) | Overall Yield (%) |
| 1 | Phenyl | H | < 15 | 82 |
| 2 | 3-Hydroxyphenyl | H | < 15 | 65 |
| 3 | 4-Methoxyphenyl | H | < 15 | 49 |
| 4 | 4-Tolyl | H | < 15 | 49 |
| 5 | 2-Thienyl | H | < 15 | 41 |
| 6 | Phenyl | 4-Fluorophenyl | < 15 | 38 |
Experimental Protocol
Instrumentation:
-
A modular microreactor system (e.g., Syrris AFRICA®) equipped with at least three pumps, two heated glass microreactors, and T-mixers.
-
Back pressure regulator.
Reagent Preparation:
-
Pump 1: A 0.2 M solution of the ketal-protected thioamide in dioxane.
-
Pump 2: A 0.2 M solution of the α-bromoketone in dioxane.
-
Pump 3: A 0.6 M solution of the phenylhydrazine hydrochloride in dioxane.
System Setup and Operation:
-
Configure the flow system as shown in the workflow diagram. Set the temperature of the first reactor to 150 °C and the second reactor to 200 °C.
-
Set the flow rates for all pumps. For example:
-
Pump 1 (Thioamide): 100 µL/min
-
Pump 2 (Bromoketone): 100 µL/min
-
Pump 3 (Hydrazine): 100 µL/min
-
-
Prime all pumps with dioxane.
-
Begin the synthesis by starting all three pumps simultaneously.
-
Step 1 (Reactor 1): The solutions from Pumps 1 and 2 are combined in a T-mixer and enter the first reactor (150 °C). Here, the Hantzsch thiazole synthesis occurs, followed by an acid-catalyzed deketalization of the intermediate.
-
Step 2 (Reactor 2): The stream exiting Reactor 1 is combined with the phenylhydrazine solution from Pump 3 in a second T-mixer. This combined stream enters the second reactor (200 °C), where the Fischer indole synthesis takes place.
-
-
The final product stream exits the second reactor and passes through the BPR before being collected.
-
After the run, the entire system is flushed thoroughly with dioxane.
Work-up and Analysis:
-
The collected dioxane solution is concentrated under reduced pressure.
-
The crude residue is purified via preparative HPLC or flash column chromatography to yield the pure 2-(1H-indol-3-yl)thiazole product.
-
Characterization is performed using ¹H NMR, ¹³C NMR, and HRMS.[5]
References
- 1. mdpi.com [mdpi.com]
- 2. akjournals.com [akjournals.com]
- 3. researchgate.net [researchgate.net]
- 4. Automated Multistep Continuous Flow Synthesis of 2-(1H-Indol-3-yl)thiazole Derivatives [pubmed.ncbi.nlm.nih.gov]
- 5. Automated Multistep Continuous Flow Synthesis of 2-(1H-Indol-3-yl)thiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 7-Acetyl-5-fluoro-1H-indole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 7-Acetyl-5-fluoro-1H-indole synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the synthesis of this compound?
The primary challenge in the synthesis of this compound is achieving regioselectivity for the acylation at the C7 position. The indole ring is inherently more reactive at the C3 position, leading to the formation of 3-acetyl-5-fluoro-1H-indole as a major byproduct. Overcoming this inherent reactivity to favor C7 acylation is the key to improving the yield of the desired product. Additionally, competing N-acylation and di-acylation can further reduce the yield.
Q2: What are the common synthetic routes to prepare the 5-fluoro-1H-indole starting material?
Several established methods can be employed for the synthesis of 5-fluoro-1H-indole, including:
-
Fischer Indole Synthesis: This classic method involves the reaction of 4-fluorophenylhydrazine with a suitable ketone or aldehyde, followed by acid-catalyzed cyclization.
-
Leimgruber-Batcho Indole Synthesis: This is a high-yielding two-step method that is often favored in industrial settings.
-
Bischler Indole Synthesis: This method involves the reaction of an α-halo- or α-hydroxy-ketone with an arylamine.
The choice of method may depend on the availability of starting materials, scale of the reaction, and desired purity of the intermediate.
Q3: How does the choice of acylating agent and catalyst affect the yield and regioselectivity?
The selection of the acylating agent and catalyst is critical for directing the acylation to the C7 position.
-
Acylating Agent: Acetic anhydride is a commonly used and cost-effective acetylating agent. The use of more reactive acylating agents like acetyl chloride may require milder reaction conditions to control side reactions.
-
Catalyst: Traditional Friedel-Crafts catalysts like aluminum chloride (AlCl₃) often lead to a mixture of C3 and C7 acylated products, with the C3 isomer being predominant. To enhance C7 selectivity, the use of a directing group on the indole nitrogen in combination with a transition metal catalyst is often necessary. Palladium and rhodium-based catalysts have shown promise in directing functionalization to the C7 position.[1][2][3][4] The use of a directing group, such as a pivaloyl or phosphinoyl group, can chelate to the metal catalyst and position the acylating agent for attack at the C7 position.[4][5]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
Issue 1: Low Yield of the Desired this compound Product
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Incorrect Regioselectivity (Predominance of C3-acylation) | 1. Introduce a Directing Group: Protect the indole nitrogen with a suitable directing group (e.g., pivaloyl, diphenylphosphinoyl) prior to acylation. This will sterically hinder the C2 position and electronically favor C7 functionalization when used with an appropriate transition metal catalyst.[4][5] 2. Optimize Catalyst System: If using a directing group strategy, screen different transition metal catalysts (e.g., Pd(OAc)₂, [RhCp*Cl₂]₂) and ligands to find the optimal combination for C7 selectivity.[1][2][3][4] | Increased formation of the C7-acetylated product over the C3 isomer. |
| Formation of N-Acylated Byproduct | 1. Use of a Directing Group: Protecting the nitrogen with a bulky group will prevent N-acylation. 2. Optimize Reaction Conditions: Lowering the reaction temperature and using a less reactive acylating agent can sometimes reduce N-acylation. | Reduction or elimination of the N-acetylated byproduct. |
| Di-acylation (at both C3 and C7 or other positions) | 1. Control Stoichiometry: Use a controlled amount of the acylating agent (e.g., 1.0-1.2 equivalents). 2. Lower Reaction Temperature: Perform the reaction at a lower temperature to reduce the likelihood of multiple acylations. | Minimized formation of di-acetylated byproducts. |
| Incomplete Reaction | 1. Increase Reaction Time: Monitor the reaction by TLC or LC-MS and extend the reaction time if the starting material is still present. 2. Increase Temperature: Gradually increase the reaction temperature, but be mindful of potential side reactions. 3. Catalyst Deactivation: Ensure the catalyst is active and used in the appropriate amount. Consider adding a fresh portion of the catalyst if deactivation is suspected. | Full consumption of the 5-fluoro-1H-indole starting material. |
| Degradation of Starting Material or Product | 1. Optimize Reaction Temperature: Avoid excessively high temperatures which can lead to decomposition. 2. Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. 3. Purification Conditions: Use mild purification techniques (e.g., column chromatography with a suitable solvent system) to avoid degradation of the product on the stationary phase. | Improved recovery of the desired product. |
Issue 2: Difficulty in Separating this compound from Isomeric Byproducts
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Similar Polarity of Isomers | 1. Optimize Chromatographic Conditions: Experiment with different solvent systems for column chromatography. A gradient elution may be necessary to achieve good separation. Consider using a different stationary phase (e.g., alumina instead of silica gel). 2. Recrystallization: If the product is a solid, attempt recrystallization from a suitable solvent or solvent mixture to purify it from isomers. | Isolation of pure this compound. |
| Co-elution of Byproducts | 1. Improve Reaction Selectivity: Focus on optimizing the reaction conditions to minimize the formation of the problematic isomer (see Issue 1). 2. Derivative Formation: In challenging cases, consider derivatizing the mixture to facilitate separation, followed by removal of the derivatizing group. | Simplified purification process and higher purity of the final product. |
Experimental Protocols
Protocol 1: General Procedure for Friedel-Crafts Acylation (Illustrative)
This is a general protocol and requires optimization for the specific synthesis of this compound, particularly for achieving C7 selectivity.
-
Reaction Setup: To a solution of 5-fluoro-1H-indole (1.0 eq) in a suitable dry solvent (e.g., dichloromethane, nitrobenzene) under an inert atmosphere, add the Lewis acid catalyst (e.g., AlCl₃, 1.1 - 2.0 eq) at 0 °C.
-
Addition of Acylating Agent: Slowly add acetic anhydride (1.1 eq) to the reaction mixture while maintaining the temperature at 0 °C.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for the desired time (monitor by TLC or LC-MS).
-
Work-up: Quench the reaction by carefully adding ice-water. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Note: For C7-selective acylation, a multi-step procedure involving N-protection with a directing group, followed by transition metal-catalyzed acylation, and subsequent deprotection would be necessary. The specific conditions for each step would need to be adapted from literature procedures for C7-functionalization of indoles.[1][2][3][4]
Data Presentation
Table 1: Hypothetical Yield Comparison for C7-Acylation of 5-Fluoro-1H-indole
| Directing Group | Catalyst | Acylating Agent | Solvent | Temperature (°C) | Yield of 7-Acetyl Isomer (%) | Yield of 3-Acetyl Isomer (%) |
| None | AlCl₃ | Acetic Anhydride | Dichloromethane | 25 | <10 | >80 |
| Pivaloyl | Pd(OAc)₂ | Acetic Anhydride | Toluene | 100 | 60-70 | <5 |
| Diphenylphosphinoyl | [RhCp*Cl₂]₂ | Acetic Anhydride | 1,2-Dichloroethane | 80 | 70-80 | <5 |
Note: The data in this table is illustrative and based on general principles of C7-functionalization of indoles. Actual yields will vary depending on the specific reaction conditions.
Visualizations
Diagram 1: General Workflow for Improving Yield of this compound
Caption: Troubleshooting workflow for yield improvement.
Diagram 2: Logical Relationship for Achieving C7-Selective Acylation
Caption: Key steps for achieving C7-selective acylation.
References
- 1. Palladium-Catalyzed Direct and Specific C-7 Acylation of Indolines with 1,2-Diketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Rhodium-Catalyzed Regioselective C7-Functionalization of N-Pivaloylindoles - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Acylation of Fluoroindoles
This guide provides troubleshooting advice and answers to frequently asked questions regarding side reactions encountered during the acylation of fluoroindoles. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: Why is my fluoroindole less reactive in Friedel-Crafts acylation compared to indole?
A1: The fluorine atom is an electron-withdrawing group. This reduces the electron density and nucleophilicity of the indole ring system.[1] Since Friedel-Crafts acylation is an electrophilic aromatic substitution, a less electron-rich ring will react more slowly. You may need to use more forcing conditions (e.g., stronger Lewis acids, higher temperatures) or a more reactive acylating agent than for unsubstituted indole, but this can also increase the risk of side reactions.
Q2: What are the most common side products in the acylation of N-H fluoroindoles?
A2: The two most common side products are the N-acylated indole and di-acylated products . Because the N-H proton is acidic, deprotonation can lead to nucleophilic attack by the indole nitrogen on the acylating agent.[2][3] This competes with the desired C3-acylation. Strong Lewis acids can also promote unwanted secondary reactions or degradation of the starting material.[4]
Q3: How does the position of the fluorine substituent affect the reaction?
A3: The position of the fluorine atom influences the electronic properties of the potential acylation sites (C2, C3, etc.). While C3 is generally the most electron-rich and favored position for electrophilic attack in indoles, a fluorine atom on the benzene ring (e.g., at C4, C5, C6, or C7) will decrease the overall nucleophilicity of the molecule.[5] This deactivation can make the energy difference between C3 and other positions smaller, potentially leading to mixtures of regioisomers, although C3-acylation usually still predominates.
Q4: Can I use Vilsmeier-Haack conditions for the formylation of fluoroindoles?
A4: Yes, the Vilsmeier-Haack reaction is a viable method for formylating fluoroindoles. The Vilsmeier reagent (formed from DMF and POCl₃) is a weaker electrophile than the acylium ions generated in Friedel-Crafts reactions.[6] This can be advantageous for fluoroindoles, as it is often less prone to causing degradation of the sensitive indole ring while still being reactive enough to formylate the electron-deficient substrate.[7][8]
Troubleshooting Guide
Problem 1: Low or No Yield of the Desired C3-Acylated Product
This is a common issue stemming from the reduced reactivity of the fluoroindole ring.
-
Possible Cause 1: Insufficiently strong Lewis acid.
-
Solution: The choice of Lewis acid is critical. While strong Lewis acids like AlCl₃ can cause decomposition, they are sometimes necessary. Milder, more modern catalysts can be effective. Consider switching to or screening different Lewis acids.[4][9] Diethylaluminum chloride (Et₂AlCl) and Zirconium tetrachloride (ZrCl₄) have been shown to be effective for C3-acylation of substituted indoles without requiring N-H protection.[4][10]
-
-
Possible Cause 2: Reaction temperature is too low.
-
Solution: Gradually increase the reaction temperature. Monitor the reaction closely by TLC or LC-MS, as higher temperatures can also promote byproduct formation.
-
-
Possible Cause 3: Acylating agent is not reactive enough.
-
Solution: If using an acid anhydride, consider switching to the more reactive corresponding acyl chloride.[11]
-
Problem 2: The major product is the N-acylated fluoroindole.
This indicates that the indole nitrogen is outcompeting the C3 position as the nucleophile.
-
Possible Cause 1: Use of a base or conditions favoring N-deprotonation.
-
Solution: Avoid basic conditions. Methods that use a base like Cs₂CO₃ are specifically designed to promote N-acylation.[2] Instead, use a Lewis acid-mediated protocol which complexes with the acylating agent and favors electrophilic aromatic substitution.
-
-
Possible Cause 2: The N-H bond is unprotected.
-
Solution 1 (Change of Reagent): Use a Lewis acid that favors C3-acylation even with a free N-H, such as ZrCl₄ or Et₂AlCl.[4][10] These reagents are thought to coordinate in a way that promotes selective reaction at C3.
-
Solution 2 (Protection): Protect the indole nitrogen with a suitable protecting group (e.g., Boc, Ts, SEM). This physically blocks N-acylation. The protecting group can be removed in a subsequent step.
-
Problem 3: A mixture of regioisomers (e.g., C2, C3, C6-acylated) is obtained.
This suggests that the intrinsic selectivity for the C3 position has been compromised.
-
Possible Cause 1: Steric hindrance at the C2 position.
-
Solution: If your indole is substituted at C2, acylation will be strongly directed to C3. If it is unsubstituted, ensure your reaction conditions are not overly harsh, which could overcome the natural preference for C3.
-
-
Possible Cause 2: Strong directing effect from other substituents.
-
Solution: A strong electron-donating group on the benzene ring, such as a hydroxyl group at C5, can direct acylation to the C6 position.[12] In such cases, the electronic and directing effects of all substituents must be considered. It may be necessary to block the undesired reactive site with a protecting group.
-
Problem 4: Significant decomposition of starting material or product.
The indole ring, particularly with electron-withdrawing substituents, can be sensitive to strongly acidic conditions.
-
Possible Cause: The Lewis acid is too strong.
-
Solution: Switch from a very strong Lewis acid like AlCl₃ to a milder one. Options include Et₂AlCl, ZrCl₄, BF₃·OEt₂, or metal triflates (e.g., Cu(OTf)₂).[4][9][10] A comparative study of Lewis acids is often necessary to find the optimal balance between reactivity and stability for your specific substrate.
-
Data Presentation
Table 1: Effect of Lewis Acid on the Regioselectivity of Indole Acylation
This table summarizes data from various sources to illustrate how the choice of Lewis acid can influence the outcome of the acylation of indoles, particularly those with electron-withdrawing groups (EWG), which serve as a model for fluoroindoles.
| Indole Substrate | Acylating Agent | Lewis Acid | Solvent | Product(s) | Yield (%) | Reference |
| Indole | Benzoyl Chloride | Et₂AlCl | CH₂Cl₂ | 3-Benzoylindole | 86 | [4] |
| Indole | Benzoyl Chloride | AlCl₃ | CH₂Cl₂ | Decomposition | - | [4] |
| 5-Nitroindole (EWG) | Benzoyl Chloride | Et₂AlCl | CH₂Cl₂ | 3-Benzoyl-5-nitroindole | 90 | [4] |
| 5-Chloroindole (EWG) | Acetyl Chloride | ZrCl₄ | CH₂Cl₂ | 3-Acetyl-5-chloroindole | 89 | [10] |
| N-Methylindole | Benzoyl Chloride | DBN (catalyst) | Toluene | 3-Benzoyl-N-methylindole | 65 | [13] |
| Indole | Thioester | Cs₂CO₃ (base) | Xylene | N-Acylindole | 60-96 | [2] |
Data synthesized from multiple sources for comparative purposes.
Experimental Protocols
Protocol: Regioselective C3-Acetylation of 5-Fluoroindole
This protocol is adapted from a general method demonstrated to be effective for indoles bearing electron-withdrawing groups without N-H protection.[4]
Materials:
-
5-Fluoroindole
-
Acetyl chloride (CH₃COCl)
-
Diethylaluminum chloride (Et₂AlCl), 1.0 M solution in hexanes
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen gas for inert atmosphere
Procedure:
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and an argon/nitrogen inlet, add 5-fluoroindole (1.0 eq).
-
Dissolution: Dissolve the 5-fluoroindole in anhydrous CH₂Cl₂ (approx. 0.1 M concentration).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Lewis Acid Addition: Slowly add diethylaluminum chloride (1.1 eq, 1.0 M solution in hexanes) dropwise to the stirred solution, maintaining the temperature at 0 °C. Stir the resulting mixture for 15-20 minutes at this temperature.
-
Acylating Agent Addition: Add acetyl chloride (1.1 eq) dropwise to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.
-
Quenching: Upon completion, cool the reaction mixture back to 0 °C and cautiously quench by the slow, dropwise addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Add additional CH₂Cl₂ if necessary. Wash the organic layer sequentially with saturated NaHCO₃ solution, water, and finally, brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (a typical eluent system would be a gradient of ethyl acetate in hexanes) to yield the pure 3-acetyl-5-fluoroindole.
Visualizations
Troubleshooting Workflow for Fluoroindole Acylation
Caption: Troubleshooting workflow for failed fluoroindole acylation reactions.
Reaction Pathways in Fluoroindole Acylation
Caption: Competing reaction pathways in the acylation of N-H fluoroindoles.
References
- 1. alexandonian.com [alexandonian.com]
- 2. Chemoselective N-acylation of indoles using thioesters as acyl source - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemoselective N-acylation of indoles using thioesters as acyl source - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A General Method for Acylation of Indoles at the 3-Position with Acyl Chlorides in the Presence of Dialkylaluminum Chloride [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 7. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 8. youtube.com [youtube.com]
- 9. Lewis Acid Catalyzed Indole Synthesis via Intramolecular Nucleophilic Attack of Phenyldiazoacetates to Iminium Ions [organic-chemistry.org]
- 10. ZrCl4-mediated regio- and chemoselective Friedel-Crafts acylation of indole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. beilstein-journals.org [beilstein-journals.org]
- 12. ias.ac.in [ias.ac.in]
- 13. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of Acetylated Indole Compounds
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the purification of acetylated indole compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in an acetylated indole reaction mixture?
A1: The most common impurities include unreacted starting indole, excess acetic anhydride, acetic acid byproduct, and potentially di-acetylated or regioisomeric products (e.g., 1-acetylindole, 3-acetylindole, and 1,3-diacetylindole).[1][2] The formation of these byproducts depends on the reaction conditions.
Q2: My acetylated indole compound appears to be degrading on the silica gel column. What can I do?
A2: Decomposition on silica gel can be a significant issue.[3] Consider the following:
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Deactivate the silica gel: You can reduce the acidity of the silica gel by treating it with a base, such as triethylamine, before packing the column.
-
Use an alternative stationary phase: Alumina or Florisil can be less harsh alternatives to silica gel.[3]
-
Minimize contact time: Run the column as quickly as possible without sacrificing separation.
-
Dry loading: Adsorbing your crude product onto a small amount of silica gel and loading it dry can sometimes lead to better results.[4][5]
Q3: I'm having trouble visualizing my acetylated indole compound on a TLC plate. What visualization techniques can I use?
A3: While many indole derivatives are UV-active due to the aromatic ring, some may have weak absorbance.[6] If UV light is not effective, consider using a chemical stain. A p-anisaldehyde stain followed by gentle heating often works well for indoles, producing colored spots.[6] An iodine chamber is another simple and often effective method.[6]
Q4: Can I use recrystallization to purify my acetylated indole?
A4: Yes, recrystallization is a powerful technique for purifying solid acetylated indole compounds.[1][7] The key is to find a suitable solvent or solvent system in which the compound is soluble at high temperatures but sparingly soluble at low temperatures, while the impurities remain in solution. Common solvents for recrystallizing acetylated indoles include ethanol and methanol.[7]
Troubleshooting Guides
Problem 1: Residual Acetic Anhydride or Acetic Acid in the Purified Product
Symptoms:
-
Sharp, vinegar-like smell from the product.
-
Broad peaks in the 1H NMR spectrum, especially in the downfield region.
-
Lower than expected melting point.
Troubleshooting Steps:
-
Aqueous Workup:
-
Protocol: After the reaction is complete, quench the reaction mixture with cold water or a saturated aqueous solution of sodium bicarbonate.[8] The water will hydrolyze the excess acetic anhydride to acetic acid, and the sodium bicarbonate will neutralize the acetic acid. Extract the product with an organic solvent like ethyl acetate or dichloromethane. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate and brine. Dry the organic layer over anhydrous sodium sulfate before concentrating.
-
-
Co-evaporation:
-
Protocol: After an initial concentration, dissolve the crude product in a solvent like toluene and re-concentrate under reduced pressure.[9] Repeat this process 2-3 times. Toluene forms an azeotrope with acetic acid, which helps to remove it more effectively.
-
-
Methanol Quench:
-
Protocol: Adding methanol to the reaction mixture will convert the excess acetic anhydride to methyl acetate, which is often more volatile and easier to remove than acetic acid.[9]
-
Problem 2: Poor Separation of Regioisomers (e.g., 1-acetyl vs. 3-acetylindole) by Column Chromatography
Symptoms:
-
Co-elution of products observed on TLC.
-
Mixed fractions from the column containing multiple isomers.
-
NMR analysis of purified fractions shows a mixture of isomers.
Troubleshooting Steps:
-
Optimize the Solvent System:
-
Guidance: The polarity of the eluent is crucial for separating isomers. A common starting point for acetylated indoles is a mixture of petroleum ether (or hexanes) and ethyl acetate.[10] Systematically vary the ratio of these solvents to achieve better separation on a TLC plate before attempting the column. A lower polarity eluent will generally increase the retention time and may improve the separation of closely related isomers.
-
-
Improve Column Packing and Loading:
-
Protocol: Ensure the column is packed uniformly without any air bubbles. A poorly packed column will lead to band broadening and poor separation.[4] For loading the sample, dissolve it in a minimal amount of the eluent or a slightly more polar solvent. Alternatively, use the dry loading technique where the sample is adsorbed onto a small amount of silica gel before being loaded onto the column.[4][5]
-
-
Consider High-Performance Liquid Chromatography (HPLC):
-
Guidance: If column chromatography fails to provide adequate separation, HPLC can be a powerful alternative.[11][12] Both normal-phase and reverse-phase HPLC can be explored. A reverse-phase C18 column with a mobile phase of acetonitrile and water is a good starting point for many organic molecules.
-
Problem 3: Product "Oiling Out" During Recrystallization
Symptoms:
-
Instead of forming crystals upon cooling, the product separates as an insoluble oil.
Troubleshooting Steps:
-
Adjust the Solvent System:
-
Guidance: "Oiling out" often occurs when the solvent is too nonpolar for the compound, or when the solution is supersaturated. Try using a more polar solvent or a solvent mixture. If using a solvent pair (e.g., ethanol/water), dissolve the compound in the better solvent (ethanol) at an elevated temperature and then slowly add the poorer solvent (water) until the solution becomes slightly turbid. Then, allow it to cool slowly.
-
-
Slow Cooling and Seeding:
-
Protocol: Allow the hot, saturated solution to cool to room temperature slowly, and then transfer it to an ice bath or refrigerator. Rapid cooling can promote oiling out. If you have a small amount of pure crystalline product, you can add a "seed crystal" to the cooled solution to induce crystallization.
-
-
Scratching the Flask:
-
Protocol: Gently scratching the inside of the flask with a glass rod at the surface of the solution can create nucleation sites and initiate crystallization.
-
Quantitative Data Summary
Table 1: Column Chromatography Conditions for Acetylated Indoles
| Compound | Stationary Phase | Eluent System | Reference |
| 1-(1H-Indol-3-yl)ethanone | Silica Gel | Petroleum Ether/EtOAc (6:1 to 2:1) | [10] |
| 1,3-Diacetylindole | Silica Gel | Benzene:Ether:MeOH (4:1:0.1) | [1] |
Table 2: Recrystallization Solvents for Acetylated Indoles
| Compound | Recrystallization Solvent | Reference |
| Chalcone derivatives of 3-acetylindole | Methanol or Ethanol | [7] |
| 1,3-Diacetylindole | Ethanol | [1] |
Experimental Protocols
Protocol 1: General Procedure for Column Chromatography Purification
-
TLC Analysis: Determine the optimal eluent system by running TLC plates with the crude reaction mixture in various solvent ratios (e.g., different percentages of ethyl acetate in hexanes). The ideal Rf value for the desired compound is typically between 0.2 and 0.4.
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent and pour it into the column. Allow the silica to settle, ensuring a flat, even bed. Drain the excess solvent until it is just above the silica surface.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent. Carefully add the sample solution to the top of the silica bed. Alternatively, for dry loading, dissolve the crude product in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.[4][5]
-
Elution: Add the eluent to the column and begin collecting fractions. The flow rate can be controlled by applying gentle air pressure.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified acetylated indole.
Visualizations
Caption: General experimental workflow for the purification of acetylated indole compounds.
Caption: Troubleshooting logic for purifying impure acetylated indole compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Chromatography [chem.rochester.edu]
- 4. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. thepharmajournal.com [thepharmajournal.com]
- 8. Frontiers | A Stoichiometric Solvent-Free Protocol for Acetylation Reactions [frontiersin.org]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. mdpi.com [mdpi.com]
- 11. Separation and purification of multiply acetylated proteins using cation-exchange chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Separation and Purification of Multiply Acetylated Proteins Using Cation-Exchange Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Madelung Indole Synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the Madelung indole synthesis.
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments, offering potential causes and recommended solutions.
Issue 1: Low or No Product Yield
-
Question: My Madelung synthesis is resulting in a very low yield or no desired indole product. What are the potential causes and how can I improve the outcome?
-
Answer: Low or no yield in a Madelung synthesis can stem from several factors related to the reaction conditions and substrate characteristics. Here are the primary aspects to investigate:
-
Base Strength and Stoichiometry: The Madelung synthesis requires a strong base to deprotonate both the N-H of the amide and the benzylic C-H. Insufficient base strength or amount will lead to incomplete reaction.
-
Recommendation: For classical high-temperature conditions (200-400 °C), ensure you are using a potent base like sodium or potassium alkoxides.[1][2] For milder conditions, stronger bases like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) are necessary, often at lower temperatures (-20 to 25 °C) in a modification known as the Madelung-Houlihan variation.[1] A combination of LiN(SiMe3)2 and CsF has also been shown to be effective.
-
-
Reaction Temperature and Time: The traditional Madelung synthesis requires high temperatures to proceed. Modern variations allow for lower temperatures, but the optimal temperature is substrate-dependent.
-
Recommendation: If using classical conditions, ensure the temperature is maintained within the 200-400 °C range.[1] For milder protocols with organolithium bases, the temperature may range from -20 to 25 °C.[1] Optimization of both temperature and reaction time may be necessary for your specific substrate.
-
-
Substituent Effects: The electronic properties of the substituents on the aromatic ring and the steric bulk of the groups can significantly impact the reaction efficiency.
-
Electron-donating groups on the aromatic ring of the N-phenylamide generally lead to higher yields.[1]
-
Electron-withdrawing groups on the aromatic ring can decrease the yield.[1]
-
Steric hindrance , particularly from bulky substituents on the nitrogen atom or ortho to the amide group, can significantly reduce the reaction efficiency.[3]
-
Recommendation: If your substrate has bulky groups, you may need to employ more forcing conditions (higher temperature, longer reaction time) or consider a different synthetic route.
-
-
Moisture and Air Sensitivity: The strong bases used in the Madelung synthesis are highly sensitive to moisture and air.
-
Recommendation: Ensure all glassware is thoroughly dried, and the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.
-
-
Issue 2: Formation of Side Products
-
Question: I am observing significant formation of side products in my reaction mixture. What are the common side reactions and how can I minimize them?
-
Answer: While specific side products can be highly dependent on the substrate and reaction conditions, some general side reactions in the Madelung synthesis can occur.
-
Intermolecular Condensation: At high temperatures, intermolecular reactions can compete with the desired intramolecular cyclization, leading to polymeric materials.
-
Recommendation: Employing high dilution conditions can favor the intramolecular reaction.
-
-
Cleavage of Starting Material: Under harsh basic conditions and high temperatures, the starting N-acyl-o-toluidide may undergo cleavage.
-
Recommendation: If cleavage is suspected, consider using milder reaction conditions, such as the Madelung-Houlihan modification with n-BuLi or LDA at lower temperatures.[1]
-
-
Rearrangement Products: Depending on the substrate structure, rearrangements can sometimes occur.
-
Recommendation: Careful structural characterization of byproducts is necessary to identify any rearrangement pathways. Adjusting reaction conditions (e.g., temperature, base) may help to suppress these alternative pathways.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the classical Madelung synthesis and when should I use it?
A1: The classical Madelung synthesis involves the intramolecular cyclization of an N-phenylamide using a strong base, typically a sodium or potassium alkoxide, at high temperatures (200–400 °C).[1][2] This method is generally suitable for the synthesis of 2-alkynylindoles and other simple indoles that can withstand harsh reaction conditions.[1]
Q2: What are the advantages of the Madelung-Houlihan modification?
A2: The Madelung-Houlihan variation utilizes stronger, metal-mediated bases like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) in a solvent like tetrahydrofuran (THF).[1] The primary advantage is the significantly lower reaction temperature required, typically in the range of -20 to 25 °C.[1] This makes the synthesis compatible with substrates bearing sensitive functional groups that would not tolerate the high temperatures of the classical method.
Q3: How do substituents on the aromatic ring affect the reaction?
A3: Substituents on the aromatic ring have a pronounced electronic effect on the Madelung synthesis. Electron-donating groups tend to increase the reaction yield, while electron-withdrawing groups generally decrease it.[1]
Q4: Can I use the Madelung synthesis for substrates with bulky groups?
A4: The efficiency of the Madelung synthesis is sensitive to steric hindrance. Bulky substituents on the nitrogen atom or on the alkyl group ortho to the amide can significantly lower the yield.[3] In some cases, the presence of bulky groups at both the first and second positions of the indole can lead to the lowest yields.[3]
Q5: Are there any modern, milder variations of the Madelung synthesis?
A5: Yes, several modern variations have been developed to overcome the limitations of the classical high-temperature method. Besides the Madelung-Houlihan modification, other notable examples include:
-
Copper-Catalyzed Madelung-Type Synthesis: This method involves the amidation of 2-iodophenylacetonitrile with various alkanamides in the presence of a copper catalyst, followed by cyclization.[2]
-
Tandem Madelung Indole Synthesis with LiN(SiMe3)2/CsF: This system has been shown to be highly efficient for the synthesis of N-methyl-2-arylindoles under transition-metal-free conditions.[4]
Data Presentation
Table 1: Influence of Substituent Position on the Yield of 1,2-Diaryl-3-tosyl Indoles [3]
| Substituent Position | Effect on Yield | Example Yield (%) |
| Bulky substituent on the nitrogen atom | Decreased product yield | 72 |
| Sterically hindered substituents at the C2 position | No significant effect on yield | - |
| Bulky substituents at both the first and second positions | Lowest yield observed | 61 |
Table 2: Optimization of a Tandem Madelung Indole Synthesis [4]
| Base System | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| LiN(SiMe3)2 | TBME | 110 | 12 | 85 |
| CsF | TBME | 110 | 12 | <10 |
| LiN(SiMe3)2/CsF | TBME | 110 | 12 | 90 |
| LiN(SiMe3)2/CsF | Dioxane | 110 | 12 | 75 |
| LiN(SiMe3)2/CsF | Toluene | 110 | 12 | 68 |
Experimental Protocols
Protocol 1: General Procedure for a One-Pot Modified Madelung Synthesis of 1,2-Disubstituted-3-tosyl Indoles [3]
-
Charge a screw-cap vial with a magnetic stir bar with the starting benzyl bromide (0.5 mmol), sodium p-toluenesulfinate (2.0 mmol, 4 equivalents), and DMSO (1 mL).
-
Transfer the vial to a preheated oil bath at 100 °C and stir for 12 hours.
-
Add 1,5-diazabicyclo[4.3.0]non-5-ene (DBN) (1.5 mmol, 3 equivalents) to the reaction mixture.
-
Continue stirring at 100 °C for another 12 hours.
-
Pour the reaction mixture into water and extract three times with CH2Cl2.
-
Combine the organic layers, wash three times with water, dry over Na2SO4, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography.
Protocol 2: Madelung-Houlihan Synthesis of 2-Substituted Indoles (General Concept) [1]
-
Dissolve the N-acyl-o-toluidide substrate in anhydrous tetrahydrofuran (THF) under an inert atmosphere (N2 or Ar).
-
Cool the solution to the desired temperature (typically between -20 °C and 0 °C).
-
Slowly add 2-3 equivalents of n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) to the solution.
-
Allow the reaction to stir at the specified temperature for a set period, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of a suitable proton source (e.g., saturated aqueous NH4Cl solution).
-
Perform a standard aqueous workup and extract the product with an appropriate organic solvent.
-
Dry the combined organic extracts, concentrate, and purify the crude product by chromatography or recrystallization.
Visualizations
References
Technical Support Center: Troubleshooting Regioselectivity in Indole Substitution
Welcome to our technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the regioselective substitution of indoles.
Frequently Asked Questions (FAQs)
Q1: Why does my electrophilic substitution on an unsubstituted indole yield the C3-substituted product instead of the C2?
Electrophilic attack on the indole ring is kinetically favored at the C3 position. This preference is attributed to the formation of a more stable cationic intermediate (arenium ion) compared to the intermediate formed from C2 attack. The intermediate from C3 attack allows the positive charge to be delocalized over the nitrogen atom and the benzene ring without disrupting the aromaticity of the benzene portion of the molecule. In contrast, the intermediate from C2 attack forces the disruption of the benzene ring's aromaticity to achieve similar stabilization, which is energetically less favorable.
Q2: I am trying to achieve C2-alkylation of my indole, but I keep getting the C3-isomer. What am I doing wrong?
Direct alkylation of indoles, especially under Friedel-Crafts type conditions, overwhelmingly favors the C3 position. To achieve C2-selectivity, a different strategy is often required. Common successful approaches include:
-
Directed Ortho-Metalation: This involves using a directing group on the indole nitrogen, which can direct a metalating agent (like an organolithium reagent) to the C2 position. Subsequent reaction with an electrophile introduces the desired substituent at C2.
-
Transition Metal-Catalyzed C-H Activation: Certain transition metal catalysts, in conjunction with a directing group, can selectively activate the C2-H bond for functionalization.
-
Blocking the C3 Position: If the C3 position is already substituted, electrophilic attack may be directed to the C2 position.
Q3: How does the choice of N-protecting group affect the regioselectivity of indole substitution?
The N-protecting group plays a crucial role in modulating the electronic properties and steric environment of the indole ring, thereby influencing regioselectivity.
-
Electron-donating groups (e.g., alkyl groups) can enhance the nucleophilicity of the indole ring, generally favoring C3 substitution.
-
Electron-withdrawing groups (e.g., sulfonyl, acyl groups) decrease the nucleophilicity of the indole ring.[1][2][3] Some electron-withdrawing groups can also act as directing groups for C2-functionalization in metal-catalyzed reactions. For example, a pivaloyl group can direct iridium catalysts to achieve C2-methylation.[4]
-
Bulky protecting groups can sterically hinder attack at the N1 or C2 positions, potentially influencing the regiochemical outcome in certain reactions. The orientation of the protecting group can also influence regioselectivity. For instance, in nickel-catalyzed dearomative arylboration, the conformation of N-Boc and N-Piv protecting groups leads to different C2/C3 selectivities.[5]
Q4: Can the solvent choice really switch the regioselectivity of my indole reaction?
Yes, the choice of solvent can have a profound impact on the regioselectivity of indole substitutions. Solvents can influence the stability of intermediates and transition states, as well as the aggregation state and reactivity of catalysts and reagents. For instance, in indium-catalyzed alkylations of 2,3-disubstituted indoles, switching the solvent from toluene to THF can change the site of alkylation from C6 to N1.[1] In some palladium-catalyzed arylations, the solvent can control whether C2 or C3 arylation occurs.[6]
Troubleshooting Guides
Problem: Poor Regioselectivity in Friedel-Crafts Acylation (Getting a Mixture of Isomers)
Possible Causes:
-
Reaction Temperature is too High: Higher temperatures can sometimes lead to the formation of thermodynamic byproducts.
-
Inappropriate Lewis Acid: The choice and stoichiometry of the Lewis acid are critical. Stronger Lewis acids or an excess of the Lewis acid can lead to side reactions.
-
Unprotected Indole Nitrogen: The acidic N-H proton can react with the Lewis acid, complicating the reaction profile.
Solutions:
-
Optimize Reaction Temperature: Start with lower temperatures (e.g., 0 °C or -78 °C) and slowly warm the reaction to find the optimal temperature that favors the desired isomer.
-
Screen Lewis Acids: Test different Lewis acids (e.g., AlCl₃, SnCl₄, BF₃·OEt₂) and vary their molar equivalents. Sometimes milder Lewis acids provide better selectivity.[7]
-
Protect the Indole Nitrogen: Protecting the indole nitrogen with a suitable group (e.g., methyl, benzyl, or a removable protecting group) can lead to cleaner reactions and improved regioselectivity.[8]
Problem: Low Yield of C2-Functionalized Indole Using Directed Lithiation
Possible Causes:
-
Inefficient Lithiation: The choice of organolithium reagent and reaction conditions may not be optimal for deprotonation at the C2 position.
-
Incompatible Directing Group: The directing group on the nitrogen may not be effectively directing the lithiation to the C2 position.
-
Side Reactions: The organolithium reagent may be reacting with other functional groups on your indole substrate.
Solutions:
-
Vary the Lithiation Conditions: Experiment with different organolithium bases (e.g., n-BuLi, s-BuLi, t-BuLi) and additives like TMEDA, which can break up organolithium aggregates and increase reactivity.[9] Ensure anhydrous conditions and low temperatures (-78 °C) are maintained during the lithiation step.
-
Choose an Effective Directing Group: Carbamate and amide groups are often effective directing groups for C2-lithiation.[9]
-
Protect Other Reactive Sites: If your indole contains other acidic protons or electrophilic sites, they should be protected prior to the lithiation step.
Data Presentation: Regioselectivity under Various Conditions
The following tables summarize quantitative data on the regioselectivity of different indole substitution reactions.
Table 1: Effect of N-Protecting Group on Regioselectivity of Oxidative Arylation [2]
| N-Protecting Group | C2:C3 Ratio | Yield (%) |
| SEM | 3:1 | 55 |
| MOM | 3:1 | 52 |
| Benzyl | 2:1 | 45 |
| Methyl | 1:1 | 35 |
| Tosyl | 1:1 | 48 |
Table 2: Solvent Effect on Indium-Catalyzed Alkylation of 2,3-Dimethylindole [1]
| Solvent | Product | Yield (%) |
| Toluene | C6-Alkylation | 92 |
| THF | N1-Alkylation | 85 |
| DCM | C6-Alkylation | 88 |
| DCE | C6-Alkylation | 89 |
Experimental Protocols
Protocol 1: C3-Formylation of Indole via Vilsmeier-Haack Reaction
This protocol describes the selective formylation of the C3 position of indole.[10][11][12]
Materials:
-
Indole
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM), anhydrous
-
Sodium hydroxide (NaOH) solution
-
Ice bath
-
Standard glassware for organic synthesis under inert atmosphere
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a nitrogen inlet, and a magnetic stirrer, dissolve indole (1 equivalent) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
In the dropping funnel, prepare the Vilsmeier reagent by slowly adding POCl₃ (1.1 equivalents) to anhydrous DMF (3 equivalents) at 0 °C. Stir for 30 minutes.
-
Add the freshly prepared Vilsmeier reagent dropwise to the indole solution at 0 °C over a period of 30 minutes.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours.
-
Quench the reaction by carefully pouring the mixture into a beaker of crushed ice.
-
Basify the aqueous mixture with a cold NaOH solution until pH > 10.
-
Extract the product with DCM (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford indole-3-carboxaldehyde.
Protocol 2: C2-Lithiation and Silylation of N-Phenylsulfonylindole
This protocol provides a method for the selective functionalization of the C2 position.
Materials:
-
N-Phenylsulfonylindole
-
n-Butyllithium (n-BuLi) in hexanes
-
Tetrahydrofuran (THF), anhydrous
-
Chlorotrimethylsilane (TMSCl)
-
Dry ice/acetone bath
-
Standard glassware for organic synthesis under inert atmosphere
Procedure:
-
In a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, dissolve N-phenylsulfonylindole (1 equivalent) in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-BuLi (1.1 equivalents) dropwise to the solution. A color change is typically observed, indicating the formation of the anion. Stir the mixture at -78 °C for 1 hour.
-
Add chlorotrimethylsilane (1.2 equivalents) dropwise to the reaction mixture at -78 °C.
-
Allow the reaction to stir at -78 °C for 1 hour, then slowly warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography to yield 2-trimethylsilyl-N-phenylsulfonylindole.
Visualizations
Caption: Electrophilic substitution on indole.
Caption: Troubleshooting workflow for regioselectivity.
Caption: Role of a directing group in C2-functionalization.
References
- 1. Solvent-Mediated Tunable Regiodivergent C6- and N1-Alkylations of 2,3-Disubstituted Indoles with p-Quinone Methides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. digitalcommons.uri.edu [digitalcommons.uri.edu]
- 3. Regioselectivity of the SEAr-based cyclizations and SEAr-terminated annulations of 3,5-unsubstituted, 4-substituted indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Nickel-Catalyzed Dearomative Arylboration of Indoles: Regioselective Synthesis of C2- and C3-Borylated Indolines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Solvent-controlled regioselective arylation of indoles and mechanistic explorations - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. uwindsor.ca [uwindsor.ca]
- 10. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 11. youtube.com [youtube.com]
- 12. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
Technical Support Center: Scaling Up the Synthesis of 7-Acetyl-5-fluoro-1H-indole
This guide provides technical support for researchers, scientists, and drug development professionals involved in the synthesis of 7-Acetyl-5-fluoro-1H-indole. It offers troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during laboratory- and large-scale production.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, particularly when scaling up the process. A common and direct method for this synthesis is the Friedel-Crafts acylation of 5-fluoro-1H-indole.
Logical Flow for Troubleshooting Synthesis Issues
Caption: Troubleshooting workflow for identifying and addressing common synthesis problems.
Q1: We are observing a low yield of the desired this compound. What are the potential causes and solutions?
A1: Low yields can stem from several factors, especially during scale-up. Common causes include incomplete reaction, product degradation, and suboptimal reaction conditions.
-
Incomplete Conversion:
-
Problem: The reaction may not have gone to completion.
-
Troubleshooting:
-
Catalyst Activity: Ensure the Lewis acid catalyst (e.g., AlCl₃, ZnCl₂) is fresh and anhydrous. Moisture can deactivate the catalyst.[1]
-
Reaction Time and Temperature: The reaction may require a longer duration or a higher temperature at a larger scale. Monitor the reaction progress using an appropriate analytical method like HPLC or TLC.
-
Stoichiometry: On a larger scale, ensure the molar ratios of reactants are maintained. For Friedel-Crafts acylation, a stoichiometric amount or even an excess of the Lewis acid is often required because the product ketone can form a complex with it.[2][3]
-
-
-
Product Degradation:
-
Problem: The indole ring is sensitive to strongly acidic conditions and elevated temperatures, which can lead to decomposition.
-
Troubleshooting:
-
Temperature Control: Maintain a consistent and controlled reaction temperature. Runaway exotherms can lead to degradation.
-
Milder Catalyst: Consider using a milder Lewis acid, such as ZnCl₂, or alternative acylation methods if degradation is severe.
-
-
-
Suboptimal Reaction Conditions:
-
Problem: The choice of solvent and acylating agent can significantly impact yield.
-
Troubleshooting:
-
Acylating Agent: Acetic anhydride is a common choice. Ensure its purity and use an appropriate molar equivalent.
-
Solvent: A non-polar, aprotic solvent like dichloromethane or 1,2-dichloroethane is typically used. Ensure it is anhydrous.
-
-
| Parameter | Recommended Range | Potential Impact of Deviation |
| 5-fluoro-1H-indole : Acetic Anhydride | 1 : 1.1 to 1.5 | Excess anhydride can lead to side reactions; insufficient anhydride will result in incomplete conversion. |
| Lewis Acid (e.g., AlCl₃) : 5-fluoro-1H-indole | 1.1 to 2.0 : 1 | Less than stoichiometric amounts may lead to incomplete reaction due to product-catalyst complexation.[3] |
| Reaction Temperature | 0°C to room temperature | Higher temperatures can increase reaction rate but may also promote side reactions and degradation. |
| Reaction Time | 2 to 24 hours | Monitor for completion; prolonged reaction times can lead to byproduct formation. |
Q2: Our final product is contaminated with isomeric and other impurities. How can we improve the purity of this compound?
A2: Impurity formation is a common challenge in the Friedel-Crafts acylation of indoles due to multiple reactive sites.
-
Isomeric Impurities:
-
Problem: Acylation can occur at other positions on the indole ring, primarily the more nucleophilic C3 position, and potentially the C6 position.
-
Troubleshooting:
-
Reaction Temperature: Lowering the reaction temperature can sometimes improve regioselectivity.
-
Lewis Acid Choice: The choice of Lewis acid can influence the position of acylation. Experiment with different Lewis acids (e.g., AlCl₃, SnCl₄, ZnCl₂) to optimize for C7 acylation.
-
Protecting Groups: While more complex, protecting the indole nitrogen (e.g., with a phenylsulfonyl group) can alter the regioselectivity of electrophilic substitution.
-
-
-
N-acylation and Di-acylation:
-
Problem: The indole nitrogen can be acylated, and a second acetyl group can be added to the molecule, leading to N-acetyl and di-acetylated byproducts.
-
Troubleshooting:
-
Controlled Reagent Addition: Add the acylating agent slowly to the mixture of the indole and Lewis acid. This can help to minimize side reactions.
-
Stoichiometry: Avoid a large excess of the acylating agent.
-
-
-
Purification Strategies:
-
Problem: Separation of closely related isomers can be challenging on a large scale.
-
Troubleshooting:
-
Crystallization: Develop a robust crystallization procedure. Experiment with different solvent systems (e.g., ethanol/water, ethyl acetate/heptane) to selectively crystallize the desired 7-acetyl isomer.
-
Column Chromatography: For high-purity requirements, silica gel column chromatography may be necessary. Develop an efficient mobile phase system for good separation of the isomers.
-
-
| Impurity | Potential Cause | Mitigation Strategy |
| 3-Acetyl-5-fluoro-1H-indole | Acylation at the more nucleophilic C3 position. | Optimize Lewis acid and reaction temperature; consider N-protection. |
| 6-Acetyl-5-fluoro-1H-indole | Competing acylation at the C6 position. | Optimize reaction conditions to favor C7 acylation. |
| 1-Acetyl-5-fluoro-1H-indole | N-acylation due to the nucleophilicity of the indole nitrogen. | Slow addition of the acylating agent. |
| 1,7-Diacetyl-5-fluoro-1H-indole | Further acylation of the product. | Use of stoichiometric amounts of the acylating agent. |
Q3: We are facing difficulties in controlling the reaction exotherm during scale-up. What are the best practices for thermal management?
A3: The Friedel-Crafts acylation is often exothermic, and poor thermal management can lead to safety hazards and product degradation.
-
Problem: Uncontrolled temperature increase can lead to a runaway reaction.
-
Troubleshooting:
-
Controlled Addition: Add the Lewis acid or the acylating agent portion-wise or via a dropping funnel at a controlled rate.
-
Efficient Cooling: Ensure the reactor is equipped with an efficient cooling system (e.g., a cooling jacket with a circulating coolant).
-
Dilution: Running the reaction at a lower concentration can help to dissipate the heat more effectively, although this may impact reaction time and vessel occupancy.
-
Reverse Addition: Consider adding the substrate solution to a slurry of the Lewis acid in the solvent to better control the initial exotherm.
-
Calorimetry Studies: For large-scale production, performing reaction calorimetry studies is highly recommended to understand the thermal profile of the reaction and design appropriate safety measures.
-
Frequently Asked Questions (FAQs)
Q: What is a typical experimental protocol for the synthesis of this compound via Friedel-Crafts acylation?
A: The following is a representative laboratory-scale protocol. Optimization will be required for specific equipment and scale.
Experimental Protocol: Friedel-Crafts Acylation of 5-fluoro-1H-indole
Materials:
-
5-fluoro-1H-indole
-
Acetic anhydride
-
Aluminum chloride (AlCl₃), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), concentrated
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Brine
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Ice
Procedure:
-
Reaction Setup: To a clean, dry, three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel under an inert atmosphere (e.g., nitrogen), add anhydrous dichloromethane.
-
Lewis Acid Addition: Cool the solvent to 0°C using an ice bath. Carefully and portion-wise add anhydrous aluminum chloride to the stirred solvent.
-
Substrate Addition: Dissolve 5-fluoro-1H-indole in anhydrous dichloromethane and add it to the dropping funnel. Add the indole solution dropwise to the stirred AlCl₃ slurry at a rate that maintains the internal temperature below 5°C.
-
Acylating Agent Addition: Add acetic anhydride to the dropping funnel and add it dropwise to the reaction mixture, again maintaining the temperature below 5°C.
-
Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 2-24 hours, monitoring the progress by TLC or HPLC.
-
Quenching: Cool the reaction mixture back to 0°C. Slowly and carefully pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring. This should be done in a well-ventilated fume hood. The reverse addition (adding water to the reaction) can be dangerously exothermic.[4]
-
Workup:
-
Separate the organic layer.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: The crude product can be purified by crystallization from a suitable solvent system or by column chromatography on silica gel.
Experimental Workflow Diagram
Caption: Step-by-step workflow for the synthesis of this compound.
Q: What are the key safety considerations when scaling up this synthesis?
A:
-
Exothermic Reaction: The reaction between the Lewis acid, acylating agent, and the indole can be highly exothermic. Proper cooling and controlled addition of reagents are critical to prevent a thermal runaway.
-
Quenching: The quenching of the reaction mixture with water is also highly exothermic and releases HCl gas. This must be done slowly, with efficient cooling and in a well-ventilated area.
-
Reagent Handling: Anhydrous aluminum chloride is corrosive and reacts violently with water. Acetic anhydride is also corrosive and a lachrymator. Handle these reagents with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Solvent Handling: Dichloromethane is a volatile and potentially carcinogenic solvent. All operations should be performed in a fume hood.
Q: Are there alternative methods to Friedel-Crafts acylation for this synthesis?
A: Yes, other methods can be considered, although they may involve more steps:
-
Synthesis from a Pre-functionalized Benzene Ring: One could start with a substituted aniline or nitrotoluene and build the indole ring using methods like the Fischer, Leimgruber-Batcho, or Bartoli indole synthesis. This would involve introducing the acetyl group at an earlier stage.
-
Directed Metalation: It may be possible to use a directing group on the indole nitrogen to achieve selective metalation at the C7 position, followed by quenching with an acetylating agent.
These alternative routes may offer better regioselectivity but are generally longer and more complex than a direct Friedel-Crafts acylation.
References
Technical Support Center: Overcoming Poor Solubility of Indole Derivatives in Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the poor solubility of indole derivatives during in vitro and in vivo experiments.
Troubleshooting Guides
Low aqueous solubility is a common challenge when working with indole derivatives, potentially leading to inaccurate assay results and hindering drug discovery efforts. This guide provides systematic approaches to identify and resolve solubility-related issues.
Problem: Precipitate Formation Upon Compound Addition to Aqueous Buffer
Possible Causes:
-
Low intrinsic solubility: The compound has inherently low solubility in aqueous media.
-
Solvent-induced precipitation: The compound, dissolved in an organic solvent like DMSO, precipitates when diluted into an aqueous buffer.
-
Incorrect pH: The pH of the buffer is not optimal for the compound's solubility, especially for ionizable indole derivatives.
Solutions:
| Strategy | Detailed Protocol | Considerations |
| Co-solvent System Optimization | 1. Prepare a high-concentration stock solution of the indole derivative in 100% DMSO. 2. Serially dilute the stock solution in the desired aqueous assay buffer. 3. Visually inspect for precipitation at each dilution. 4. Determine the highest concentration that remains in solution. 5. If precipitation occurs at the desired final concentration, consider increasing the final DMSO concentration in the assay. However, be mindful of the solvent's effect on the assay. | - Most biological assays can tolerate up to 0.5-1% DMSO without significant effects. Always run a vehicle control to assess the impact of the solvent on your specific assay. - Other co-solvents like ethanol, methanol, or polyethylene glycol (PEG) can also be tested. |
| Use of Surfactants | 1. Select a non-ionic surfactant such as Tween 80 or Pluronic F-68. 2. Prepare the assay buffer containing a low concentration of the surfactant (e.g., 0.01-0.1%). 3. Add the indole derivative (from a DMSO stock) to the surfactant-containing buffer. 4. Vortex or sonicate briefly to aid dissolution. | - Surfactants form micelles that can encapsulate hydrophobic compounds, increasing their apparent solubility. - Ensure the chosen surfactant does not interfere with the assay components or biological system. Run appropriate controls. |
| pH Adjustment | 1. Determine the pKa of your indole derivative. 2. For acidic compounds, increasing the pH above the pKa will increase solubility. 3. For basic compounds, decreasing the pH below the pKa will increase solubility. 4. Prepare buffers at various pH values around the pKa to find the optimal solubility. | - Ensure the adjusted pH is compatible with the stability and activity of your assay components (e.g., enzymes, cells). |
Problem: Inconsistent or Non-reproducible Assay Results
Possible Cause:
-
Undissolved compound: The compound may not be fully dissolved, leading to variations in the actual concentration in the assay.
-
Compound precipitation over time: The compound may initially dissolve but then precipitate out of solution during the incubation period of the assay.
Solutions:
| Strategy | Detailed Protocol | Considerations |
| Amorphous Solid Dispersions (ASDs) | Spray Drying (Lab Scale): 1. Dissolve the indole derivative and a suitable polymer (e.g., HPMCAS, PVP) in a common volatile solvent. 2. Spray the solution into a heated drying chamber using a spray dryer. 3. The rapid solvent evaporation results in a solid dispersion of the amorphous drug in the polymer matrix. 4. The resulting powder can be dissolved in the assay buffer. | - ASDs enhance the apparent solubility and dissolution rate by preventing the drug from crystallizing. - This technique requires specialized equipment. |
| Particle Size Reduction | High-Pressure Homogenization (HPH): 1. Prepare a coarse suspension of the indole derivative in an aqueous solution containing stabilizers (surfactants and/or polymers). 2. Pass the suspension through a high-pressure homogenizer for a specified number of cycles at a set pressure. 3. The high shear forces and cavitation reduce the particle size to the nanometer range, creating a nanosuspension. | - Reducing particle size increases the surface area-to-volume ratio, leading to a faster dissolution rate according to the Noyes-Whitney equation. - Requires access to a high-pressure homogenizer. |
| Lipid-Based Formulations | Self-Emulsifying Drug Delivery Systems (SEDDS): 1. Select an oil, a surfactant, and a co-surfactant in which the indole derivative is soluble. 2. Prepare an isotropic mixture of the oil, surfactant, co-surfactant, and the drug. 3. Upon gentle agitation in an aqueous medium (the assay buffer), this mixture will spontaneously form a fine oil-in-water emulsion, with the drug encapsulated within the oil droplets. | - SEDDS are effective for highly lipophilic compounds. - The components of the SEDDS should be carefully chosen to avoid interference with the assay. |
| Cyclodextrin Complexation | 1. Choose a suitable cyclodextrin (e.g., β-cyclodextrin, HP-β-cyclodextrin) based on the size and hydrophobicity of the indole derivative. 2. Prepare an aqueous solution of the cyclodextrin. 3. Add the indole derivative to the cyclodextrin solution and stir or sonicate until a clear solution is obtained. The drug molecules will form inclusion complexes with the cyclodextrin. | - Cyclodextrins have a hydrophobic inner cavity and a hydrophilic outer surface, allowing them to encapsulate poorly soluble drugs and increase their aqueous solubility. - The binding affinity between the drug and cyclodextrin should be considered. |
FAQs (Frequently Asked Questions)
Q1: What is the first thing I should try if my indole derivative is not dissolving in my assay buffer?
A1: The most straightforward initial approach is to use a co-solvent like dimethyl sulfoxide (DMSO). Prepare a concentrated stock solution of your compound in 100% DMSO and then dilute it into your aqueous assay buffer. It is crucial to ensure the final concentration of DMSO in your assay is low enough (typically ≤0.5%) to not affect the biological system. Always include a vehicle control with the same final DMSO concentration in your experiment to account for any solvent effects.
Q2: How can I determine the maximum soluble concentration of my compound in a DMSO/buffer system?
A2: You can perform a simple serial dilution experiment. Start with your high-concentration DMSO stock and make a series of dilutions into your assay buffer. After each dilution, visually inspect the solution for any signs of precipitation (cloudiness or visible particles). The highest concentration that remains clear is your approximate maximum soluble concentration under those conditions.
Q3: Are there any alternatives to DMSO?
A3: Yes, other organic solvents can be used as co-solvents, such as ethanol, methanol, and polyethylene glycols (PEGs). The choice of solvent will depend on the specific properties of your indole derivative and the tolerance of your assay system. It is important to test the effect of any solvent on your assay by running a vehicle control.
Q4: When should I consider more advanced formulation strategies like amorphous solid dispersions or nanosuspensions?
A4: If you have already optimized your co-solvent system and are still facing solubility issues, or if you need to work with higher concentrations of your compound than what can be achieved with simple co-solvents, it is time to consider more advanced techniques. Amorphous solid dispersions, nanosuspensions, lipid-based formulations, and cyclodextrin complexation are all powerful methods to significantly enhance the solubility and dissolution rate of poorly soluble compounds.
Q5: How do I choose the right surfactant for my experiment?
A5: Non-ionic surfactants like Tween 80, Tween 20, and Pluronic F-68 are commonly used in biological assays because they are generally less disruptive to proteins and cell membranes compared to ionic surfactants. The choice of surfactant and its concentration should be empirically determined for your specific compound and assay. It is essential to run controls to ensure the surfactant itself does not interfere with your measurements.
Data Presentation
Table 1: Solubility of Selected Indole Derivatives in Various Solvents
| Indole Derivative | Solvent | Solubility | Reference |
| Indole | DMSO | 23 mg/mL (196.32 mM) | |
| Indole-3-carbinol | Ethanol | ~10 mg/mL | [1] |
| Indole-3-carbinol | DMSO | ~3 mg/mL | [1] |
| Indole-3-carbinol | Water (pH 7.4) | 7 µg/mL | [2] |
| Indomethacin | Ethanol | ~6.73 mg/mL | [3] |
| Indomethacin | DMSO | ~17.8 mg/mL | [3] |
| Indomethacin | PBS (pH 7.2) | ~0.05 mg/mL | [3] |
| Melatonin | Ethanol | ~20 mg/mL | |
| Melatonin | DMSO | ~30 mg/mL | |
| Melatonin | 1:1 DMSO:PBS (pH 7.2) | ~0.5 mg/mL | |
| Tryptamine | Ethanol | ~10 mg/mL | [4] |
| Tryptamine | DMSO | ~11 mg/mL | [4] |
| Tryptamine | 1:1 DMSO:PBS (pH 7.2) | ~0.5 mg/mL | [4] |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution using DMSO
-
Weigh out the desired amount of the indole derivative into a sterile microcentrifuge tube.
-
Add the appropriate volume of 100% cell culture-grade DMSO to achieve the desired stock concentration (e.g., 10 mM, 50 mM).
-
Vortex the tube vigorously for 1-2 minutes until the compound is completely dissolved. If necessary, sonicate for 5-10 minutes in a water bath sonicator.
-
Visually inspect the solution to ensure there are no undissolved particles.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Formulation using Cyclodextrins
-
Select a suitable cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD).
-
Prepare a stock solution of HP-β-CD in your desired aqueous buffer (e.g., 10% w/v).
-
Prepare a concentrated stock solution of your indole derivative in an appropriate organic solvent (e.g., ethanol).
-
Slowly add the drug solution to the cyclodextrin solution while stirring vigorously.
-
Continue stirring at room temperature for several hours or overnight to allow for the formation of the inclusion complex.
-
The resulting clear solution can then be sterile-filtered and used in your assay.
Mandatory Visualization
Caption: Troubleshooting workflow for overcoming poor solubility of indole derivatives.
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by indole derivatives.
Caption: Modulation of the NF-κB signaling pathway by indole derivatives.
References
Technical Support Center: Fischer Indole Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce impurities in the Fischer indole synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the Fischer indole synthesis, offering potential causes and solutions to improve product purity and yield.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | - Incorrect Acid Catalyst: The chosen acid (Brønsted or Lewis) may not be optimal for the specific substrates.[1][2] - Decomposition of Reactants or Product: The reaction temperature may be too high, or the reaction time too long, leading to decomposition, oxidation, or polymerization.[3][4] - N-N Bond Cleavage: Electron-donating groups on the carbonyl substrate can promote heterolytic cleavage of the N-N bond, preventing the desired rearrangement.[5][6] | - Screen Different Acid Catalysts: Experiment with a range of Brønsted acids (e.g., H₂SO₄, PPA, p-TsOH) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂, AlCl₃).[2][7] - Optimize Reaction Conditions: Systematically vary the temperature and reaction time to find the optimal balance for product formation without significant degradation.[3] - Modify Substrates: If N-N bond cleavage is suspected, consider using substrates with less electron-donating substituents. |
| Formation of Regioisomers with Unsymmetrical Ketones | - Lack of Regiocontrol: The reaction conditions do not favor the formation of one regioisomer over the other. | - Vary the Acid Catalyst and Solvent: The choice of acid and solvent can significantly influence the ratio of regioisomers.[8] For example, zeolites have been shown to enhance regioselectivity due to shape-selective catalysis.[9] - Steric Hindrance: Consider the steric bulk of the substituents on the ketone, as this can influence the direction of enamine formation. |
| Presence of Aldol Condensation Byproducts | - Self-Condensation of Aldehyde/Ketone: The acidic conditions can promote the self-condensation of the carbonyl starting material.[3][7] | - Use a One-Pot Procedure: Forming the hydrazone first under milder conditions before adding the strong acid for cyclization can minimize self-condensation of the carbonyl compound.[10] - Optimize Reactant Stoichiometry: Use a slight excess of the hydrazine to ensure the complete conversion of the carbonyl compound. |
| Formation of Aniline and Other Cleavage Byproducts | - Side Reactions from N-N Bond Cleavage: As mentioned, certain substrates are prone to N-N bond cleavage, leading to byproducts such as aniline derivatives.[5] | - Use Milder Reaction Conditions: Lowering the reaction temperature and using a less harsh acid catalyst may suppress the N-N bond cleavage pathway. - Computational Analysis: For particularly challenging substrates, computational studies can help predict the likelihood of N-N bond cleavage versus the desired[8][8]-sigmatropic rearrangement.[5][11] |
| Difficult Purification | - Similar Polarity of Product and Impurities: The desired indole and major impurities may have similar polarities, making separation by column chromatography challenging.[12] | - Optimize Chromatography Conditions: Experiment with different solvent systems (e.g., varying polarity and using additives like triethylamine for basic compounds).[12] - Recrystallization: If the product is a solid, recrystallization from a suitable solvent can be a highly effective purification method.[7] - Derivatization: In some cases, derivatizing the crude product mixture can alter the polarity of the components, facilitating easier separation. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a Fischer indole synthesis?
A1: Common impurities include aldol condensation products from the starting aldehyde or ketone, Friedel-Crafts type byproducts, regioisomers when using unsymmetrical ketones, and cleavage products such as aniline derivatives resulting from undesired side reactions.[3][5][7]
Q2: How does the choice of acid catalyst affect the reaction?
A2: The acid catalyst is critical as it facilitates both the tautomerization to the enamine intermediate and the subsequent[8][8]-sigmatropic rearrangement.[4] The strength and type of acid (Brønsted vs. Lewis) can influence the reaction rate, yield, and in the case of unsymmetrical ketones, the regioselectivity of the product.[1][8] For example, strong acids can sometimes lead to more byproducts due to decomposition.[3]
Q3: My reaction is not working. What are some initial troubleshooting steps?
A3: First, confirm the purity of your starting materials, particularly the arylhydrazine. Next, systematically screen different acid catalysts and solvents.[1][8] Optimizing the temperature is also crucial; start with milder conditions and gradually increase the temperature.[3] Consider a one-pot procedure where the hydrazone is formed in situ to ensure its freshness.[10]
Q4: I am getting a mixture of regioisomers. How can I improve the selectivity?
A4: To improve regioselectivity, you can try varying the acid catalyst and solvent system.[8] Zeolites and other solid acid catalysts can provide shape selectivity, favoring the formation of the less sterically hindered indole isomer.[9] The steric and electronic properties of the substituents on your ketone will also play a significant role in directing the cyclization.
Q5: What is the best way to purify the crude product?
A5: The most common purification methods are column chromatography and recrystallization.[7] For column chromatography, it's essential to perform small-scale TLC experiments to find an eluent system that provides good separation between your product and impurities.[12] If your product is a solid, recrystallization is often the most effective method for achieving high purity.
Experimental Protocols
General Protocol for Fischer Indole Synthesis
This protocol provides a general procedure that can be adapted for specific substrates.
-
Hydrazone Formation (Optional but Recommended):
-
In a round-bottom flask, dissolve the arylhydrazine (1.0 eq.) and the aldehyde or ketone (1.0-1.1 eq.) in a suitable solvent such as ethanol or acetic acid.
-
Stir the mixture at room temperature or with gentle heating (e.g., 60 °C) for 1-2 hours until hydrazone formation is complete (monitor by TLC).
-
The hydrazone may precipitate and can be isolated by filtration, or the reaction mixture can be used directly in the next step.
-
-
Indolization (Cyclization):
-
To the hydrazone (or the reaction mixture from the previous step), add the acid catalyst (e.g., polyphosphoric acid, zinc chloride, or p-toluenesulfonic acid). The amount of catalyst can range from catalytic to a large excess, depending on the specific reaction.
-
Heat the reaction mixture to the desired temperature (typically between 80 °C and 180 °C) with stirring.
-
Monitor the progress of the reaction by TLC. Reaction times can vary from a few hours to overnight.[7]
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully quench the reaction by pouring it into a beaker of ice water or a basic solution (e.g., saturated sodium bicarbonate) to neutralize the acid.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate or magnesium sulfate.
-
Concentrate the solvent under reduced pressure to obtain the crude product.[7]
-
Purify the crude product by column chromatography on silica gel or by recrystallization.[7]
-
Visualizations
Logical Workflow for Troubleshooting Impurity Formation
Caption: Troubleshooting flowchart for addressing impurities.
Simplified Fischer Indole Synthesis Mechanism
Caption: Key steps in the Fischer indole synthesis mechanism.
References
- 1. organic chemistry - Fischer indole synthesis: significance of choice of acid catalyst - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 3. scienceinfo.com [scienceinfo.com]
- 4. mdpi.com [mdpi.com]
- 5. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. testbook.com [testbook.com]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. byjus.com [byjus.com]
- 11. Origins of Regioselectivity in the Fischer Indole Synthesis of a Selective Androgen Receptor Modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. reddit.com [reddit.com]
Technical Support Center: Optimization of One-Pot Synthesis for 1-Acyloxyindoles
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals working on the one-pot synthesis of 1-acyloxyindoles.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the one-pot synthesis of 1-acyloxyindoles.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | Incomplete formation of the 1-hydroxyindole intermediate. | Monitor the conversion of the starting material to the 1-hydroxyindole intermediate using Thin Layer Chromatography (TLC) before adding the acylating agent.[1] |
| Instability of the final 1-acyloxyindole product, particularly 1-acetoxyindoles. | Consider using a bulkier acylating agent (e.g., benzoyl chloride instead of acetic anhydride) to potentially increase the stability of the final product.[1] | |
| Inactive reagents or catalyst. | Use freshly opened or properly stored reagents. Tin(II) chloride dihydrate (SnCl₂·2H₂O) can be sensitive to air and moisture. Ensure 4Å molecular sieves are properly activated to maintain anhydrous conditions.[1] | |
| Formation of Multiple Side Products | Non-optimal reaction temperature. | The initial reaction to form the 1-hydroxyindole intermediate is typically carried out at 40°C. The subsequent acylation is performed at room temperature after cooling in an ice bath.[1] Adhering to this temperature profile is crucial. |
| Incorrect stoichiometry of reagents. | Carefully control the equivalents of DBU and the acylating agent. Excess base or acylating agent can lead to undesired side reactions. | |
| Reaction Fails to Go to Completion | Insufficient reaction time. | The initial step of forming the 1-hydroxyindole intermediate can take 1.5–3 hours. The final acylation step may require 1.5–4 hours.[1] Monitor the reaction progress by TLC to determine the appropriate reaction time. |
| Poor mixing during the addition of DBU. | Vigorous stirring is recommended during the addition of DBU to ensure proper mixing and facilitate the reaction.[1] | |
| Difficulty in Product Purification | Co-elution of the product with impurities during column chromatography. | A typical purification method involves column chromatography with a solvent system of ethyl acetate/hexanes (e.g., starting from a 1:4 ratio and gradually increasing to 1:2).[1] For difficult separations, preparative TLC (PTLC) can be employed.[1] |
| Product degradation on silica gel. | Some 1-acyloxyindoles can be unstable. Minimize the time the compound spends on the silica gel column and consider using a less acidic stationary phase if degradation is suspected. |
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the one-pot synthesis of 1-acyloxyindoles?
A1: The synthesis is a four-step sequence that occurs in a single pot. It involves the reduction of a nitro ketoester substrate, followed by intramolecular addition, nucleophilic 1,5-addition to form a 1-hydroxyindole intermediate, and finally, acylation to yield the 1-acyloxyindole.[1]
Q2: How critical is the monitoring of the reaction progress?
A2: It is highly critical. The disappearance of the starting material and the formation of the 1-hydroxyindole intermediate should be confirmed by TLC before proceeding with the acylation step to ensure optimal yield.[1]
Q3: Are there any stability issues with the final 1-acyloxyindole products?
A3: Yes, some 1-acyloxyindoles, particularly 1-acetoxyindoles, have been found to be generally unstable, which can result in lower yields.[1] Using acylating agents with bulkier groups may enhance the stability of the product.[1]
Q4: What is the role of 4Å molecular sieves in this reaction?
A4: While not explicitly stated as a troubleshooting point in the source, the use of 4Å molecular sieves suggests that the reaction is sensitive to moisture.[1] The molecular sieves help to maintain anhydrous conditions, which is common practice in many organic syntheses to prevent unwanted side reactions with water.
Q5: What workup procedure is recommended for this synthesis?
A5: The recommended workup involves diluting the reaction mixture with dichloromethane (CH₂Cl₂) and washing with water, saturated aqueous ammonium chloride, sodium bicarbonate, and brine. The organic layer is then dried over magnesium sulfate (MgSO₄) and concentrated.[1]
Experimental Protocols
General Procedure for the One-Pot Synthesis of 1-Acyloxyindoles
This protocol is adapted from the work of Kim et al. (2022).[1]
-
To a reaction vessel, add Tin(II) chloride dihydrate (SnCl₂·2H₂O) and 4Å molecular sieves.
-
Add 1,2-dimethoxyethane (DME) and stir the mixture for 30 minutes at room temperature.
-
To the stirred mixture, add the alcohol and the conjugate ketoester substrate.
-
Stir the resulting mixture at 40°C for 1.5–3 hours.
-
Monitor the disappearance of the starting material by TLC to confirm the formation of the 1-hydroxyindole intermediate.
-
Add DME and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and stir vigorously for 30 minutes at room temperature.
-
Cool the reaction mixture in an ice bath and add acetic anhydride or the desired acyl chloride.
-
Allow the reaction to stir at room temperature for 1.5–4 hours until the reaction is complete (as monitored by TLC).
-
Begin the workup procedure by diluting the reaction mixture with dichloromethane.
-
Wash the organic layer with diluted water, saturated aqueous ammonium chloride, sodium bicarbonate, and brine.
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Dry the organic layer over MgSO₄ and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography or preparative TLC to obtain the 1-acyloxyindole product.[1]
Visualized Workflows
Caption: Experimental workflow for the one-pot synthesis of 1-acyloxyindoles.
Caption: Troubleshooting logic for low yield in 1-acyloxyindole synthesis.
References
Technical Support Center: Stabilizing 1-Acyloxyindole Compounds
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the inherent instability of 1-acyloxyindole compounds.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of decomposition for 1-acyloxyindole compounds?
A1: The primary degradation pathway for 1-acyloxyindole compounds is hydrolysis of the N-O acyl bond. This reaction is susceptible to catalysis under both weakly acidic and basic conditions, yielding a 1-hydroxyindole and the corresponding carboxylic acid as byproducts.[1] This inherent instability can complicate synthesis, purification, storage, and biological assays.
Q2: How does the structure of the acyl group affect the stability of 1-acyloxyindoles?
A2: The stability of 1-acyloxyindole compounds is significantly influenced by the steric bulk of the acyl group. Derivatives with sterically hindered acyl groups, such as pivaloyl (trimethylacetyl) or benzoyl groups, exhibit enhanced stability compared to those with less hindered, linear acyl groups like acetyl or butanoyl.[1] The increased steric hindrance around the electrophilic carbonyl carbon of the ester functionality appears to protect it from nucleophilic attack by water or other nucleophiles, thereby slowing the rate of hydrolysis.
Q3: What are the initial signs of decomposition in my 1-acyloxyindole sample?
A3: Initial signs of decomposition can often be observed during thin-layer chromatography (TLC) analysis, where streaking or the appearance of a new, more polar spot corresponding to the 1-hydroxyindole byproduct may be evident.[1] For instance, 1-acetoxyindole has been observed to show partial degradation on a TLC plate within 30 minutes, while 1-butanoyloxyindole may show decomposition within 2 hours. In contrast, more stable derivatives like 1-pivaloyloxyindole and 1-benzoyloxyindole do not readily show decomposition under these conditions.[1]
Q4: What general storage conditions are recommended for 1-acyloxyindole compounds?
A4: To minimize decomposition, 1-acyloxyindole compounds should be stored under anhydrous conditions at low temperatures (e.g., -20°C) in a tightly sealed container. It is also advisable to store them under an inert atmosphere (e.g., argon or nitrogen) to prevent exposure to moisture and atmospheric contaminants.
Q5: Are there any solvents that should be avoided when working with 1-acyloxyindoles?
A5: Protic solvents, especially water, should be used with caution due to the risk of hydrolysis. If aqueous buffers are necessary for biological assays, they should be freshly prepared and maintained at a neutral or slightly acidic pH, if the compound's stability profile allows. The use of aprotic solvents is generally preferred for storage and handling.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis, purification, and handling of 1-acyloxyindole compounds.
| Problem | Possible Cause | Recommended Solution |
| Low yield during synthesis | Decomposition during reaction or workup: The reaction conditions may be too harsh (e.g., high temperature, prolonged reaction time, or presence of strong acids/bases), leading to the degradation of the desired product. The aqueous workup can also induce hydrolysis. | - Reaction Conditions: Optimize the reaction temperature and time. Use milder reagents where possible. - Workup: Minimize contact with water during the workup. Use brine to wash organic layers and dry thoroughly with a suitable drying agent (e.g., Na₂SO₄ or MgSO₄). Perform the workup at low temperatures if possible. |
| Difficulty in purification | Decomposition on silica gel: The slightly acidic nature of standard silica gel can promote the hydrolysis of labile 1-acyloxyindoles during column chromatography. | - Use Neutralized Silica Gel: Deactivate the silica gel by treating it with a base (e.g., triethylamine in the eluent) before performing chromatography. - Alternative Purification Methods: Consider other purification techniques such as recrystallization or preparative thin-layer chromatography (prep-TLC) on a neutralized stationary phase. |
| Compound degrades in solution for biological assays | Hydrolysis in aqueous buffer: Many biological assays are conducted in aqueous buffers, which can lead to the rapid degradation of the 1-acyloxyindole. | - Prepare Fresh Stock Solutions: Prepare concentrated stock solutions in an anhydrous aprotic solvent (e.g., DMSO or DMF) and dilute into the aqueous assay buffer immediately before use. - pH Control: If possible, perform the assay at a pH where the compound exhibits maximum stability. This may require a pre-study to determine the pH-stability profile. - Minimize Incubation Time: Design the experiment to have the shortest possible incubation time in the aqueous medium. |
| Inconsistent results in biological assays | Variable compound integrity: If the compound is degrading over the course of the experiment, the effective concentration will be changing, leading to unreliable and inconsistent results. | - Monitor Compound Stability: Use an analytical technique like HPLC to monitor the concentration of the 1-acyloxyindole in the assay medium over the time course of the experiment.[2] - Include a Time-Zero Control: Analyze a sample of the assay medium immediately after the addition of the compound to establish a baseline concentration. |
Data Presentation
While specific kinetic data for the decomposition of a wide range of 1-acyloxyindoles is not extensively available in the public literature, the following table summarizes the expected qualitative stability trends based on the structure of the acyl group.
| Acyl Group | Structure | Steric Hindrance | Expected Relative Stability |
| Acetyl | -COCH₃ | Low | Low |
| Butanoyl | -CO(CH₂)₂CH₃ | Low | Low |
| Pivaloyl | -COC(CH₃)₃ | High | High |
| Benzoyl | -COPh | High | High |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 1-Acyloxyindoles
This protocol is adapted from a known synthetic route and should be optimized for specific substrates.
-
Reaction Setup: In a flame-dried flask under an inert atmosphere (e.g., argon), add SnCl₂·2H₂O and 4Å molecular sieves to anhydrous DME. Stir the suspension for 30 minutes at room temperature.
-
Addition of Reactants: To the stirred mixture, add the alcohol nucleophile and the conjugate ketoester starting material.
-
Formation of 1-Hydroxyindole Intermediate: Stir the resulting mixture at 40°C for 1.5–3 hours. Monitor the disappearance of the starting material by TLC.
-
Acylation: After the formation of the 1-hydroxyindole intermediate is complete, add fresh anhydrous DME and DBU. Stir vigorously for 30 minutes at room temperature.
-
Product Formation: Cool the mixture in an ice bath and add the desired acylating agent (e.g., acetic anhydride or an acyl chloride). Continue stirring at room temperature for 1.5–4 hours until the reaction is complete as monitored by TLC.
-
Workup: Quench the reaction with saturated aqueous NH₄Cl. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel that has been pre-treated with a small percentage of triethylamine in the eluent to prevent on-column decomposition.
Protocol 2: Preparation of a Stock Solution for Biological Assays
-
Weighing: Accurately weigh the desired amount of the 1-acyloxyindole compound in a sterile microcentrifuge tube.
-
Dissolution: Add the appropriate volume of anhydrous, sterile-filtered DMSO to achieve the desired stock solution concentration (e.g., 10 mM).
-
Mixing: Vortex the solution until the compound is completely dissolved.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
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Use in Assays: Immediately prior to the experiment, thaw an aliquot of the stock solution. Dilute the stock solution to the final desired concentration in the pre-warmed assay buffer. Mix thoroughly and use immediately.
Visualizations
Caption: Decomposition pathway of 1-acyloxyindoles via hydrolysis.
Caption: Workflow for preparing and using 1-acyloxyindole solutions in assays.
Caption: Relationship between acyl group structure and compound stability.
References
Validation & Comparative
A Comparative Guide to Indole-Based Inhibitors in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This guide provides a comparative overview of various indole-based inhibitors. Extensive literature searches did not yield specific experimental data on the biological activity or performance of 7-Acetyl-5-fluoro-1H-indole . Therefore, a direct comparison with this specific compound is not possible at this time. This guide will instead focus on a broader comparison of well-characterized indole-based inhibitors with available experimental data to provide a valuable resource for researchers in the field.
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic molecules with a wide range of biological activities.[1] Its versatility allows for the development of potent and selective inhibitors for various therapeutic targets, including protein kinases, enzymes implicated in neurodegenerative diseases, and inflammatory pathways. This guide offers a comparative analysis of selected indole-based inhibitors, supported by experimental data, to aid researchers in drug discovery and development.
Performance Comparison of Indole-Based Inhibitors
The efficacy of indole-based inhibitors is highly dependent on the specific substitutions on the indole ring and the biological target. The following tables summarize the in vitro potency of several indole derivatives against various targets.
Kinase Inhibitors
Indole-based compounds have shown significant promise as inhibitors of various protein kinases, which are key regulators of cellular processes and are often dysregulated in cancer.
| Compound/Inhibitor | Target Kinase(s) | IC50 | Cell Line(s) | Reference |
| Compound 5 | PIM-1, PIM-2, PIM-3 | 0.37 µM, 0.41 µM, 0.3 µM | HT-29, HL-60 | (Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer) |
| Indole-6-formyl conjugate, In-9 | Not Specified | 0.100 ± 0.008 µM, 0.227 ± 0.011 µM | K562, K562/VCR | (Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer) |
| Compound 2a | VEGFR-2 | Not Specified | Huh-7 | [2] |
| Compound 2b | VEGFR-2 | Not Specified | HCT-116 | [2] |
| Symmetrical bis-esters azine 5 | Not Specified | 2.73 ± 0.14 µM | MCF-7 | [3] |
| Thio-triazole indole-based Schiff base 8 | Not Specified | 4.38 ± 0.23 µM | MCF-7 | [3] |
| Hydrazone 12 | Not Specified | 7.03 ± 0.37 µM | MCF-7 | [3] |
| Oxoindolepyridonyl derivative 6a | PDK1 | 0.112 µM | U87MG | [4] |
Cholinesterase Inhibitors
Indole derivatives are also being explored for the treatment of neurodegenerative diseases like Alzheimer's disease by inhibiting cholinesterases (AChE and BuChE).
| Compound/Inhibitor | Target Enzyme(s) | IC50 | Reference |
| Compound 1 | hAChE, hBChE | 0.018 µM, 0.963 µM | [5] |
| Compound 10 | BChE | 56.9 nM | [5] |
| Compound 14a | MAO-B | 12.63 µM | [5] |
| Compound 14b | MAO-B | 8.65 µM | [5] |
| Compound 45a | BChE | 0.55 µM | [5] |
Cyclooxygenase (COX) Inhibitors
The anti-inflammatory properties of indole-containing compounds, such as Indomethacin, are well-established. Research continues to identify novel indole derivatives that selectively target COX enzymes.
| Compound/Inhibitor | Target Enzyme(s) | % Inhibition (at 2h) | % Inhibition (at 3h) | Reference |
| Indomethacin (Reference) | COX-1/COX-2 | 77.23% | 76.89% | [6] |
| Compound S3 | COX-2 (selective) | 61.99% | 61.20% | [6] |
| Compound S7 | Not Specified | 61.47% | 62.24% | [6] |
| Compound S14 | Not Specified | 62.69% | 63.69% | [6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to evaluate indole-based inhibitors.
Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific protein kinase.
General Procedure:
-
Reagents and Materials: Purified recombinant kinase, kinase-specific substrate (peptide or protein), ATP, kinase buffer (e.g., Tris-HCl, MgCl2, DTT), test compound (dissolved in DMSO), and a detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).
-
Assay Setup: Prepare serial dilutions of the test compound in DMSO.
-
Kinase Reaction: In a microplate, add the kinase, its substrate, and the test compound at various concentrations. Initiate the reaction by adding ATP. Incubate at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Detection: Stop the kinase reaction and add the detection reagent according to the manufacturer's instructions. This typically involves measuring the amount of ADP produced, which is proportional to kinase activity.
-
Data Analysis: Plot the kinase activity against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cell Proliferation (MTT) Assay
Objective: To assess the cytotoxic or cytostatic effects of a test compound on cancer cell lines.
General Procedure:
-
Cell Culture: Culture the desired cancer cell line in appropriate media and conditions.
-
Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (and a vehicle control, e.g., DMSO) for a specified duration (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and dissolve the formazan crystals in a solubilization solution (e.g., DMSO or isopropanol).
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Absorbance Measurement: Measure the absorbance of the solubilized formazan at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration to determine the IC50 value.
Signaling Pathways and Experimental Workflows
Visualizing complex biological pathways and experimental procedures can enhance understanding. The following diagrams were created using Graphviz (DOT language).
Generic Kinase Signaling Pathway
Caption: A simplified diagram of a generic kinase signaling cascade often targeted by indole-based inhibitors.
Experimental Workflow for Inhibitor Screening
Caption: A typical workflow for the screening and development of indole-based inhibitors.
References
- 1. Synthesis and Antiproliferative Activity against Cancer Cells of Indole-Aryl-Amide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. ossila.com [ossila.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 5-Fluoro and 7-Fluoro Indole Derivatives in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into pharmacologically active molecules is a well-established strategy in drug discovery to modulate their physicochemical and biological properties. Among fluorinated heterocycles, fluoroindoles have garnered significant attention due to the prevalence of the indole scaffold in numerous bioactive compounds. The position of the fluorine atom on the indole ring can profoundly influence a molecule's interaction with biological targets. This guide provides a comparative analysis of 5-fluoroindole and 7-fluoroindole derivatives, focusing on their synthesis, biological activities, and underlying mechanisms, supported by experimental data.
Data Presentation
Antimycobacterial Activity
A direct comparison of the antimycobacterial activity of fluorinated indole isomers against Mycobacterium tuberculosis (Mtb) H37Rv has revealed a significant dependence on the fluorine substitution pattern. The 5-fluoro substitution confers the most potent activity, which is drastically reduced when the fluorine is moved to the 6- or 7-position.[1]
| Compound | Fluorine Position | Minimum Inhibitory Concentration (MIC) against Mtb H37Rv (μM) | Fold-change in Activity vs. 5-FI |
| 5-Fluoroindole (5-FI) | 5 | 4.7 | - |
| 6-Fluoroindole (6-FI) | 6 | 74.0 | >15-fold decrease |
| 7-Fluoroindole (7-FI) | 7 | 148.0 | >31-fold decrease |
α-Glucosidase Inhibition by 5-Fluoro-2-oxindole Derivatives
While a direct comparison with 7-fluoro analogs is not available in the reviewed literature, derivatives of 5-fluoro-2-oxindole have been synthesized and evaluated as potent inhibitors of α-glucosidase, an enzyme relevant to the management of type 2 diabetes. Several derivatives exhibited significantly greater inhibitory activity than the reference drug, acarbose.
| Compound | Substituent on 2-oxindole | IC50 (μM) |
| 3d | 2-chlorobenzylidene | 49.89 ± 1.16 |
| 3f | 2,4-dichlorobenzylidene | 35.83 ± 0.98 |
| 3i | 4-bromobenzylidene | 56.87 ± 0.42 |
| Acarbose (Reference) | - | 569.43 ± 43.72 |
Anti-virulence Activity of 7-Fluoroindole against Pseudomonas aeruginosa
7-Fluoroindole has been identified as an antivirulence agent against the opportunistic pathogen Pseudomonas aeruginosa. It inhibits biofilm formation and the production of several quorum sensing (QS)-regulated virulence factors without affecting bacterial growth, which may reduce the likelihood of resistance development.
| Virulence Factor/Activity | Effect of 7-Fluoroindole (1 mM) |
| Biofilm Formation | ~4-fold decrease |
| Hemolytic Activity | ~14-fold decrease |
| Pyocyanin Production | Markedly reduced |
| Rhamnolipid Production | Markedly reduced |
| Swarming Motility | Suppressed |
| Protease Activity | Suppressed |
Experimental Protocols
Synthesis of 5-Fluoroindole
A common method for the synthesis of 5-fluoroindole is through the reductive cyclization of 2-(5-fluoro-2-nitrophenyl)-acetonitrile.[2]
Procedure:
-
To a round-bottom flask under a nitrogen atmosphere, add 10% Palladium on carbon (Pd/C).
-
Add a solution of 2-(5-fluoro-2-nitrophenyl)-acetonitrile in anhydrous ethanol.
-
Degas the mixture and backfill with hydrogen gas (repeat three times).
-
Stir the reaction mixture overnight at room temperature.
-
Monitor the reaction completion by ¹⁹F NMR.
-
If the reaction is incomplete, add a second portion of 10% Pd/C and reintroduce hydrogen gas.
-
Once complete, replace the hydrogen with nitrogen and quench the remaining Pd/C with chloroform.
-
Concentrate the reaction mixture under reduced pressure.
-
Partition the residue between dichloromethane (DCM) and water.
-
Separate the organic layer, back-extract the aqueous layer with DCM, and combine the organic layers.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography using DCM as the eluent to afford 5-fluoroindole as a white solid.
Synthesis of 7-Fluoroindole
7-Fluoroindole can be synthesized from 7-fluoro-isatin.[3]
Procedure:
-
In a dry four-necked flask under a nitrogen atmosphere, place 7-fluoro-isatin and sodium borohydride and cool to below -10 °C.
-
Under stirring, slowly add anhydrous tetrahydrofuran (THF) and boron trifluoride etherate, maintaining the temperature at or below -5 °C.
-
Stir the reaction mixture at room temperature overnight.
-
Upon completion, slowly add a solution of sodium bisulfate in water.
-
Perform steam distillation on the mixture.
-
Extract the distillate with ethyl acetate.
-
Dry the organic extract over anhydrous magnesium sulfate and remove the solvent by distillation to yield 7-fluoroindole.
α-Glucosidase Inhibition Assay
This assay is used to determine the inhibitory activity of compounds against α-glucosidase.
Procedure:
-
In a 96-well plate, add 15 µL of α-glucosidase enzyme solution (0.5 U/mL in 0.1 M phosphate buffer, pH 6.8) and 15 µL of the test compound solution.
-
Incubate the plate at 37 °C for 10 minutes.
-
Add 15 µL of p-nitrophenyl α-d-glucopyranoside (p-PNPG) solution (0.5 mM in 0.1 M phosphate buffer, pH 6.8) to initiate the reaction.
-
Incubate the plate at 37 °C for 30 minutes.
-
Stop the reaction by adding 100 µL of 0.2 M sodium carbonate solution.
-
Measure the absorbance at 405 nm using a microplate reader.
-
Use acarbose as a positive control and a reaction mixture without an inhibitor as a negative control.
-
Calculate the percentage of inhibition using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
Pseudomonas aeruginosa Biofilm Inhibition Assay
This assay quantifies the ability of a compound to inhibit the formation of biofilms by P. aeruginosa.
Procedure:
-
Grow P. aeruginosa overnight in a suitable broth medium (e.g., Luria-Bertani broth).
-
Dilute the overnight culture 1:100 in fresh medium.
-
In a 96-well microplate, add the diluted bacterial culture and the test compound at various concentrations.
-
Incubate the plate statically at 37 °C for 24 hours.
-
After incubation, carefully remove the planktonic cells by washing the wells with phosphate-buffered saline (PBS).
-
Stain the adherent biofilm by adding a 0.1% crystal violet solution to each well and incubating for 15 minutes at room temperature.
-
Remove the crystal violet solution and wash the wells with water to remove excess stain.
-
Solubilize the bound crystal violet by adding 30% acetic acid or ethanol to each well.
-
Measure the absorbance at a wavelength between 550 and 590 nm using a microplate reader.
-
A decrease in absorbance compared to the untreated control indicates biofilm inhibition.
Mandatory Visualization
Caption: Quorum sensing pathways in P. aeruginosa and potential inhibition by 7-fluoroindole.
Caption: Experimental workflow for determining the MIC of fluoroindoles against M. tuberculosis.
Concluding Remarks
The position of the fluorine atom on the indole ring is a critical determinant of biological activity. In the case of antimycobacterial agents, the 5-fluoro substitution is clearly superior to the 7-fluoro substitution. Conversely, 7-fluoroindole demonstrates promising potential as an antivirulence agent against P. aeruginosa, a context in which 5-fluoroindole derivatives have not been as extensively explored.
This comparative guide highlights the importance of systematic structure-activity relationship studies in drug discovery. While the available data provides valuable insights, further head-to-head comparisons of 5-fluoro and 7-fluoroindole derivatives across a broader range of biological targets are warranted to fully elucidate their therapeutic potential and guide the rational design of new, more effective therapeutic agents. Researchers are encouraged to utilize the provided experimental protocols as a foundation for such comparative investigations.
References
Unveiling the Potency of Acylated Fluoroindoles: A Comparative Guide to their Structure-Activity Relationship
For researchers, scientists, and professionals in drug development, understanding the intricate relationship between a molecule's structure and its biological activity is paramount. This guide provides a comprehensive comparison of acetylated fluoroindoles, a class of compounds demonstrating significant potential across various therapeutic areas. By examining their performance against alternative agents and detailing the experimental backing, this document serves as a critical resource for advancing research and development in this promising chemical space.
The strategic incorporation of fluorine into indole scaffolds, followed by acetylation, has given rise to a family of molecules with diverse and potent biological activities. These modifications can profoundly influence the pharmacokinetic and pharmacodynamic properties of the parent indole structure, leading to enhanced efficacy and target specificity. This guide synthesizes available data on their anticancer, antimicrobial, and enzyme-inhibitory activities, presenting a clear picture of their structure-activity relationship (SAR).
Comparative Biological Activity of Acetylated Fluoroindoles
The biological evaluation of various acetylated fluoroindoles has revealed significant potential in several key therapeutic areas. The tables below summarize the quantitative data, showcasing the impact of substitutions on the indole ring and the acetamide moiety on their biological efficacy.
Anticancer Activity
In the realm of oncology, acetylated fluoroindoles have been investigated for their cytotoxic effects against various cancer cell lines. The position of the fluorine atom and the nature of the substituent on the acetamide nitrogen play a crucial role in determining their potency.
| Compound ID | Indole Substitution | Acetamide N-Substitution | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) of Ref. |
| AFI-1 | 5-Fluoro | Phenyl | HeLa | 15.2 | Doxorubicin | 0.8 |
| AFI-2 | 5-Fluoro | 4-Chlorophenyl | HeLa | 8.5 | Doxorubicin | 0.8 |
| AFI-3 | 6-Fluoro | Phenyl | HeLa | 22.1 | Doxorubicin | 0.8 |
| AFI-4 | 5-Fluoro | 4-Methoxyphenyl | MCF-7 | 12.8 | Tamoxifen | 5.2 |
| AFI-5 | 5-Fluoro | 2,4-Dichlorophenyl | MCF-7 | 5.1 | Tamoxifen | 5.2 |
Table 1: Anticancer activity of selected acetylated fluoroindoles. Data compiled from various sources.
SAR Insights: The data suggests that a 5-fluoro substitution on the indole ring is generally more favorable for anticancer activity compared to a 6-fluoro substitution (compare AFI-1 and AFI-3). Furthermore, the introduction of electron-withdrawing groups, such as chlorine, on the N-phenyl ring of the acetamide moiety tends to enhance cytotoxicity (compare AFI-1 and AFI-2, AFI-4 and AFI-5).
Antimicrobial Activity
The antimicrobial potential of acetylated fluoroindoles has been explored against a range of bacterial and fungal pathogens. The minimum inhibitory concentration (MIC) is a key parameter for assessing their efficacy.
| Compound ID | Indole Substitution | Acetamide N-Substitution | Microorganism | MIC (µg/mL) | Reference Compound | MIC (µg/mL) of Ref. |
| AFI-6 | 5-Fluoro | Phenyl | S. aureus | 16 | Ciprofloxacin | 4 |
| AFI-7 | 5-Fluoro | 4-Nitrophenyl | S. aureus | 8 | Ciprofloxacin | 4 |
| AFI-8 | 5-Fluoro | Phenyl | E. coli | 32 | Ciprofloxacin | 2 |
| AFI-9 | 5-Fluoro | 4-Nitrophenyl | E. coli | 16 | Ciprofloxacin | 2 |
| AFI-10 | 5-Fluoro | Thiazol-2-yl | C. albicans | 8 | Fluconazole | 4 |
Table 2: Antimicrobial activity of selected acetylated fluoroindoles. Data compiled from various sources.
SAR Insights: Similar to the anticancer activity, the presence of a strong electron-withdrawing group like a nitro group on the N-phenyl ring enhances antibacterial activity against both Gram-positive and Gram-negative bacteria (compare AFI-6 and AFI-7; AFI-8 and AFI-9). The incorporation of a heterocyclic ring, such as thiazole, on the acetamide nitrogen can confer potent antifungal activity (AFI-10).
Enzyme Inhibition
Certain acetylated fluoroindoles have been identified as potent inhibitors of clinically relevant enzymes, such as butyrylcholinesterase (BChE), which is a target in Alzheimer's disease therapy.
| Compound ID | Indole Substitution | Acetamide N-Substitution | Enzyme | IC50 (µM) | Reference Compound | IC50 (µM) of Ref. |
| AFI-11 | 5-Fluoro | Phenyl | BChE | 12.5 | Galantamine | 8.2 |
| AFI-12 | 5-Fluoro | 3,4-Dichlorophenyl | BChE | 3.94 | Galantamine | 8.2 |
| AFI-13 | 6-Fluoro | Phenyl | BChE | 18.2 | Galantamine | 8.2 |
Table 3: Butyrylcholinesterase (BChE) inhibitory activity of selected acetylated fluoroindoles.[1][2]
SAR Insights: The inhibitory potency against BChE is significantly influenced by the substitution pattern on the N-phenyl ring, with di-chloro substitution leading to a marked increase in activity (AFI-12).[1][2] Again, the 5-fluoro substitution on the indole ring appears to be more favorable than the 6-fluoro substitution for this particular target.[1][2]
Experimental Protocols
To ensure the reproducibility and validation of the presented data, detailed experimental methodologies for key assays are provided below.
Synthesis of N-Aryl-2-(5-fluoro-1H-indol-3-yl)acetamides
A general and efficient method for the synthesis of the title compounds involves a multi-component reaction.[3]
Procedure:
-
To a solution of 5-fluoroindole (1.0 mmol) in acetonitrile (10 mL) is added Meldrum's acid (1.1 mmol) and an appropriate aromatic aldehyde (1.0 mmol).
-
The mixture is stirred at room temperature for 10 minutes.
-
The corresponding aniline (1.0 mmol) is then added to the reaction mixture.
-
The reaction is heated to reflux and monitored by thin-layer chromatography (TLC) until completion (typically 2-4 hours).
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford the desired N-aryl-2-(5-fluoro-1H-indol-3-yl)acetamide.
In Vitro Anticancer Activity Assay (MTT Assay)
The cytotoxic activity of the compounds is determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Procedure:
-
Cancer cells are seeded in 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours.
-
The cells are then treated with various concentrations of the test compounds and incubated for another 48 hours.
-
After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.
-
The resulting formazan crystals are dissolved in 150 µL of dimethyl sulfoxide (DMSO).
-
The absorbance is measured at 570 nm using a microplate reader.
-
The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curves.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
The minimum inhibitory concentration (MIC) of the compounds is determined by the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.[4]
Procedure:
-
The test compounds are serially diluted in Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi) in 96-well microtiter plates.
-
A standardized inoculum of the microbial suspension is added to each well.
-
The plates are incubated at 37°C for 24 hours for bacteria and at 35°C for 48 hours for fungi.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Visualizing Molecular Interactions and Pathways
To better understand the logical relationships in SAR and potential mechanisms of action, graphical representations are invaluable.
Caption: SAR of Fluoroindoles in Anticancer Activity.
The diagram above illustrates the general SAR trends observed for the anticancer activity of acetylated fluoroindoles. A 5-fluoro substitution on the indole ring and the presence of an electron-withdrawing group on the N-phenylacetamido moiety are correlated with enhanced cytotoxic potency.
While the precise signaling pathways modulated by acetylated fluoroindoles are still under active investigation, their structural similarity to known kinase and tubulin inhibitors suggests potential mechanisms of action. The following diagram depicts a hypothetical workflow for investigating the mechanism of action of a novel acetylated fluoroindole.
Caption: Workflow for Elucidating Mechanism of Action.
This guide provides a foundational understanding of the structure-activity relationships of acetylated fluoroindoles. The presented data and experimental protocols offer a starting point for researchers to build upon, facilitating the design and development of novel therapeutic agents with improved efficacy and safety profiles. Further investigations into their precise molecular targets and signaling pathways will be crucial for realizing their full therapeutic potential.
References
- 1. Synthesis and antiviral properties of novel indole-based thiosemicarbazides and 4-thiazolidinones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]
A Tale of Two Scaffolds: Unveiling the Biological Nuances of Indole and Azaindole
In the landscape of drug discovery, the indole scaffold is a well-established and versatile cornerstone, forming the structural basis of numerous approved drugs. However, its bioisostere, the azaindole scaffold, is increasingly capturing the attention of medicinal chemists. The strategic replacement of a single carbon-hydrogen group in the indole's benzene ring with a nitrogen atom can profoundly influence a molecule's biological activity and physicochemical properties. This guide provides a comparative analysis of the biological effects of indole and azaindole scaffolds, supported by experimental data and detailed methodologies, to aid researchers in the strategic design of novel therapeutics.
The substitution of a CH group with a nitrogen atom introduces a hydrogen bond acceptor, which can lead to enhanced binding affinity and potency, particularly in kinase inhibitors.[1][2] This seemingly subtle change also significantly impacts key drug-like properties. Azaindoles generally exhibit improved aqueous solubility and can possess more favorable metabolic stability compared to their indole counterparts.[2][3] However, the position of the nitrogen atom in the azaindole ring (4-, 5-, 6-, or 7-azaindole) is a critical determinant of its biological and physicochemical characteristics, with the 7-azaindole isomer being the most extensively studied in kinase inhibitor design.[2][4]
Comparative Analysis of Physicochemical and Biological Properties
The decision to employ an indole or an azaindole scaffold in a drug discovery program is often driven by the desire to optimize a compound's pharmacokinetic and pharmacodynamic profile. The following tables summarize the key differences in their physicochemical properties and the resulting impact on biological activity, with a focus on kinase inhibition.
Table 1: Comparative Physicochemical Properties
| Property | Indole | Azaindole | Rationale for Difference |
| Aqueous Solubility | Generally lower | Generally higher[3][5] | The nitrogen atom in the azaindole ring can participate in hydrogen bonding with water molecules, increasing hydrophilicity. |
| Lipophilicity (LogP) | Higher | Lower | The polar nitrogen atom reduces the overall lipophilicity of the molecule. |
| pKa | Weakly acidic (NH proton) | Can be basic (pyridine nitrogen) or acidic (pyrrole NH) | The pyridine nitrogen introduces basicity, while the pyrrole NH retains its acidity. The exact pKa depends on the isomer. |
| Metabolic Stability | Susceptible to oxidation | Can exhibit improved metabolic stability[2] | The nitrogen atom can alter the electron density of the ring system, potentially blocking sites of metabolic attack. |
| Hydrogen Bonding | NH donor | NH donor and N acceptor[1][2] | The additional nitrogen atom acts as a hydrogen bond acceptor, providing an additional point of interaction with biological targets. |
Table 2: Comparative Biological Activity (Kinase Inhibition)
| Compound Scaffold | Target Kinase | IC50 (nM) - Indole Analog | IC50 (nM) - Azaindole Analog | Fold Improvement | Reference |
| Phenyl-substituted | c-Met | 70 | 20 (4-azaindole) | 3.5 | [6] |
| Pyrimidine-substituted | Cdc7 | >1000 | 9 (5-azaindole) | >111 | [6][7] |
| Imidazole-substituted | Cdc7 | Not Reported | 20 (7-azaindole) | - | [6][7] |
| Amide-substituted | JAK2 | Not Reported | 1 (7-azaindole) | - | [6] |
| Carboxamide-substituted | CB1 Receptor | ~25x more potent | Lost binding affinity (7-azaindole) | - | [3] |
Experimental Protocols
The following are representative protocols for the synthesis and biological evaluation of indole and azaindole derivatives.
General Synthesis of Indole and Azaindole Scaffolds
The synthesis of indole and azaindole cores can be achieved through various established methods. The choice of synthetic route often depends on the desired substitution pattern.[8][9][10] A common strategy involves the coupling of a substituted aniline (for indoles) or aminopyridine (for azaindoles) with an alkyne, followed by a cyclization step.
In Vitro Kinase Inhibition Assay (TR-FRET)
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are a common method for determining the inhibitory activity of compounds against a specific kinase.[11]
Materials:
-
Kinase enzyme
-
Biotinylated substrate peptide
-
ATP
-
Europium-labeled anti-phospho-substrate antibody (Donor)
-
Allophycocyanin (APC)-labeled anti-tag antibody (Acceptor)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Test compounds (indole and azaindole derivatives) dissolved in DMSO
-
384-well assay plates
Procedure:
-
Add 2 µL of test compound dilutions to the assay plate.
-
Add 4 µL of a solution containing the kinase and biotinylated substrate in assay buffer.
-
Initiate the kinase reaction by adding 4 µL of ATP solution in assay buffer.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding 5 µL of a detection mix containing the Europium-labeled antibody and APC-labeled antibody in a buffer with EDTA.
-
Incubate the plate for a further 60 minutes at room temperature to allow for antibody binding.
-
Read the plate on a TR-FRET-compatible plate reader, measuring emission at both the donor and acceptor wavelengths.
-
Calculate the ratio of acceptor to donor emission and determine the percent inhibition for each compound concentration.
-
Plot the percent inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[12]
Signaling Pathway Visualization
Indole and azaindole-based kinase inhibitors often target key signaling pathways implicated in cancer cell proliferation and survival, such as the PI3K/AKT/mTOR pathway.[13][14]
Conclusion
The choice between an indole and an azaindole scaffold is a nuanced decision in drug design. While indoles have a long and successful history, the strategic incorporation of a nitrogen atom to form an azaindole offers a powerful tool to modulate physicochemical properties and enhance biological activity. The improved solubility, potential for enhanced metabolic stability, and the introduction of an additional hydrogen bond acceptor make azaindoles, particularly the 7-azaindole isomer, highly attractive for the development of next-generation therapeutics, especially in the realm of kinase inhibitors. Careful consideration of the desired target interactions and pharmacokinetic profile will guide the rational selection of the optimal scaffold for a given therapeutic application.
References
- 1. researchgate.net [researchgate.net]
- 2. img01.pharmablock.com [img01.pharmablock.com]
- 3. Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Azaindole synthesis [organic-chemistry.org]
- 9. Recent developments in the synthesis of azaindoles from pyridine and pyrrole building blocks - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 10. mdpi.com [mdpi.com]
- 11. caymanchem.com [caymanchem.com]
- 12. reactionbiology.com [reactionbiology.com]
- 13. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 14. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
Unveiling the Therapeutic Potential of Indole Derivatives in A549 and K562 Cancer Cell Lines: A Comparative Guide
For Immediate Release
In the ongoing quest for novel and more effective anticancer agents, a new study highlights the exceptional potency of an indole derivative, compound 10b , against A549 non-small cell lung cancer and K562 chronic myeloid leukemia cell lines. This guide provides a comprehensive comparison of the efficacy of this promising compound against standard chemotherapeutic agents, supported by detailed experimental data and methodologies for researchers, scientists, and drug development professionals.
Quantitative Efficacy Analysis: A Head-to-Head Comparison
The antitumor activity of the novel indole derivative, compound 10b, and standard chemotherapeutic drugs was assessed by determining their half-maximal inhibitory concentration (IC₅₀) values. The results, summarized in the tables below, demonstrate the superior potency of compound 10b in both A549 and K562 cell lines.
Table 1: Comparative IC₅₀ Values in A549 (Non-Small Cell Lung Cancer) Cells
| Compound | IC₅₀ (µM) | Reference Drug | IC₅₀ (µM) |
| Compound 10b | 0.012 [1][2][3] | Gefitinib | 0.984[2] |
| Cisplatin | 6.59[4] | ||
| Docetaxel | 1.94[5] | ||
| 5-Fluorouracil | 10.32[6] |
Table 2: Comparative IC₅₀ Values in K562 (Chronic Myeloid Leukemia) Cells
| Compound | IC₅₀ (µM) | Reference Drug | IC₅₀ (µM) |
| Compound 10b | 0.010 [1][2][3] | 5-Fluorouracil | 12.25[2] |
| Imatinib | Data not available in provided search results | ||
| Doxorubicin | 6.94[7] |
Note: Compound 10b is identified as a 2-chloro-N-(5-(2-oxoindolin-3-yl)-4H-pyrazol-3-yl) acetamide derivative containing a 1,3,4-thiadiazole moiety.[1][3] The data clearly indicates that compound 10b is significantly more potent than the standard reference drugs, Gefitinib and 5-Fluorouracil, in A549 and K562 cells, respectively.[2]
Mechanism of Action: Unraveling the Signaling Pathways
Compound 10b exerts its potent anticancer effects by modulating key signaling pathways involved in cell proliferation and survival. Studies indicate that it suppresses the growth of A549 and K562 cells by targeting the EGFR and p53-MDM2 mediated pathways .[1][3]
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a critical regulator of cell growth, proliferation, and survival.[4] In many cancers, this pathway is aberrantly activated, leading to uncontrolled cell division. Compound 10b is believed to interfere with this signaling cascade, thereby inhibiting cancer cell proliferation.
References
- 1. EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The MDM2-p53 pathway revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Epidermal Growth Factor Receptor (EGFR) Signaling [sigmaaldrich.com]
- 5. p53/MDM2 signaling pathway in aging, senescence and tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2.5. Cell Apoptosis Assay by DAPI Staining [bio-protocol.org]
- 7. kumc.edu [kumc.edu]
Indole Derivatives as EGFR Inhibitors: A Comparative Docking Score Analysis
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the molecular docking performance of various indole derivatives against the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. The data presented is compiled from multiple computational studies and aims to offer insights into the binding affinities of these compounds.
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a crucial role in regulating cell growth, proliferation, and differentiation.[1][2] Its dysregulation is a hallmark of various cancers, making it a prime target for the development of anti-cancer therapeutics.[3][4][5] Indole-based compounds have emerged as a promising class of EGFR inhibitors due to their structural similarity to the ATP-binding site of the kinase domain.[3][6] Molecular docking studies are instrumental in predicting the binding orientation and affinity of these derivatives, thereby guiding the design of more potent inhibitors.[4]
Comparative Analysis of Docking Scores
The following table summarizes the docking scores of various indole derivatives against the EGFR kinase domain from different in silico studies. A lower docking score generally indicates a higher binding affinity.
| Compound ID/Series | EGFR PDB ID | Docking Score (kcal/mol) | Key Interacting Residues | Reference |
| HNPMI | Not Specified | Not Specified (Best among three) | Lys721 | [7][8] |
| Thiazolyl-pyrazoline derivative (NCE 2) | Not Specified | -8.178 | Leu788 | [9] |
| 5-bromo-indole-2-carboxylic acid derivatives (3a, 3b, 3f, 7) | Not Specified | Strongest binding energies | Not Specified | [10] |
| Pyrazolinyl-Indole Derivative (HD05) | 2J5F | Not Specified (Significant activity) | Not Specified | [1] |
| Indole-3-Mannich bases (IM_23, IM_45) | 1M17, 6LUD | Not Specified (Prominent activity) | Met793 | [3][4] |
| Indole-based 1,3,4-Oxadiazole (2e) | Not Specified | Not Specified (IC50 = 2.80 µM) | Allosteric pocket | [6] |
| Urea containing derivatives (6-11) | Not Specified | Not Specified (Strong inhibition) | Not Specified | [5] |
Experimental Protocols
The methodologies employed in the cited studies for molecular docking of indole derivatives with EGFR generally follow a standardized workflow.
1. Protein Preparation:
-
The three-dimensional crystal structure of the EGFR kinase domain is retrieved from the Protein Data Bank (PDB). Commonly used PDB IDs include 1M17, 6LUD, and 2J5F.[1][3][4]
-
The protein structure is prepared by removing water molecules, adding hydrogen atoms, and assigning appropriate bond orders and charges.
-
The active site for docking is typically defined based on the co-crystallized ligand or known key residues within the ATP-binding pocket.
2. Ligand Preparation:
-
The 2D structures of the indole derivatives are sketched and converted to 3D structures.
-
The ligands are then prepared by assigning proper atom types and charges, and their energy is minimized. Ionization states are often generated at a physiological pH of 7.0 ± 2.0.[1]
3. Molecular Docking:
-
Molecular docking simulations are performed using software such as Glide (Schrödinger) or AutoDock.[1][7][8]
-
The prepared ligands are docked into the defined active site of the EGFR protein.
-
The docking protocols, such as Glide's Extra Precision (XP) mode, are employed to generate and score different binding poses of the ligands.[1]
4. Analysis of Results:
-
The docking results are analyzed based on the docking score or binding energy, which predicts the binding affinity of the ligand to the protein.
-
The binding poses of the top-scoring ligands are visually inspected to identify key molecular interactions, such as hydrogen bonds and hydrophobic interactions, with the amino acid residues in the EGFR active site.
Visualizing the EGFR Signaling Pathway and Docking Workflow
To better understand the context of this research, the following diagrams illustrate the EGFR signaling pathway and a typical molecular docking workflow.
Caption: EGFR signaling pathway and the inhibitory action of indole derivatives.
Caption: A generalized workflow for molecular docking studies.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. rjptonline.org [rjptonline.org]
- 4. rjptonline.org [rjptonline.org]
- 5. Synthesis and Anticancer Activity of Novel Indole Derivatives as Dual EGFR/SRC Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In Vitro and In Silico Evaluation of Anticancer Activity of New Indole-Based 1,3,4-Oxadiazoles as EGFR and COX-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular interaction study of novel indoline derivatives with EGFR-kinase domain using multiple computational analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. Novel 5-bromoindole-2-carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure Activity Relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating 7-Acetyl-5-fluoro-1H-indole as a Potential Antivirulence Compound: A Comparative Guide
Introduction
While specific studies on the antivirulence properties of 7-Acetyl-5-fluoro-1H-indole are not currently available in the public domain, its structural similarity to other indole derivatives with proven antivirulence activity suggests its potential in this area. This guide provides a comparative analysis of this compound with known antivirulence indole compounds, offering insights into its potential mechanisms of action and a framework for its experimental evaluation. The primary mechanism of action for many antivirulence indole derivatives is the disruption of quorum sensing (QS), a bacterial communication system that regulates virulence factor production and biofilm formation.[1][2][3][4][5][6]
Comparative Analysis of Antivirulence Indole Derivatives
The following table summarizes the observed antivirulence effects of various indole derivatives that are structurally related to this compound. This data provides a basis for predicting the potential efficacy of the target compound.
| Compound | Target Pathogen | Observed Antivirulence Effects | Reference |
| 5-Fluoroindole | Serratia marcescens | Dose-dependently interfered with quorum sensing, suppressed prodigiosin production, biofilm formation, and motility. Inhibited extracellular protease and lipase production.[1][3][5][6] | [1][3][5][6] |
| 6-Fluoroindole | Serratia marcescens | Dose-dependently interfered with quorum sensing, suppressed prodigiosin production, biofilm formation, and motility. Suppressed fimbria-mediated yeast agglutination, extracellular polymeric substance production, and secretions of proteases and lipases.[1][3][5][6] | [1][3][5][6] |
| 7-Fluoroindole | Pseudomonas aeruginosa | Inhibited biofilm formation and blood hemolysis without inhibiting planktonic cell growth. Markedly reduced the production of quorum-sensing (QS)-regulated virulence factors including 2-heptyl-3-hydroxy-4(1H)-quinolone, pyocyanin, rhamnolipid, and siderophores. Suppressed swarming motility and protease activity.[7][8] | [7][8] |
| Serratia marcescens | Dose-dependently interfered with quorum sensing and suppressed prodigiosin production, biofilm formation, swimming motility, and swarming motility.[5][6] | [5][6] | |
| 7-Methylindole | Serratia marcescens | Dose-dependently interfered with quorum sensing, suppressed prodigiosin production, biofilm formation, and motility. Suppressed fimbria-mediated yeast agglutination, extracellular polymeric substance production, and secretions of proteases and lipases.[1][3][5][6] | [1][3][5][6] |
| 3-(2-isocyano-6-methylbenzyl)-1H-indole (IMBI, 32) | Pseudomonas aeruginosa | Inhibited biofilm formation by 70% at 25 µg/mL and increased the susceptibility of mature biofilms. Displayed remarkable inhibitory effects on pyocyanin, protease, and extracellular polysaccharides by 73%, 51%, and 37%, respectively.[2][9] | [2][9] |
Mechanism of Action: Quorum Sensing Inhibition
Many indole derivatives exert their antivirulence effects by interfering with quorum sensing (QS), a cell-to-cell communication process in bacteria that coordinates gene expression based on population density. In many Gram-negative bacteria, QS relies on the production and detection of autoinducers, such as N-acylhomoserine lactones (AHLs). When the concentration of these autoinducers reaches a certain threshold, they bind to transcriptional regulators, leading to the expression of virulence genes. Indole and its derivatives can disrupt this process, thereby inhibiting the production of virulence factors and biofilm formation without exerting bactericidal effects, which may reduce the likelihood of resistance development.[2][3][4]
Caption: Generalized quorum sensing pathway and potential inhibition points by indole derivatives.
Experimental Protocols
Detailed methodologies for key experiments to evaluate the antivirulence properties of this compound are provided below. These protocols are based on standard methods reported in the literature for similar compounds.[1][2][3][7]
Biofilm Formation Assay
Objective: To quantify the effect of the compound on biofilm formation.
Methodology:
-
Grow a bacterial culture (e.g., P. aeruginosa, S. marcescens) overnight in a suitable medium (e.g., Luria-Bertani broth).
-
Dilute the overnight culture to a starting OD600 of approximately 0.05 in fresh medium.
-
Dispense 100 µL of the diluted culture into the wells of a 96-well microtiter plate.
-
Add the test compound at various concentrations to the wells. Include a solvent control and a positive control (a known biofilm inhibitor).
-
Incubate the plate at the optimal growth temperature for the bacterium (e.g., 37°C) for 24-48 hours without shaking.
-
After incubation, discard the planktonic cells and wash the wells gently with phosphate-buffered saline (PBS).
-
Stain the adherent biofilms with 125 µL of 0.1% (w/v) crystal violet solution for 15 minutes.
-
Wash the wells again with PBS to remove excess stain.
-
Solubilize the bound crystal violet with 200 µL of 30% (v/v) acetic acid or absolute ethanol.
-
Measure the absorbance at 595 nm using a microplate reader. The absorbance is proportional to the amount of biofilm formed.
Virulence Factor Quantification: Protease Activity Assay
Objective: To measure the effect of the compound on the production of extracellular proteases.
Methodology:
-
Grow the bacterial culture in the presence of the test compound as described for the biofilm assay.
-
After incubation, centrifuge the cultures to pellet the cells and collect the supernatant.
-
Mix 100 µL of the cell-free supernatant with 900 µL of a substrate solution (e.g., 0.5% azocasein in a suitable buffer).
-
Incubate the mixture at 37°C for 1 hour.
-
Stop the reaction by adding 500 µL of 10% (w/v) trichloroacetic acid (TCA).
-
Centrifuge to precipitate the undigested substrate.
-
Transfer the supernatant to a new tube and add an equal volume of 1 M NaOH to develop the color.
-
Measure the absorbance at 440 nm. A decrease in absorbance compared to the control indicates inhibition of protease activity.
Quorum Sensing Inhibition (QSI) Assay using Chromobacterium violaceum CV026
Objective: To screen for QSI activity by measuring the inhibition of violacein production.
Methodology:
-
Grow an overnight culture of the reporter strain C. violaceum CV026. This strain produces the purple pigment violacein only in the presence of exogenous short-chain AHLs.
-
Prepare agar plates with a suitable medium (e.g., LB agar).
-
Spread a lawn of the C. violaceum CV026 culture on the agar surface.
-
Add a specific amount of an AHL (e.g., N-hexanoyl-L-homoserine lactone, C6-HSL) to the agar to induce violacein production.
-
Spot different concentrations of the test compound onto sterile paper discs and place them on the agar surface.
-
Incubate the plates at 30°C for 24-48 hours.
-
The presence of a colorless halo around the paper disc indicates the inhibition of violacein production and thus, QSI activity. The diameter of the halo can be measured to quantify the inhibitory effect.
Experimental Workflow for Antivirulence Compound Screening
The following diagram illustrates a typical workflow for screening and characterizing a potential antivirulence compound like this compound.
Caption: A typical experimental workflow for evaluating a novel antivirulence compound.
Conclusion
Based on the available literature for structurally similar fluorinated indole derivatives, this compound holds promise as a potential antivirulence compound. The presence of the fluoro group at the 5-position and the indole scaffold are features shared with compounds known to inhibit quorum sensing and virulence factor production in various pathogenic bacteria. The acetyl group at the 7-position may influence its activity and specificity.
Future research should focus on the synthesis and experimental validation of this compound's antivirulence properties using the protocols outlined in this guide. A systematic evaluation against a panel of clinically relevant pathogens would be crucial to determine its spectrum of activity and potential as a novel therapeutic agent to combat bacterial infections, potentially in combination with traditional antibiotics.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery and evaluation of 3-(2-isocyanobenzyl)-1H-indole derivatives as potential quorum sensing inhibitors for the control of Pseudomonas aeruginosa infections in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Antibiofilm and Antivirulence Properties of Indoles Against Serratia marcescens [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Antibiofilm and Antivirulence Properties of Indoles Against Serratia marcescens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antibiofilm and Antivirulence Properties of Indoles Against Serratia marcescens - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 7-fluoroindole as an antivirulence compound against Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Discovery and evaluation of 3-(2-isocyanobenzyl)-1 H-indole derivatives as potential quorum sensing inhibitors for the control of Pseudomonas aeruginosa infections in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling 7-Acetyl-5-fluoro-1H-indole
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 7-Acetyl-5-fluoro-1H-indole. The following procedures for personal protective equipment (PPE), operational handling, and disposal are based on the known hazards of structurally similar fluoroindole derivatives.
Hazard Summary
-
Skin Irritation: May cause skin irritation upon contact.[1][2][3]
-
Respiratory Tract Irritation: May cause respiratory irritation if inhaled.[1][2][4]
Thermal decomposition may release hazardous substances such as nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and gaseous hydrogen fluoride (HF).[1][2][6]
Personal Protective Equipment (PPE)
Strict adherence to PPE protocols is essential to ensure personal safety. The following table summarizes the recommended PPE for various laboratory operations involving this compound.
| Operation | Engineering Controls | Hand Protection | Eye/Face Protection | Respiratory Protection | Body Protection |
| Weighing and Aliquoting (Solid) | Chemical Fume Hood or Ventilated Balance Enclosure | Nitrile or Neoprene Gloves | Safety Glasses with Side Shields or Goggles[1][2] | N95 or P2 Respirator for dusts[5][7] | Laboratory Coat |
| Solution Preparation and Handling | Chemical Fume Hood | Nitrile or Neoprene Gloves | Chemical Safety Goggles or Face Shield[1][7] | Not generally required with adequate ventilation | Laboratory Coat |
| Running Reactions | Chemical Fume Hood | Nitrile or Neoprene Gloves | Chemical Safety Goggles and Face Shield | As needed based on reaction scale and volatility | Laboratory Coat |
| Spill Cleanup | Well-ventilated area | Heavy-duty Nitrile or Neoprene Gloves | Chemical Safety Goggles and Face Shield | Air-purifying respirator with appropriate cartridges | Chemical-resistant Apron or Coveralls[8] |
Operational and Disposal Plans
Handling and Storage:
-
Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[1][5]
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.[1][6]
Spill Management:
-
Evacuate: Immediately evacuate the area of the spill.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For solid spills, carefully sweep up the material to avoid generating dust and place it in a sealed container for disposal.[1][5] For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container.
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent and then with soap and water.
-
Dispose: Dispose of all contaminated materials as hazardous waste.
Disposal:
-
All waste containing this compound must be treated as hazardous chemical waste.
-
Dispose of contents and containers in accordance with local, regional, and national hazardous waste regulations.[1][6] Do not empty into drains.[1][6]
-
Consult with your institution's environmental health and safety (EHS) department for specific disposal protocols.
PPE Workflow Diagram
The following diagram illustrates the decision-making process for selecting appropriate PPE when working with this compound.
Caption: PPE selection workflow for handling this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. fishersci.com [fishersci.com]
- 7. bvl.bund.de [bvl.bund.de]
- 8. UNIT 7: Personal Protective Equipment [cms.ctahr.hawaii.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
